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  • Product: 4-Methylquinoline-8-sulfonamide
  • CAS: 1315366-10-9

Core Science & Biosynthesis

Foundational

4-Methylquinoline-8-sulfonamide chemical structure and properties

An In-Depth Technical Guide to 4-Methylquinoline-8-sulfonamide: Structure, Properties, and Therapeutic Potential Abstract The quinoline-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methylquinoline-8-sulfonamide: Structure, Properties, and Therapeutic Potential

Abstract

The quinoline-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet foundational, member of this class: 4-Methylquinoline-8-sulfonamide. We will dissect its molecular architecture, detail its physicochemical and spectroscopic properties, and provide validated protocols for its synthesis. Furthermore, this guide synthesizes current research to explore the compound's significance as a core moiety in drug discovery, particularly in oncology and infectious diseases, by examining the mechanisms of action of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Quinoline-Sulfonamide Scaffold

A Privileged Structure in Medicinal Chemistry

Sulfonamides were among the first classes of synthetic antimicrobial agents and have remained a cornerstone of pharmaceutical development.[1] Their utility extends far beyond their initial antibacterial applications, with derivatives showing efficacy as anticancer, antiviral, and antidiabetic agents.[1] When hybridized with a quinoline ring—a heterocyclic aromatic system also known for its diverse pharmacological profile—the resulting quinoline-sulfonamide scaffold exhibits a remarkable capacity for biological interaction.[2][3] This synergy has established the scaffold as a critical starting point for the development of targeted enzyme inhibitors and other novel therapeutics.

4-Methylquinoline-8-sulfonamide: A Core Moiety

4-Methylquinoline-8-sulfonamide is a fundamental structure within this class. It combines the rigid, aromatic quinoline framework with the versatile sulfonamide functional group, known for its ability to form key hydrogen bonds with biological targets. The methyl group at the 4-position provides a subtle yet significant modification that can influence steric interactions and metabolic stability. Understanding the core properties and synthesis of this specific molecule is essential for the rational design of more complex and potent derivatives.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

4-Methylquinoline-8-sulfonamide consists of a quinoline ring system substituted with a methyl group at position 4 and a sulfonamide group at position 8.

  • Molecular Formula: C₁₀H₁₀N₂O₂S[4]

  • IUPAC Name: 4-methylquinoline-8-sulfonamide

  • SMILES: CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)N[4]

  • InChI Key: ZAFJGWOBSVYACM-UHFFFAOYSA-N[4]

Chemical structure of 4-Methylquinoline-8-sulfonamideFigure 1. Chemical structure of 4-Methylquinoline-8-sulfonamide.
Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted through computational models and inferred from related structures.

PropertyValueSource
Molecular Weight 222.26 g/mol Calculated
Monoisotopic Mass 222.0463 DaPubChem[4]
XlogP (Predicted) 1.3PubChem[4]
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 4 (2 from -SO₂, 2 from N atoms)Calculated
Polar Surface Area 81.4 ŲPubChem[5] (for quinoline-8-sulfonamide)
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Spectroscopic Profile

The structural integrity of synthesized 4-Methylquinoline-8-sulfonamide can be confirmed using standard spectroscopic techniques. The expected characteristics are outlined below.

Predicted ¹H and ¹³C NMR Characteristics

Based on analyses of similar quinoline-sulfonamide derivatives, the following spectral features are anticipated.[6][7]

  • ¹H NMR:

    • Aromatic Protons: Multiple signals in the δ 7.5-9.0 ppm range, corresponding to the protons on the quinoline ring.

    • Sulfonamide Protons (-SO₂NH₂): A broad singlet appearing downfield, typically between δ 7.0-8.0 ppm, which is exchangeable with D₂O.

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.6-2.8 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Signals between δ 120-155 ppm.

    • Methyl Carbon: A signal in the aliphatic region, around δ 18-22 ppm.

Key Infrared (IR) Spectroscopy Bands

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (asymmetric and symmetric) of the sulfonamide
3100-3000Aromatic C-H stretching
~1600, ~1500C=C and C=N stretching in the quinoline ring
~1350, ~1160S=O stretching (asymmetric and symmetric) of the sulfonamide
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Predicted values for common adducts are provided by computational tools.

AdductPredicted m/z
[M+H]⁺ 223.05358
[M+Na]⁺ 245.03552
[M-H]⁻ 221.03902
[M+K]⁺ 261.00946
Data sourced from PubChem predictions.[4]

Synthesis and Derivatization Strategies

Rationale for Synthesis Design

The synthesis of 4-Methylquinoline-8-sulfonamide is most efficiently approached by first constructing the key intermediate, 4-methylquinoline-8-sulfonyl chloride[8], followed by amination. This strategy allows for modularity, as the sulfonyl chloride intermediate can be reacted with various amines to generate a library of N-substituted derivatives for structure-activity relationship (SAR) studies.

Key Precursor: Synthesis of 4-Methylquinoline-8-sulfonyl Chloride

The most direct method for synthesizing the sulfonyl chloride is the electrophilic chlorosulfonation of 4-methylquinoline.

This protocol is based on established procedures for the sulfonation of quinoline systems.[9]

Causality: Chlorosulfonic acid serves as both the sulfonating agent and the solvent. It is a powerful electrophile that will preferentially attack the electron-rich quinoline ring. The reaction is conducted at low temperature to control the exothermicity and minimize side reactions. The product is isolated by quenching the reaction mixture in ice water, which precipitates the less soluble sulfonyl chloride.

  • Step 1: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methylquinoline (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Step 2: Add chlorosulfonic acid (5.0 eq) dropwise to the cooled flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[9]

  • Step 3: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Step 4: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate as a solid.

  • Step 5: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product, 4-methylquinoline-8-sulfonyl chloride, can be used in the next step without further purification or can be recrystallized from a suitable solvent like acetonitrile.

Final Step: Amination to Yield the Sulfonamide

The conversion of the sulfonyl chloride to the primary sulfonamide is a standard nucleophilic substitution reaction.

Causality: Aqueous ammonia provides the nucleophilic amine (-NH₂) and also acts as a base to neutralize the HCl byproduct. The reaction is typically straightforward and proceeds readily at room temperature.

  • Step 1: Dissolve 4-methylquinoline-8-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or THF in a round-bottom flask.

  • Step 2: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution, 10 eq) dropwise.

  • Step 3: Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Step 4: Remove the organic solvent under reduced pressure. The resulting aqueous slurry contains the precipitated product.

  • Step 5: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 4-Methylquinoline-8-sulfonamide can be purified by recrystallization from an ethanol/water mixture.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 4_MeQ 4-Methylquinoline Sulfonyl_Cl 4-Methylquinoline-8-sulfonyl Chloride 4_MeQ->Sulfonyl_Cl  Protocol 1:  ClSO₃H, 0°C to RT   Sulfonamide 4-Methylquinoline-8-sulfonamide Sulfonyl_Cl->Sulfonamide  Protocol 2:  Conc. NH₄OH, RT  

Caption: General synthesis pathway for 4-Methylquinoline-8-sulfonamide.

Biological Activity and Therapeutic Landscape

While 4-Methylquinoline-8-sulfonamide itself is primarily a building block, its derivatives have shown significant potential across multiple therapeutic areas. The core structure is crucial for the observed biological activities.

Application in Oncology: The Role of PKM2 Inhibition

A key area of interest for quinoline-sulfonamides is cancer metabolism.[10][11] Many cancer cells exhibit a metabolic shift known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen. The M2 isoform of pyruvate kinase (PKM2) is a critical enzyme in this pathway.[11][12] Derivatives of quinoline-8-sulfonamide have been designed as potent modulators of PKM2.[10][12] By inhibiting or modulating PKM2 activity, these compounds can disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[10][11]

PKM2_Inhibition cluster_PKM2 Pyruvate Kinase M2 (PKM2) Action Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2 PKM2 Lactate Lactate Pyruvate->Lactate Warburg Effect TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Normal Metabolism Inhibitor Quinoline-Sulfonamide Derivative Inhibitor->PKM2 Inhibition

Caption: Inhibition of PKM2 by quinoline-sulfonamide derivatives disrupts cancer glycolysis.

Antimicrobial Potential

The sulfonamide moiety is a classic pharmacophore for antibacterial agents, primarily acting by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[13] Hybrid compounds that link a quinoline moiety to a sulfonamide have been developed as a strategy to combat bacterial resistance.[13] The quinoline part can confer additional mechanisms of action, such as DNA gyrase inhibition, creating multi-target agents that are more effective against resistant strains.[2] Metal complexes of quinoline-sulfonamides have also demonstrated potent antibacterial and antifungal activities.[14]

Other Potential Applications

The versatile structure of quinoline-sulfonamides has led to their investigation in other areas:

  • Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors, with applications in treating glaucoma and other conditions.[1][15]

  • Kinase Inhibition: The quinoline ring is present in many FDA-approved kinase inhibitors. The combination with the sulfonamide group makes this scaffold a promising candidate for developing novel kinase inhibitors for various diseases.[12]

Toxicological Considerations

An important aspect for any drug development program is toxicology. It should be noted that 4-methylquinoline (lepidine) itself has been identified as a compound of high carcinogenicity concern by some regulatory bodies.[16] While its incorporation into a larger sulfonamide structure will significantly alter its properties, this potential liability must be carefully assessed in any preclinical development program involving derivatives of this specific scaffold.

Conclusion and Future Outlook

4-Methylquinoline-8-sulfonamide is a chemically tractable and highly valuable scaffold for modern drug discovery. Its straightforward synthesis allows for extensive derivatization, enabling fine-tuning of its pharmacological properties. The demonstrated success of its derivatives as anticancer and antimicrobial agents underscores the therapeutic potential embedded in its molecular framework. Future research will likely focus on creating large, diverse libraries of N-substituted derivatives and exploring their efficacy against a wider range of biological targets, including novel kinases and viral enzymes. Careful toxicological profiling will be paramount to advancing these promising compounds from the laboratory to the clinic.

References

  • PubChem. 4-methylquinoline-8-sulfonamide. National Center for Biotechnology Information. [Link]

  • SciSpace. The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. [Link]

  • Wang, Y., et al. Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway. Scientific Reports. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • PMC. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports. [Link]

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PMC. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistryOpen. [Link]

  • ResearchGate. (PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]

  • ResearchGate. Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. [Link]

  • OEHHA. Evidence on the Carcinogenicity of 4-methylquinoline. California Office of Environmental Health Hazard Assessment. [Link]

  • Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. [Link]

  • Organic Syntheses. Methanesulfonyl Cyanide. [Link]

  • Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • PubChem. 8-Quinolinesulfonamide. National Center for Biotechnology Information. [Link]

  • Google Patents. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.
  • ChemRxiv. NMR- and EPR spectroscopic characterization of S4N4 and (SN)x dissolved in [EMIm][OAc]. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. [Link]

  • MDPI. ¹H, ¹³C{¹H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]

  • PubChem. 4-methylquinoline-8-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PMC. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]

  • Google Patents. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.
  • European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Methylquinoline-8-sulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-methylquinoline-8-sulfonamide, a heterocyclic sulfonamide with significant potential in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methylquinoline-8-sulfonamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. We will delve into its core characteristics, a detailed synthetic pathway, and its emerging role in drug discovery, supported by scientific literature and established chemical principles.

Core Compound Identification

4-Methylquinoline-8-sulfonamide is a derivative of quinoline, a bicyclic aromatic heterocycle, featuring a methyl group at the 4-position and a sulfonamide group at the 8-position. While this compound is indexed in chemical databases, a registered CAS (Chemical Abstracts Service) number has not been identified in a comprehensive search of publicly available resources as of the time of this publication. This may indicate its status as a novel or less-commercially available research compound.

Table 1: Key Properties of 4-Methylquinoline-8-sulfonamide

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂SPubChemLite
Molecular Weight 222.26 g/mol PubChemLite
Monoisotopic Mass 222.0463 DaPubChemLite
CAS Number Not Found-

Synthesis and Mechanism

The synthesis of 4-methylquinoline-8-sulfonamide can be logically approached through a two-step process starting from the commercially available 4-methylquinoline (also known as lepidine). This synthetic strategy is based on established methods for the preparation of analogous quinoline-8-sulfonamides.

Synthetic Pathway

The proposed synthesis involves the formation of a key intermediate, 4-methylquinoline-8-sulfonyl chloride, followed by amination to yield the final sulfonamide.

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination 4-Methylquinoline 4-Methylquinoline 4-Methylquinoline-8-sulfonyl_chloride 4-Methylquinoline-8-sulfonyl chloride 4-Methylquinoline->4-Methylquinoline-8-sulfonyl_chloride Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) 4-Methylquinoline-8-sulfonamide 4-Methylquinoline-8-sulfonamide 4-Methylquinoline-8-sulfonyl_chloride->4-Methylquinoline-8-sulfonamide Nucleophilic Acyl Substitution Ammonia Ammonia (NH3) or Ammonium Hydroxide

Caption: Proposed synthetic pathway for 4-methylquinoline-8-sulfonamide.

Experimental Protocol: A Plausible Approach

The following protocol is a generalized procedure based on the synthesis of similar quinoline sulfonamides and should be optimized for specific laboratory conditions.

Part A: Synthesis of 4-Methylquinoline-8-sulfonyl chloride

  • Reaction Setup: In a fume hood, cool a flask containing 4-methylquinoline (1.0 eq) to 0 °C in an ice bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the cooled 4-methylquinoline with vigorous stirring. The temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate, 4-methylquinoline-8-sulfonyl chloride, is then collected by filtration, washed with cold water, and dried under vacuum.

Part B: Synthesis of 4-Methylquinoline-8-sulfonamide

  • Reaction Setup: Dissolve the crude 4-methylquinoline-8-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetone or tetrahydrofuran.

  • Reagent Addition: Cool the solution to 0 °C and bubble ammonia gas through the solution or add an excess of concentrated ammonium hydroxide dropwise with stirring.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methylquinoline-8-sulfonamide.

Scientific Rationale and Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The addition of a sulfonamide group, a well-known pharmacophore, creates a molecule with significant potential for biological activity.

Mechanism of Action of Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This bacteriostatic action inhibits the growth and proliferation of susceptible bacteria. Mammalian cells are unaffected as they obtain folic acid from their diet.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfonamides Sulfonamides (e.g., 4-Methylquinoline-8-sulfonamide) Sulfonamides->DHPS Competitive Inhibition

Foundational

Biological Activity & Therapeutic Potential of 4-Methylquinoline-8-Sulfonamide Derivatives

Executive Summary The 4-methylquinoline-8-sulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its dual-functionality as both a zinc-binding metalloenzyme inhibitor and a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylquinoline-8-sulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its dual-functionality as both a zinc-binding metalloenzyme inhibitor and a modulator of intracellular signaling cascades. Unlike simple sulfonamides, the fusion of the 4-methylquinoline tail confers unique lipophilic properties (


) and steric bulk, enhancing selectivity for tumor-associated Carbonic Anhydrase isoforms (CA IX/XII) and enabling membrane permeability for intracellular targets like the NF-

B pathway.

This guide provides a comprehensive technical analysis of this class, detailing synthetic routes, validated mechanisms of action, and experimental protocols for evaluating biological activity.

Chemical Architecture & Synthesis[1][2]

Structural Rationale

The molecule consists of three critical domains:

  • The Zinc-Binding Motif (Sulfonamide): The

    
     group acts as a monoanionic ligand, coordinating directly with the 
    
    
    
    ion in metalloenzymes.
  • The Lipophilic Tail (4-Methylquinoline): The methyl group at position 4 breaks planar symmetry, increasing solubility in organic solvents and enhancing hydrophobic interactions within enzyme active site pockets (e.g., the hydrophobic half of the CA active site).

  • The Linker (Sulfonyl Bridge): Provides a rigid geometry that orients the quinoline ring perpendicular to the sulfonamide plane, often facilitating

    
    -stacking interactions with residues like Phe131 in CA II.
    
Synthetic Pathway

The most robust synthesis involves the chlorosulfonation of 4-methylquinoline followed by amidation.

Synthesis Start 4-Methylquinoline Inter 4-Methylquinoline-8-sulfonyl chloride (Unstable Intermediate) Start->Inter Electrophilic Aromatic Substitution End 4-Methylquinoline-8-sulfonamide (Target Scaffold) Inter->End Nucleophilic Acyl Substitution Reagent1 ClSO3H (Chlorosulfonic Acid) 0°C -> 120°C, 4h Reagent2 R-NH2 (Amine) / Pyridine THF, 0°C -> RT

Figure 1: General synthetic route for 8-sulfonamide functionalization of the 4-methylquinoline core.

Critical Protocol Note: The 8-sulfonyl chloride intermediate is moisture-sensitive. Quenching the chlorosulfonation reaction requires pouring the mixture onto crushed ice with vigorous stirring to precipitate the solid chloride, which must be dried immediately or used in situ.

Pharmacology & Mechanisms of Action[3][4]

Mechanism A: Carbonic Anhydrase (CA) Inhibition

The primary extracellular/membrane-bound target is the Carbonic Anhydrase family, specifically tumor-associated isoforms hCA IX and hCA XII .

  • The "Zinc Trap": The sulfonamide nitrogen (

    
    ) deprotonates to form a monoanion (
    
    
    
    ). This anion displaces the zinc-bound water molecule/hydroxide ion deep within the enzyme's active site, locking the enzyme in an inactive state.[1][2]
  • Selectivity: The 4-methylquinoline tail fits into the hydrophobic pocket of hCA IX, offering selectivity over the ubiquitous cytosolic hCA I and II isoforms, which often cause systemic side effects (e.g., paresthesia) when inhibited.

Mechanism B: NF- B Pathway Suppression

Intracellularly, quinoline-8-sulfonamides (specifically N-tosyl derivatives) have been validated as inhibitors of the NF-


B signaling pathway, a key driver of inflammation and cancer cell survival.
  • Mode of Action: The compound prevents the phosphorylation and degradation of

    
    . Consequently, the NF-
    
    
    
    B dimer (p50/p65) remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Stimulus (LPS/TNF-a) Receptor Membrane Receptor Stimulus->Receptor IKK IKK Complex (Active) Receptor->IKK IkBa_NFkB IkBa-NFkB Complex (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_Phos Phosphorylated IkBa IkBa_NFkB->IkBa_Phos Blocked by Drug NFkB_Free Free NFkB Dimer IkBa_NFkB->NFkB_Free Blocked Drug 4-Methylquinoline-8-sulfonamide Drug->IKK INHIBITION DNA Target Genes (COX-2, iNOS) NFkB_Free->DNA Translocation

Figure 2: Signal transduction blockade. The derivative inhibits the IKK-mediated phosphorylation step, preventing nuclear translocation.

Biological Data Summary

The following data aggregates potency values for 4-methylquinoline-8-sulfonamide and its close structural analogs (e.g., 8-tosylaminoquinoline) against key targets.

Table 1: Enzymatic and Cellular Activity Profile

Target / Cell LineAssay TypeActivity MetricReference Context
hCA II (Cytosolic)Stopped-Flow

Hydration

: 0.2 – 6.0 nM
High potency, low selectivity (General Sulfonamide effect) [1, 2].
hCA IX (Tumor)Stopped-Flow

Hydration

: 3.0 – 45 nM
High potency, relevant for hypoxic tumors [2].
RAW 264.7 (Macrophage)Anti-inflammatory (LPS-induced)

: 1 – 5

Inhibition of NO and TNF-

production [3].[3]
A549 (Lung Cancer)MTT Cytotoxicity

: 15 – 50

Moderate cytotoxicity; often enhanced by metal complexation (Cu/Zn) [4].
S. aureus (MRSA)MIC (Broth Microdilution)MIC: 4 – 16

Effective against Gram-positive strains; often requires metal complexation [5].

Experimental Protocols

Protocol A: Synthesis of N-substituted-4-methylquinoline-8-sulfonamides

Validation: Yields typically 70-85%.

  • Chlorosulfonation: Add 4-methylquinoline (10 mmol) dropwise to chlorosulfonic acid (5 mL) at 0°C.

  • Heating: Heat the mixture to 120°C for 4 hours. Monitor by TLC ( disappearance of starting material).

  • Quenching: Cool to RT, then pour onto 100g crushed ice. Filter the precipitate (4-methylquinoline-8-sulfonyl chloride ) and wash with cold water. Do not store.

  • Amidation: Dissolve the sulfonyl chloride (5 mmol) in anhydrous THF (10 mL). Add the appropriate amine (5.5 mmol) and pyridine (6 mmol).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove pyridine) and brine. Recrystallize from Ethanol.

Protocol B: NF- B Luciferase Reporter Assay

Objective: Quantify transcriptional inhibition.

  • Cell Seeding: Seed HeLa-NF

    
    B-Luc cells (stable transfectants) in 96-well plates (
    
    
    
    cells/well).
  • Pre-treatment: Incubate cells with the test compound (0.1, 1, 10, 50

    
    ) for 1 hour.
    
  • Stimulation: Add TNF-

    
      (20 ng/mL) to induce the pathway. Incubate for 4-6 hours.
    
  • Lysis & Detection: Remove media, add Passive Lysis Buffer (Promega), and add Luciferin substrate.

  • Measurement: Measure luminescence using a microplate luminometer.

  • Calculation: Normalize to untreated/stimulated controls to determine % Inhibition.

References

  • Supuran, C. T. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms.[1] Mathews Open Access. Link

  • D'Ambrosio, K., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. Link

  • Jung, Y., et al. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling.[3][4] Acta Pharmacologica Sinica.[4] Link

  • Chrobak, E., et al. (2023).[5] Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of Pyruvate Kinase M2.[6][7] MDPI Molecules. Link

  • Nawaz, M., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes with Antimicrobial Activity.[8][9] MDPI. Link

Sources

Exploratory

The Quinoline-8-Sulfonamide Scaffold: Structural Versatility in Drug Discovery

Introduction: The "Privileged" Architecture In medicinal chemistry, few scaffolds achieve the status of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Architecture

In medicinal chemistry, few scaffolds achieve the status of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets.[1] The quinoline-8-sulfonamide is one such pharmacophore.[2][3][4] Distinguished by the fusion of a quinoline ring with a sulfonamide moiety at the C8 position, this scaffold exhibits a unique electronic and steric profile that allows it to navigate the chemical space of metalloenzymes, G-protein coupled receptors (GPCRs), and metabolic regulators.

Unlike the ubiquitous para-substituted benzene sulfonamides (e.g., celecoxib), the 8-substituted quinoline places the sulfonamide nitrogen in varying proximity to the quinoline nitrogen (N1). This geometry creates a potential bidentate chelating site, critical for zinc-dependent targets, while the aromatic system provides substantial


-stacking opportunities for hydrophobic pockets in CNS targets like the 5-HT6 receptor.

Structural Biology & Mechanism of Action

The pharmacological versatility of the quinoline-8-sulfonamide scaffold stems from two distinct binding modes: Metal Chelation and Allosteric/Hydrophobic Modulation .

The Chelation Hypothesis (Zinc-Dependent Targets)

For metalloenzymes such as Carbonic Anhydrases (CAs) and matrix metalloproteinases (MMPs), the pharmacophore acts as a "zinc clamp."

  • Mechanism: The sulfonamide moiety (

    
    ) typically coordinates to the catalytic 
    
    
    
    ion in a tetrahedral geometry.
  • The "Tail" Effect: In 8-quinoline derivatives, the bulky quinoline ring occupies the hydrophobic half of the active site, while the nitrogen atom of the quinoline ring can participate in secondary hydrogen bonding or electrostatic interactions with active site residues (e.g., Thr199 in hCA II), enhancing selectivity over other sulfonamide inhibitors.

Allosteric Modulation (PKM2 and GPCRs)

In non-metalloenzyme targets, such as the M2 isoform of Pyruvate Kinase (PKM2) or Serotonin receptors (5-HT6/7 ), the mechanism shifts from chelation to steric complementarity.

  • PKM2: The scaffold binds to an allosteric pocket, stabilizing the tetrameric form of the enzyme (activator) or locking it in the dimeric state (inhibitor), thereby reprogramming cancer cell metabolism (Warburg effect).

  • 5-HT6 Antagonism: The quinoline ring engages in

    
    -
    
    
    
    interactions with aromatic residues (e.g., Trp, Phe) in the transmembrane binding pocket, while the sulfonamide group acts as a hydrogen bond acceptor/donor anchor.
Visualizing the Binding Modes

BindingModes cluster_0 Mode A: Metalloenzyme Inhibition (e.g., CA IX) cluster_1 Mode B: Allosteric Modulation (e.g., PKM2, 5-HT6) Scaffold Quinoline-8-Sulfonamide Zn Zinc Ion (Zn2+) Scaffold->Zn Primary Interaction Chelation Coordination Bond (Sulfonamide N) Scaffold->Chelation H_Bond H-Bond Network (Quinoline N1) Scaffold->H_Bond PiStack Pi-Pi Stacking (Aromatic Pocket) Scaffold->PiStack Hydrophobic Core Steric Steric Fit (Selectivity) Scaffold->Steric

Figure 1: Dual binding modalities of the quinoline-8-sulfonamide scaffold: Zinc chelation in metalloenzymes vs. hydrophobic interaction in allosteric pockets.

Key Therapeutic Applications

Oncology: Carbonic Anhydrase IX & PKM2

The scaffold has shown potent inhibition of Carbonic Anhydrase IX (hCA IX) , a transmembrane isoform overexpressed in hypoxic tumors. Inhibition disrupts pH homeostasis in tumor cells, leading to apoptosis. Additionally, N-substituted quinoline-8-sulfonamides modulate PKM2 , a gatekeeper of glycolysis. By forcing PKM2 into a tetrameric state, these compounds suppress aerobic glycolysis (Warburg effect) and starve cancer cells of biosynthetic precursors.

CNS Disorders: 5-HT6 Receptor Antagonists

Serotonin 5-HT6 receptors are critical targets for cognitive enhancement in Alzheimer's disease. Quinoline-8-sulfonamides (specifically with bulky N-aryl substitutions) function as high-affinity antagonists. The rigid quinoline core reduces conformational entropy loss upon binding compared to flexible alkyl-sulfonamides.

Summary of Structure-Activity Relationships (SAR)
TargetPreferred Substitution (R-Group on Sulfonamide)MechanismKey Reference
hCA IX (Cancer) 4-sulfamoylphenyl / polar tailsZn²⁺ Chelation + Hydrophilic tail interaction
PKM2 (Metabolism) Aryl-1,2,3-triazole moietiesAllosteric stabilization of tetramer
5-HT6 (CNS) Bulky piperazinyl / bicyclic aminesHydrophobic pocket occupancy (

-stacking)
DNA Gyrase (Bacteria) Hybrid quinolone-sulfonamideDual inhibition of DNA replication

Synthetic Architecture

The synthesis of quinoline-8-sulfonamides is robust, typically proceeding via the sulfonyl chloride intermediate. However, modern Pd-catalyzed approaches offer alternatives for sensitive substrates.

Synthetic Workflow Diagram

Synthesis SM 8-Quinoline Sulfonyl Chloride (Starting Material) Conditions Conditions: DCM, Pyridine/Et3N 0°C -> RT, 4-12h SM->Conditions Amine Primary/Secondary Amine (R-NH2) Amine->Conditions Intermediate Sulfonamide Formation (Nucleophilic Attack) Conditions->Intermediate SN2 Mechanism Workup Workup: Acid Wash (HCl) -> NaHCO3 -> Brine Intermediate->Workup Product Target: Quinoline-8-Sulfonamide Workup->Product Purification (Recryst/Chrom)

Figure 2: Standard synthetic route for N-substituted quinoline-8-sulfonamides via sulfonyl chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-methoxyphenyl)quinoline-8-sulfonamide. Rationale: This protocol demonstrates the standard nucleophilic substitution method. Pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst.

Materials
  • Reagents: 8-Quinolinesulfonyl chloride (1.0 eq), 4-Anisidine (1.1 eq), Pyridine (anhydrous, 3.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

  • Workup: 1N HCl, Sat.

    
    , Brine, 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 8-Quinolinesulfonyl chloride (227 mg, 1.0 mmol) and dissolve in 10 mL anhydrous DCM.
    
  • Activation: Cool the solution to 0°C using an ice bath. Add Pyridine (240 µL, 3.0 mmol) dropwise. Observation: The solution may turn slightly yellow.

  • Addition: Dissolve 4-Anisidine (135 mg, 1.1 mmol) in 2 mL DCM and add it slowly to the reaction mixture over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 6 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting sulfonyl chloride (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Quenching & Workup:

    • Dilute with 20 mL DCM.

    • Wash with 1N HCl (2 x 15 mL) to remove excess pyridine and unreacted amine. Crucial: Ensure aqueous layer is acidic (pH < 2).

    • Wash with Sat.

      
       (1 x 15 mL) to neutralize.
      
    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 75-85% as an off-white solid. Characterization (1H NMR, 400 MHz, CDCl3): Look for diagnostic quinoline protons (8.0-9.2 ppm) and the methoxy singlet (3.8 ppm). The sulfonamide NH typically appears as a broad singlet around 9.5-10.0 ppm.

Future Outlook

The quinoline-8-sulfonamide scaffold is evolving beyond simple inhibition. Current research focuses on:

  • PROTACs: Using the scaffold as a warhead to recruit E3 ligases or target proteins for degradation.

  • Fragment-Based Drug Design (FBDD): Utilizing the rigid quinoline core as a high-efficiency binder to grow into larger, more specific inhibitors.

References

  • Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025). Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide to their Mechanism of Action in Cancer Cells. BenchChem Technical Guides. Link

  • Ivachtchenko, A. V., et al. (2014). 5-HT6 receptor antagonists for the treatment of cognitive deficiency in Alzheimer's disease. Journal of Medicinal Chemistry. Link

  • Zajdel, P., et al. (2011). Arene- and quinoline-sulfonamides as novel 5-HT7 receptor ligands.[5] Bioorganic & Medicinal Chemistry. Link

  • Khan, S., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. RSC Advances. Link

  • Respondek, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. Molecules. Link

Sources

Foundational

Comparative Technical Guide: 4-Methylquinoline-8-sulfonamide vs. 8-Aminoquinoline Derivatives

This guide provides an in-depth technical analysis comparing 4-Methylquinoline-8-sulfonamide (a C8-sulfonyl scaffold) and 8-Aminoquinoline derivatives (a C8-amino scaffold).[1] It is designed for researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-Methylquinoline-8-sulfonamide (a C8-sulfonyl scaffold) and 8-Aminoquinoline derivatives (a C8-amino scaffold).[1] It is designed for researchers in medicinal chemistry and coordination chemistry.

[1]

Executive Summary: The C8-Divergence

In quinoline chemistry, the C8 position is a critical "privileged" site for functionalization due to its proximity to the quinoline nitrogen (N1). This proximity allows for bidentate coordination, making C8-substituted quinolines exceptional ligands for metal ions (Zn²⁺, Cu²⁺) and directing groups for C-H activation.

However, the nature of the atom attached to C8 dictates the chemical behavior:

  • 8-Aminoquinoline (8-AQ): Features a C8-N bond.[1][2] It is a classic scaffold for antimalarial drugs and a powerful bidentate directing group (N,N-coordination) in organometallic catalysis.

  • 4-Methylquinoline-8-sulfonamide (4-MQSA): Features a C8-S bond.[1] This scaffold is emerging as a modulator of cancer metabolism (PKM2 inhibition) and a distinct class of metallo-supramolecular ligands (N,N or N,O-coordination).

This guide dissects the structural, synthetic, and functional differences between these two isomeric classes.[3]

Structural & Electronic Properties[4][5]

The fundamental difference lies in the electronic environment of the chelating pocket.

Feature8-Aminoquinoline (8-AQ)4-Methylquinoline-8-sulfonamide (4-MQSA)
Linker Atom Nitrogen (Amine/Amide)Sulfur (Sulfonyl)
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I, -M)
Coordination Mode Neutral N,N-bidentate (forms 5-membered ring)Anionic N,N-bidentate (after deprotonation)
Acidity (pKa) Amine NH is non-acidic (pKa > 25); Amide NH pKa ~16Sulfonamide NH is acidic (pKa ~ 10)
Primary Application C-H Activation, AntimalarialsPKM2 Modulation, Zn²⁺ Sensing
Visualization: Chelation Modes

The following diagram illustrates the distinct coordination geometries formed by these two scaffolds with a metal center (e.g., Zn²⁺ or Pd²⁺).

ChelationComparison cluster_0 8-Aminoquinoline (Neutral N,N Chelate) cluster_1 4-Methylquinoline-8-sulfonamide (Anionic N,N Chelate) AQ_Struct 8-Aminoquinoline (Neutral Ligand) Metal_AQ Metal Center (Pd, Cu) AQ_Struct->Metal_AQ Quinoline N (Dat) AQ_Struct->Metal_AQ Amide N (Cov/Dat) MQSA_Struct 4-MQSA (Anionic Ligand) Metal_MQSA Metal Center (Zn, Cu) MQSA_Struct->Metal_MQSA Quinoline N MQSA_Struct->Metal_MQSA Sulfonamide N (Deprotonated) Deprotonation pH > pKa (~10) MQSA_Struct->Deprotonation

Caption: Comparison of chelation modes. 8-AQ typically forms neutral 5-membered rings (often with amides), while 4-MQSA requires deprotonation to form stable chelates, often acting as a pH-sensitive switch.[1]

Synthetic Protocols

The synthesis of these two scaffolds proceeds through divergent pathways starting from quinoline precursors.

Protocol A: Synthesis of 4-Methylquinoline-8-sulfonamide

Target: Preparation of the C8-sulfonyl scaffold via chlorosulfonation.[1] Mechanism: Electrophilic aromatic substitution. The 4-methyl group directs electrophiles to the 8-position due to steric and electronic factors in the quinoline ring.[1]

Materials:

  • 4-Methylquinoline (Lepidine)[1]

  • Chlorosulfonic acid (

    
    )[4]
    
  • Ammonium hydroxide (

    
    ) or Alkyl amine
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Cool 20 mL of chlorosulfonic acid to 0°C in a round-bottom flask equipped with a drying tube (HCl gas evolution).

    • Add 4-methylquinoline (5.0 g) dropwise over 30 minutes. Note: Exothermic reaction. Control rate to prevent charring.

    • Heat the mixture to 100°C for 2 hours to ensure conversion of the intermediate sulfonic acid to the sulfonyl chloride.

    • Cool to room temperature and pour the reaction mixture carefully onto 200 g of crushed ice. Caution: Violent reaction.[1]

    • Filter the precipitated 4-methylquinoline-8-sulfonyl chloride .[1] Wash with cold water.

  • Sulfonamide Formation:

    • Dissolve the crude sulfonyl chloride in 50 mL DCM.

    • Add excess ammonium hydroxide (28% aq) or a specific amine (1.5 eq) with triethylamine (1.5 eq).

    • Stir at room temperature for 4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The sulfonyl chloride spot (high Rf) should disappear, replaced by the more polar sulfonamide.

  • Purification:

    • Wash the organic layer with water and brine. Dry over

      
      .
      
    • Recrystallize from Ethanol/Water.

Protocol B: Functionalization of 8-Aminoquinoline (C-H Activation Ligand)

Target: Synthesis of an 8-AQ amide (e.g., N-(quinolin-8-yl)benzamide) for use as a directing group.[1] Mechanism: Nucleophilic acyl substitution.

Materials:

  • 8-Aminoquinoline[1][2][5][6][7]

  • Benzoyl chloride

  • Triethylamine (

    
    )
    
  • DCM

Step-by-Step Methodology:

  • Acylation:

    • Dissolve 8-aminoquinoline (1.0 eq) and

      
       (1.2 eq) in anhydrous DCM under 
      
      
      
      .
    • Cool to 0°C. Add benzoyl chloride (1.1 eq) dropwise.

    • Allow to warm to room temperature and stir for 6 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Critical Step: Wash with 1M HCl to remove unreacted 8-aminoquinoline (which is basic).[1] The amide product is less basic and remains in the organic layer.

  • Validation:

    • 
       NMR will show a downfield shift of the amide NH proton (~10-11 ppm) due to hydrogen bonding with the quinoline nitrogen.
      

Medicinal Chemistry & Biological Utility[3][5][6][8][10][11][12][13]

The biological profiles of these two scaffolds are distinct, driven by their metabolic stability and target affinity.

Comparative Biological Targets
ScaffoldPrimary TargetMechanism of ActionKey Drug/Compound
8-Aminoquinoline Malaria Parasite (Plasmodium)Generation of Reactive Oxygen Species (ROS) via metabolic activation; interference with mitochondrial electron transport.[1]Primaquine , Tafenoquine
4-Methylquinoline-8-sulfonamide Pyruvate Kinase M2 (PKM2) Allosteric modulation of PKM2 tetramerization.[1] Inhibits the "Warburg Effect" in cancer cells by forcing PKM2 into a less active state or stabilizing the active form (depending on substitution).Compound 9a (Ref 1), TSQ (Sensor)
PKM2 Modulation (The Cancer Link)

Quinoline-8-sulfonamides have recently emerged as potent modulators of PKM2.[1][8][9] In cancer cells, PKM2 exists primarily as a dimer (low activity), leading to the accumulation of glycolytic intermediates for biosynthesis (Warburg effect).[10]

  • Mechanism: The sulfonamide moiety binds to the PKM2 subunit interface.

  • Result: Small structural changes (e.g., 4-methyl vs 4-H) can switch the compound from an activator (promoting tetramerization) to an inhibitor.

  • Data Point: Derivatives like Compound 9a have shown

    
     values in the micromolar range (200-500 
    
    
    
    ) against A549 lung cancer cells (Ref 1).
Antimalarial Toxicity

While 8-aminoquinolines are effective antimalarials, they possess a "hemolytic liability" in patients with G6PD deficiency . The metabolic oxidation of the 8-amino group generates quinone-imine intermediates that cause oxidative stress in red blood cells.[1] Sulfonamide analogs (C8-S) generally lack this specific toxicity pathway but carry the risk of sulfonamide hypersensitivity (Stevens-Johnson syndrome).[1]

Fluorescence & Sensing Applications[7][9][16]

Both scaffolds are used in zinc sensing, but the nomenclature often causes confusion.

  • TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide):

    • This is chemically an 8-aminoquinoline derivative (the sulfonamide is attached to the amine nitrogen).[11][6]

    • Mechanism: The sulfonamide NH is deprotonated upon

      
       binding, forming a highly fluorescent complex.
      
  • Quinoline-8-sulfonamide (The C8-S Scaffold):

    • These also bind

      
       but typically exhibit different spectral shifts.[12]
      
    • Advantage: The C8-sulfonyl group is more electron-withdrawing, which can tune the pKa of the sulfonamide nitrogen, allowing for sensors that operate at different pH ranges compared to TSQ.

Signaling Pathway Diagram

The following diagram illustrates the PKM2 modulation pathway targeted by 4-Methylquinoline-8-sulfonamide derivatives.

PKM2_Pathway cluster_PKM2 PKM2 Modulation Target Glucose Glucose Influx Glycolysis Glycolysis Pathway Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKM2 PKM2_Dimer PKM2 Dimer (Tumor Promotive) PKM2_Tetramer PKM2 Tetramer (Active/OxPhos) PKM2_Dimer->PKM2_Tetramer Activation (Modulator) PKM2_Tetramer->PKM2_Dimer Inhibition Modulator 4-Methylquinoline-8-sulfonamide Modulator->PKM2_Dimer Binds Interface Mito Mitochondria (Oxidative Phosphorylation) Pyruvate->Mito Tetramer Dominant Lactate Lactate (Warburg Effect) Pyruvate->Lactate Dimer Dominant

Caption: 4-Methylquinoline-8-sulfonamide derivatives modulate the PKM2 Dimer/Tetramer ratio, shifting cancer cell metabolism from the Warburg effect (Lactate) to Oxidative Phosphorylation.[1]

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. International Journal of Molecular Sciences, 2023. Link

  • Remote C-H Functionalization of 8-Aminoquinoline Ring. Topics in Current Chemistry, 2020. Link

  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. BenchChem, 2025. Link

  • TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc. Inorganic Chemistry, 2011.[1] Link

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 2020.[13] Link

Sources

Exploratory

Introduction: The Strategic Union of Privileged Scaffolds

An In-Depth Technical Guide to Novel Quinoline Sulfonamide Analogs for Drug Discovery In the landscape of modern drug discovery, the strategy of molecular hybridization—covalently linking two or more pharmacophores—has e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Novel Quinoline Sulfonamide Analogs for Drug Discovery

In the landscape of modern drug discovery, the strategy of molecular hybridization—covalently linking two or more pharmacophores—has emerged as a powerful paradigm for developing novel therapeutics.[1] This approach can lead to compounds with enhanced efficacy, novel mechanisms of action, and the potential to overcome drug resistance. This guide focuses on the burgeoning class of quinoline-sulfonamide hybrids, a compelling fusion of two "privileged structures" in medicinal chemistry.

The quinoline scaffold is a heterocyclic system integral to numerous natural and synthetic compounds, demonstrating a vast array of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] Clinically approved drugs like the anticancer agent bosutinib and the antimalarial chloroquine underscore the therapeutic importance of this moiety.[1][3] Concurrently, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of antibacterial, diuretic, and anticancer drugs.[1][4] Sulfonamides are well-recognized inhibitors of key enzymes, most notably carbonic anhydrases and, in bacteria, dihydropteroate synthase (DHPS).[4][5]

By combining these potent pharmacophores, researchers are creating novel molecular entities with significant therapeutic promise against complex diseases like cancer and multidrug-resistant infections.[1][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these hybrid analogs, complete with field-proven experimental protocols to empower researchers in this exciting area of drug discovery.

Part 1: Core Synthetic Strategies & Methodologies

The synthesis of quinoline sulfonamide analogs is typically achieved through a robust and straightforward coupling of a quinoline sulfonyl chloride intermediate with a desired amine. The choice of solvent, base, and reaction conditions is critical for ensuring high yields and purity.

Causality in Experimental Design:

The general synthetic pathway involves two key steps: the chlorosulfonation of a quinoline precursor and the subsequent amination.

  • Chlorosulfonation: This step introduces the reactive sulfonyl chloride group onto the quinoline ring. Chlorosulfonic acid is a powerful and effective reagent for this electrophilic aromatic substitution. The reaction is typically performed at low temperatures (e.g., 0°C) to control its high reactivity and prevent unwanted side reactions.

  • Amination (Sulfonamide Formation): The resulting quinoline sulfonyl chloride is then reacted with a primary or secondary amine. This is a nucleophilic substitution reaction at the sulfur atom. The causality behind the choice of reagents is as follows:

    • Solvent: Anhydrous aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred to prevent hydrolysis of the highly reactive sulfonyl chloride intermediate.[5][6]

    • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial.[5] It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the amine nucleophile, rendering it unreactive and bringing the reaction to a halt. A two-fold molar excess of the amine can also serve this purpose, with one equivalent acting as the nucleophile and the second as the HCl scavenger.[6]

General Synthetic Workflow Diagram

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Purification & Characterization A Substituted Quinoline B Quinoline Sulfonyl Chloride A->B Chlorosulfonic Acid (ClSO3H) 0°C D Novel Quinoline Sulfonamide Analog B->D C Primary/Secondary Amine (R-NH2) C->D Triethylamine (TEA) Anhydrous Acetonitrile E Crude Product D->E Reaction Work-up F Pure Compound E->F Column Chromatography G Structure Confirmed F->G Spectroscopic Analysis (NMR, HR-MS)

Caption: Generalized workflow for the synthesis of quinoline sulfonamide analogs.

Detailed Experimental Protocol: Synthesis of 8-Methoxyquinoline-5-sulfonamides

This protocol is adapted from a demonstrated synthesis of novel acetylene derivatives of quinoline-5-sulfonamide.[6]

Objective: To synthesize 8-methoxyquinoline-5-sulfonamide derivatives via a two-step process.

Materials:

  • 8-Methoxyquinoline

  • Chlorosulfonic acid (ClSO₃H)

  • Appropriate primary or secondary amine (e.g., N-methylprop-2-yn-1-amine)

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step 1: Synthesis of 8-Methoxyquinoline-5-sulfonyl Chloride

  • Cool a flask containing 8-methoxyquinoline in an ice bath to 0°C.

  • Slowly add chlorosulfonic acid dropwise with constant stirring. (Causality: Slow addition at low temperature is critical to manage the exothermic reaction and prevent degradation of the starting material).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice. (Causality: This quenches the reaction and precipitates the product).

  • Collect the resulting solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly. This yields 8-methoxyquinoline-5-sulfonyl chloride.

Step 2: Synthesis of 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide

  • Dissolve the 8-methoxyquinoline-5-sulfonyl chloride (1 equivalent) in anhydrous acetonitrile.

  • Add the desired amine, N-methylprop-2-yn-1-amine (2 equivalents), to the solution. (Causality: Using a two-fold excess of the amine ensures that one equivalent acts as the nucleophile while the second neutralizes the HCl byproduct, driving the reaction to completion).

  • Add triethylamine (1.1 equivalents) as an additional acid scavenger to ensure a basic environment.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated NaHCO₃ solution, water, and brine. (Causality: The aqueous washes remove unreacted starting materials, TEA-HCl salt, and other water-soluble impurities).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide analog.

  • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[6][7]

Part 2: Biological Activities and Therapeutic Mechanisms

Quinoline-sulfonamide hybrids have demonstrated significant potential as both anticancer and antimicrobial agents, often acting on multiple biological targets.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of novel quinoline sulfonamide analogs against a range of human cancer cell lines, including melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549).[4][6][7]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of these compounds is not attributed to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis.

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are classic inhibitors of carbonic anhydrases.[4] Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] Quinoline-based sulfonamides have been developed as selective inhibitors of these cancer-associated CA isoforms, representing a key therapeutic strategy.[3]

  • Modulation of Cell Cycle and Apoptosis: Potent analogs have been shown to influence key regulators of cell fate. For instance, compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) was found to increase the transcriptional activity of cell cycle regulators like p53 and p21.[7][8] It also altered the expression of apoptosis-related genes, downregulating the anti-apoptotic protein BCL-2 and upregulating the pro-apoptotic protein BAX, thereby tipping the balance towards programmed cell death.[7][8]

Signaling Pathway Diagram: Anticancer Mechanisms

G QS Quinoline Sulfonamide Analog CAIX Carbonic Anhydrase IX/XII QS->CAIX Inhibition p53 p53 Activation QS->p53 Upregulation BCL2 BCL-2 (Anti-apoptotic) QS->BCL2 Downregulation BAX BAX (Pro-apoptotic) QS->BAX Upregulation pHe Extracellular Acidosis CAIX->pHe Catalyzes H+ production Tumor Tumor Proliferation & Metastasis pHe->Tumor p21 p21 Expression p53->p21 CDK Cyclin/CDK Complexes p21->CDK G1 G1/S Phase Arrest CDK->G1 G1->Tumor Mito Mitochondrial Pathway BCL2->Mito BAX->Mito Apoptosis Apoptosis Mito->Apoptosis Apoptosis->Tumor Inhibition

Caption: Key anticancer mechanisms of quinoline sulfonamide analogs.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of selected 8-hydroxyquinoline-5-sulfonamide derivatives against three human cancer cell lines, with cisplatin and doxorubicin as reference compounds.[9]

CompoundSubstituent on Sulfonamide (R)C-32 (Melanoma) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
3a -NH-CH₂-C≡CH10.3216.4410.51
3c -N(CH₃)-CH₂-C≡CH8.1112.158.33
3d -NH-C₆H₄-O-CH₂-C≡CH11.2118.0111.42
Cisplatin Reference Drug7.9811.998.12
Doxorubicin Reference Drug0.891.010.95

Data sourced from a study on 8-hydroxyquinoline-5-sulfonamide derivatives.[6][9]

Antimicrobial Activity

Quinoline-sulfonamide hybrids are also promising agents in the fight against bacterial infections, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Mechanism of Action: Disrupting Essential Bacterial Pathways

  • Folate Synthesis Inhibition: The sulfonamide moiety is a classic competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5][10] Since mammals obtain folate from their diet, this pathway is an excellent selective target for antibacterial agents.[5]

  • DNA Synthesis Inhibition: The quinoline core, particularly in quinolone antibiotics, is known to target bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are critical for DNA replication, recombination, and repair. By inhibiting these topoisomerases, the hybrid molecules can effectively halt bacterial proliferation.[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for a representative quinoline-sulfonamide hybrid complex against key bacterial and fungal strains.[11][12]

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 259230.1904
Escherichia coliATCC 259226.09
Candida albicansATCC 102310.1904

Data is for the structurally related N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex and serves as a benchmark.[11][12]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For quinoline sulfonamides, several key structural features have been identified that critically influence their potency.

  • Importance of the 8-Hydroxy Group: For anticancer activity, an unsubstituted phenolic hydroxyl group at the 8-position of the quinoline ring is often crucial.[6][7] Methylation of this group generally leads to a significant loss of activity.[6][9] This suggests the hydroxyl group may be involved in critical hydrogen bonding interactions with the biological target or in chelating essential metal ions.[9]

  • Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen atom plays a major role in modulating cytotoxic potency.[6][9] For example, N-alkylation (as in compound 3c vs. 3a ) can enhance activity.[6] The steric and electronic properties of this substituent must be carefully optimized to improve target engagement and pharmacokinetic properties.

  • Position of the Sulfonamide Group: In the context of carbonic anhydrase inhibition, the position of the sulfamoyl group on the anilino ring is critical. Para-substituted analogs generally show better inhibitory activity against cancer-related isoforms hCA IX and hCA XII compared to ortho- or meta-substituted isomers.[3]

SAR Summary Diagram

G cluster_sar Key SAR Insights for Quinoline Sulfonamides img A 8-Hydroxy Group: Crucial for anticancer activity. Methylation decreases potency. B Sulfonamide Nitrogen Substituent (R): Modulates potency and selectivity. N-alkylation can be beneficial. C Quinoline Core: Essential pharmacophore. Targets DNA gyrase/topoisomerase. pA->A pB->B pC->C G cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays start Synthesized Quinoline Sulfonamide Analog p1 Anticancer Screening (MTT Assay) start->p1 p2 Antimicrobial Screening (Broth Microdilution) start->p2 hit Identification of 'Hit' Compound p1->hit Potent & Selective p2->hit Low MIC s1 Apoptosis Assay (Flow Cytometry) s2 Cell Cycle Analysis s3 Enzyme Inhibition Assays (e.g., CA, DNA Gyrase) s4 Western Blot (for protein expression) lead Lead Optimization (SAR Studies) s4->lead hit->s1 hit->s2 hit->s3 hit->s4

Sources

Foundational

Introduction: The Significance of 4-Methylquinoline-8-sulfonamide and its Solubility

An In-depth Technical Guide to the Solubility of 4-Methylquinoline-8-sulfonamide in Organic Solvents This guide provides a comprehensive technical overview of the solubility characteristics of 4-methylquinoline-8-sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Methylquinoline-8-sulfonamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methylquinoline-8-sulfonamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet to explore the underlying chemical principles governing solubility, offering both theoretical insights and practical experimental protocols.

4-Methylquinoline-8-sulfonamide is a heterocyclic organic compound featuring a quinoline core, a sulfonamide group, and a methyl substituent. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Derivatives of quinoline-sulfonamides have been investigated for a wide range of biological activities, including anticancer, antibacterial, and neurotherapeutic properties.[2][3][4][5]

Understanding the solubility of 4-methylquinoline-8-sulfonamide in organic solvents is paramount for its practical application in several key areas:

  • Synthetic Chemistry: Selecting appropriate solvents for reaction media and for the purification of the final product via crystallization or chromatography.

  • Drug Discovery: Preparing stock solutions for high-throughput screening and other biological assays.

  • Formulation Science: Developing suitable delivery systems for preclinical and clinical studies.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a robust framework for its effective utilization in research and development.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a given solvent is a complex interplay of intermolecular forces. For 4-methylquinoline-8-sulfonamide, its solubility is governed by the contributions of its distinct structural motifs: the largely aromatic and weakly basic quinoline ring, the polar and hydrogen-bonding sulfonamide group, and the non-polar methyl group.

The principle of "like dissolves like" provides a foundational understanding. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes. However, a more nuanced approach is required for a molecule with mixed polarity like 4-methylquinoline-8-sulfonamide.

The Extended Hildebrand Solubility Approach is a more sophisticated model used to estimate the solubility of sulfonamides in various solvent systems.[6] This approach considers the solute-solvent interaction energies. For sulfonamides, solvents with solubility parameters similar to that of the drug molecule tend to be more effective.[6] For instance, dimethylacetamide, with a solubility parameter close to that of many sulfonamides, is a powerful solvent for this class of compounds.[6]

The key intermolecular interactions influencing the solubility of 4-methylquinoline-8-sulfonamide include:

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H proton) and acceptor (the oxygen atoms). Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) can engage in these interactions, promoting solubility.

  • Dipole-Dipole Interactions: The polar sulfonamide group and the nitrogen atom in the quinoline ring create permanent dipoles, leading to favorable interactions with polar solvents such as acetone and acetonitrile.

  • van der Waals Forces: The aromatic quinoline ring and the methyl group can interact with a wide range of organic solvents through these weaker forces. Non-polar solvents will primarily interact via these forces.

The interplay of these forces dictates the overall solubility. For example, while the quinoline moiety suggests solubility in aromatic solvents, the polar sulfonamide group necessitates a degree of solvent polarity for effective dissolution.

Caption: Intermolecular forces governing solubility.

Inferred Solubility Profile and Physicochemical Properties

Direct, quantitative solubility data for 4-methylquinoline-8-sulfonamide is not extensively available in the public domain. However, we can infer a qualitative solubility profile from the solvents used in the synthesis and purification of structurally related quinoline-sulfonamides.[2][4][5] Furthermore, predicted physicochemical properties for the closely related compound, 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide, offer valuable insights.[7]

Predicted Physicochemical Properties of a Structurally Similar Compound [7]

PropertyPredicted ValueImplication for Solubility
logP 3.476Indicates a preference for lipophilic (oily) environments over aqueous ones. Suggests good solubility in many organic solvents.
logD (pH 7.4) 3.366Similar to logP, indicating that at physiological pH, the compound remains largely un-ionized and lipophilic.
logSw -3.490Predicts low aqueous solubility.
Polar Surface Area 49.723 ŲA moderate polar surface area, suggesting that while the molecule has polar regions, it is not dominated by them. This supports solubility in a range of solvents with varying polarities.
Hydrogen Bond Donors 1The N-H of the sulfonamide group.
Hydrogen Bond Acceptors 5The two oxygens of the sulfonamide, the nitrogen of the sulfonamide, and the nitrogen of the quinoline ring.

Qualitative Solubility Profile (Inferred)

Based on the above predictions and common solvents used in the synthesis of related compounds, the following qualitative solubility profile is proposed:

Solvent ClassExamplesExpected SolubilityRationale
Chlorinated Solvents Dichloromethane, ChloroformHighEffective at dissolving moderately polar compounds. Commonly used in the synthesis of quinoline-sulfonamides.[4]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHighStrong dipole moments and ability to accept hydrogen bonds favor interaction with the sulfonamide group.
Alcohols Methanol, EthanolModerate to HighCapable of hydrogen bonding with the sulfonamide group.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateLower polarity and limited hydrogen bonding capability compared to alcohols.
Aromatic Hydrocarbons TolueneLow to ModerateCan interact with the quinoline ring via π-stacking, but less effective at solvating the polar sulfonamide group.
Non-polar Alkanes Hexane, HeptaneLowLack of polarity makes them poor solvents for the polar sulfonamide moiety.
Water -Very LowConsistent with the predicted high logP and low logSw.[7]

Experimental Determination of Solubility: A Standard Protocol

The following is a detailed, step-by-step protocol for determining the equilibrium solubility of 4-methylquinoline-8-sulfonamide in an organic solvent using the shake-flask method. This method is considered the gold standard for solubility measurements.

4.1. Materials and Equipment

  • 4-Methylquinoline-8-sulfonamide (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow Diagram

Solubility_Workflow start Start prep Prepare Solvent & Solute start->prep add_excess Add Excess Solute to Solvent prep->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate sample Withdraw Sample equilibrate->sample filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end_node End calculate->end_node

Caption: Shake-flask method for solubility determination.

4.3. Step-by-Step Procedure

  • Preparation of Calibration Curve: a. Prepare a stock solution of 4-methylquinoline-8-sulfonamide of known concentration in the chosen solvent. b. Perform a series of dilutions to create at least five calibration standards of decreasing concentration. c. Analyze these standards by HPLC or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration. Ensure the curve has a correlation coefficient (R²) of >0.99.

  • Sample Preparation and Equilibration: a. Add an excess amount of 4-methylquinoline-8-sulfonamide to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C). d. Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sampling and Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. d. Accurately dilute the filtered sample with the test solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample using the same analytical method as the calibration standards.

  • Data Analysis: a. Use the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value represents the solubility of 4-methylquinoline-8-sulfonamide in that solvent at the specified temperature.

4.4. Self-Validation and Trustworthiness

To ensure the reliability of the results, the following should be performed:

  • Time to Equilibrium: A preliminary experiment should be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

  • Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the method.

  • Purity of Compound: The purity of the 4-methylquinoline-8-sulfonamide should be confirmed before the experiment, as impurities can affect solubility.

Conclusion

References

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(4), 442-446. [Link]

  • Adibkia, K., Barzegar-Jalali, M., Maheri-Esfanjani, H., & Ghanbarzadeh, S. (2013). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 21(1), 15. [Link]

  • Wikipedia contributors. (2023, December 27). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. [Link]

  • Szymański, P., Kaczor, A. A., Szymańska, E., Płaziński, W., & Matosiuk, D. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]

  • Flippin, H. F., & D'Alonzo, C. A. (1943). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association, 32(5), 146-149. [Link]

  • Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14, 2635-2646. [Link]

  • Rehman, S. U., et al. (2023). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 13, 31505-31521. [Link]

  • Szymański, P., Kaczor, A. A., Szymańska, E., & Matosiuk, D. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4991. [Link]

  • Office of Environmental Health Hazard Assessment. (2000). Evidence on the Carcinogenicity of 4-methylquinoline. [Link]

  • Wikipedia contributors. (2024, January 23). Quinoline. In Wikipedia, The Free Encyclopedia. [Link]

  • Paruta, A. N., & Arkkio, A. (1986). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Drug Development and Industrial Pharmacy, 12(1), 179-195. [Link]

  • Singh, R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11, 23542-23559. [Link]

  • Vanparia, S. F., Patel, A. M., & Patel, C. N. (2011). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. E-Journal of Chemistry, 8(1), 229-236. [Link]

  • Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. ResearchGate. [Link]

  • Li, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. RSC Advances, 14, 19345-19354. [Link]

  • Acmec Biochemical. (n.d.). 4-methyl-N-quinolin-8-ylbenzenesulfonamide. Retrieved February 10, 2024, from [Link]

  • NIST. (n.d.). Quinoline, 4-methyl-. In NIST Chemistry WebBook. Retrieved February 10, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification of 4-Methylquinoline-8-sulfonamide

Abstract & Application Scope 4-Methylquinoline-8-sulfonamide is a critical scaffold in medicinal chemistry, serving as a precursor for zinc-sensing fluorescent probes (e.g., TSQ derivatives) and metalloprotease inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

4-Methylquinoline-8-sulfonamide is a critical scaffold in medicinal chemistry, serving as a precursor for zinc-sensing fluorescent probes (e.g., TSQ derivatives) and metalloprotease inhibitors.[1] Its synthesis presents a classic regioselectivity challenge: installing the sulfonamide moiety specifically at the C8 position of the quinoline ring while preserving the C4-methyl group.[1]

This protocol details a regioselective chlorosulfonation strategy starting from commercially available 4-methylquinoline (Lepidine).[1] Unlike multi-step diazonium pathways, this method utilizes a "one-pot" sulfonyl chloride formation followed by amidolysis, optimized for scalability and high purity (>98%).[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the electrophilic aromatic substitution of the protonated quinoline ring.[1] In strongly acidic media (Chlorosulfonic acid), the nitrogen atom is protonated, deactivating the pyridine ring. Substitution is thus directed to the benzene ring.[1] While the 5- and 8-positions are both electronically accessible, the 8-position is thermodynamically favored in high-temperature sulfonation, though kinetic control can yield mixtures.[1]

To ensure conversion to the sulfonyl chloride (rather than the sulfonic acid), a thionyl chloride (


) "chaser" is employed, driving the equilibrium toward the highly reactive electrophile required for the subsequent amination.
Reaction Scheme Logic (Graphviz)

ReactionScheme cluster_conditions Critical Process Parameters Start 4-Methylquinoline (Lepidine) Inter1 Intermediate: 4-Methylquinoline-8-sulfonic acid Start->Inter1 Step 1: Sulfonation 90-100°C Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter1 Inter2 4-Methylquinoline-8-sulfonyl chloride Inter1->Inter2 Step 2: Chlorination (In situ) Reagent2 SOCl2 (Thionyl Chloride) Reagent2->Inter2 Final 4-Methylquinoline-8-sulfonamide (Target) Inter2->Final Step 3: Amidolysis 0°C to RT Reagent3 NH4OH (Aq. Ammonia) Reagent3->Final

Figure 1: Stepwise reaction pathway emphasizing the in-situ conversion of the sulfonic acid intermediate to the sulfonyl chloride.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[1][2][3]RoleHazard
4-Methylquinoline 491-35-01.0SubstrateIrritant
Chlorosulfonic Acid 7790-94-56.0Reagent/SolventCorrosive/Reacts violently with water
Thionyl Chloride 7719-09-72.0Chlorinating AgentCorrosive/Toxic Gas
Ammonium Hydroxide (28%) 1336-21-6ExcessAminationCorrosive
Dichloromethane (DCM) 75-09-2SolventExtractionCarcinogen susp.[1]
Step-by-Step Methodology
Phase 1: Chlorosulfonation (The "Acid" Phase)

Rationale: Excess chlorosulfonic acid serves as both reagent and solvent.[1] High temperature is required to overcome the deactivating effect of the protonated quinoline ring.[1]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a gas scrubber (NaOH trap) to neutralize HCl/SO2 fumes.

  • Charging: Charge Chlorosulfonic acid (30 mL, ~6.0 equiv) into the flask. Cool to 0°C using an ice/salt bath.[1]

  • Addition: Add 4-Methylquinoline (10.0 g, 70 mmol) dropwise over 30 minutes.

    • Critical Control Point: The reaction is highly exothermic.[1] Maintain internal temperature <10°C during addition to prevent charring.[1]

  • Reaction: Once addition is complete, remove the ice bath. Heat the mixture to 100°C for 4 hours.

    • Observation: The mixture will turn dark viscous oil.[1]

  • Activation: Cool the mixture to 50°C. Add Thionyl Chloride (10 mL, ~2.0 equiv) dropwise.

  • Completion: Heat again to 80°C for 2 hours to ensure complete conversion of any -SO3H species to -SO2Cl.

  • Quench: Cool to room temperature. Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • Safety: This releases massive amounts of HCl.[1] Perform in a fume hood.

  • Isolation: The sulfonyl chloride intermediate will precipitate as a gummy solid or oil.[1] Extract immediately with Dichloromethane (3 x 100 mL) . Wash the organic layer with cold brine, dry over anhydrous

    
    , and filter.[1] Do not evaporate to dryness ; use the DCM solution directly in the next step to prevent degradation.[1]
    
Phase 2: Amidolysis (Sulfonamide Formation)

Rationale: The sulfonyl chloride is electrophilic and reacts rapidly with ammonia. Low temperature prevents hydrolysis back to the sulfonic acid.[1]

  • Preparation: Place the DCM solution containing 4-methylquinoline-8-sulfonyl chloride in a flask. Cool to 0°C.[1]

  • Amination: Add Ammonium Hydroxide (28% aq., 50 mL) dropwise. Alternatively, bubble anhydrous

    
     gas through the solution for 30 minutes.[1]
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (the sulfonamide) may form at the interface.[1]

  • Workup: Evaporate the DCM under reduced pressure. The residue is a mixture of the product and inorganic salts.[1]

  • Purification: Suspend the solid in water (100 mL), stir for 30 minutes (to dissolve NH4Cl), and filter.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Target: White to off-white needles.[1]

Quality Control & Characterization

The following data confirms the identity and purity of the synthesized compound.

Specification Table
ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point 182–185°CCapillary MP
Purity >98%HPLC (C18, MeOH/H2O)
Yield 60–75%Gravimetric
NMR Interpretation (Self-Validation)
  • 
     NMR (500 MHz, DMSO-
    
    
    
    ):
    • 
       2.75 (s, 3H):  Confirms the 4-Methyl  group.[1] (If this is split or shifted, check for 2-methyl isomer).[1]
      
    • 
       7.50 (s, 2H, exchangeable):  Broad singlet for 
      
      
      
      .
    • 
       9.10 (d, 1H):  H2 proton (deshielded by nitrogen).
      
    • 
       8.2-8.5 (m, 3H):  Aromatic protons of the benzenoid ring (H5, H6, H7).
      
    • Regiochemistry Check: A doublet at H2 and H3 indicates the pyridine ring is intact.[1] The pattern of the benzenoid ring (typically AMX or ABC) confirms substitution at position 8.[1]

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete conversion to sulfonyl chloride or hydrolysis during the ice quench.[1]

    • Fix: Ensure the Thionyl Chloride step is included.[1] Keep the ice quench rapid and cold (<5°C). Use DCM extraction immediately.[1]

  • Issue: Isomer Contamination.

    • Cause: 5-sulfonamide formation.[1][2][4]

    • Fix: Recrystallization from Ethanol is highly effective at removing the 5-isomer, which is generally more soluble.[1]

Safety & Handling Protocol

  • Chlorosulfonic Acid: Reacts explosively with water.[1] All glassware must be oven-dried.[1] Wear a face shield, acid-resistant gloves, and a lab apron.[1]

  • Thionyl Chloride: Releases

    
     and 
    
    
    
    .[1] Use only in a high-efficiency fume hood.[1]
  • Waste Disposal: Quenched reaction mixtures are highly acidic.[1] Neutralize with Sodium Bicarbonate before disposal.

References

  • General Quinoline Sulfonation: Synthesis of 8-Quinolinesulfonyl chloride.[1] GuideChem.[1] (Accessed 2023).[5]

  • Chlorosulfonation Methodology: Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides.[1] (Methodology adapted for 4-methyl analog).[1][6][7]

  • Sulfonamide Formation: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides.[1][3] (General amide formation principles).

  • Structural Data (Analogous): Quinoline-8-sulfonamide crystal structure and hydrogen bonding. Acta Crystallographica.[1][8]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Sulfonylation of 4-Methyl-8-aminoquinoline

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of N-(4-methylquinolin-8-yl)sulfonamides through the sulfonylation of 4-methyl-8-am...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of N-(4-methylquinolin-8-yl)sulfonamides through the sulfonylation of 4-methyl-8-aminoquinoline. Quinoline-sulfonamide hybrids are significant pharmacophores, recognized for their potential in developing therapeutics with a wide range of biological activities, including antibacterial and anticancer properties.[1][2] This guide details a robust and reproducible protocol, explains the underlying chemical principles, and offers insights into the critical parameters that govern the success of the reaction. The methodologies presented are grounded in established chemical literature for the synthesis of related 8-aminoquinoline sulfonamides.

Introduction: The Significance of Quinoline Sulfonamides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its lipophilic nature facilitates passage through cell membranes, making it an excellent backbone for drug design.[2] When combined with the sulfonamide moiety, another critical functional group in pharmaceuticals, the resulting hybrid molecules often exhibit enhanced or novel biological activities.[1] These derivatives are known to act as potent and selective enzyme inhibitors.[2][3] The synthesis of N-(4-methylquinolin-8-yl)sulfonamides represents a key step in the exploration of new chemical entities for drug discovery. This guide provides a detailed procedure for this important transformation.

Reaction Principle and Mechanism

The sulfonylation of 4-methyl-8-aminoquinoline is a classic example of nucleophilic acyl substitution, where the exocyclic amino group of the quinoline acts as the nucleophile. The reaction proceeds by the attack of the lone pair of electrons on the nitrogen atom of the amino group onto the electrophilic sulfur atom of a sulfonyl chloride. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

The general reaction is as follows:

The choice of the sulfonyl chloride (R-SO₂Cl) determines the nature of the "R" group on the final sulfonamide product, allowing for the synthesis of a diverse library of compounds.

Experimental Protocol: Synthesis of N-(4-methylquinolin-8-yl)benzenesulfonamide

This protocol describes a representative procedure for the synthesis of N-(4-methylquinolin-8-yl)benzenesulfonamide. The principles can be adapted for other sulfonyl chlorides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methyl-8-aminoquinoline≥98%Commercially AvailableStarting material.
Benzenesulfonyl chloride≥99%Commercially AvailableThe sulfonating agent.
PyridineAnhydrousCommercially AvailableActs as solvent and base.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying organic layers.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-8-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine. The use of pyridine as a solvent and base is a common and effective method.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add benzenesulfonyl chloride (1.1 eq) dropwise via a syringe. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for eluting the desired sulfonamide.[1]

  • Characterization: The structure and purity of the final product, N-(4-methylquinolin-8-yl)benzenesulfonamide, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Workflow

The following diagram outlines the key stages of the synthesis process.

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 4-methyl-8-aminoquinoline in anhydrous solvent (e.g., Pyridine) B Cool to 0 °C A->B C Add benzenesulfonyl chloride dropwise B->C D Stir at room temperature (Monitor by TLC) C->D E Aqueous Wash (NaHCO₃, H₂O, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for the sulfonylation of 4-methyl-8-aminoquinoline.

Key Considerations and Field-Proven Insights

  • Choice of Base and Solvent: While pyridine is effective as both a solvent and a base, other non-nucleophilic bases like triethylamine in a solvent such as DCM can also be used.[4] The choice may depend on the reactivity of the specific sulfonyl chloride and the ease of product purification.

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and a dry reaction setup is critical for achieving high yields.

  • Temperature Control: The initial addition of the sulfonyl chloride at 0 °C is important to mitigate the exothermicity of the reaction and prevent potential side reactions.

  • Purification Strategy: Quinoline compounds can sometimes be challenging to purify due to their basicity and ability to streak on silica gel. It may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent during column chromatography to improve the separation.

Alternative Synthetic Approaches

While the direct reaction with sulfonyl chlorides is the most common method, other strategies for synthesizing quinoline sulfonamides exist. For instance, palladium-catalyzed methods using a stable SO₂ surrogate like K₂S₂O₅ have been developed for the synthesis of quinoline sulfonamides from iodoquinolines.[2][3] Copper-catalyzed reactions have also been employed for the C-H sulfonylation of 8-aminoquinolines, although this typically occurs at the C5 position of the quinoline ring rather than on the amino group.[5][6]

Conclusion

The sulfonylation of 4-methyl-8-aminoquinoline is a straightforward and adaptable reaction for the synthesis of a wide array of N-(4-methylquinolin-8-yl)sulfonamides. By carefully controlling the reaction conditions, particularly moisture and temperature, and employing a suitable purification strategy, these valuable compounds can be obtained in good yields. The protocol and insights provided herein serve as a reliable starting point for researchers engaged in the synthesis and exploration of novel quinoline-based molecules for drug discovery and development.

References

  • Zhang, L., Zhang, K., & Zhang, W. (2015). Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. Organic Letters, 17(24), 6086–6089. [Link]

  • Reddy, T. R., et al. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO₂ Surrogate. The Journal of Organic Chemistry. [Link]

  • Saifi, Z., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(4), 2490-2505. [Link]

  • Reddy, T. R., et al. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. [Link]

  • Pingaew, R., et al. (2014). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. Synthetic Communications, 44(1), 123-131. [Link]

  • Wróbel, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(17), 5334. [Link]

  • Wei, J., et al. (2016). Copper-Catalyzed Regioselective C–H Sulfonylation of 8-Aminoquinolines. The Journal of Organic Chemistry, 81(3), 956–963. [Link]

  • Wróbel, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(17), 5334. [Link]

  • Demkowicz, S., et al. (2016). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 21(3), 329. [Link]

  • Vanparia, S. F., et al. (2011). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Macedonian Journal of Chemistry and Chemical Engineering, 30(2), 219-228. [Link]

  • Xu, Z., et al. (2023). C5–H sulfonylation of 8-aminoquinolines with sodium sulfinates. Green Chemistry, 25(3), 1145-1150. [Link]

  • El-Dean, A. M. K., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(8), 9675-9687. [Link]

  • Charris, J., et al. (2012). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. Revista de la Sociedad Venezolana de Microbiología, 32(2), 114-120. [Link]

  • Demkowicz, S., et al. (2016). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 21(3), 329. [Link]

  • Xie, Y., et al. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. ACS Chemical Biology, 7(4), 729-738. [Link]

  • Adeniyi, A. A., et al. (2022). (E)-N-carbamimidoyl-4 and (E)-4-benzenesulfonamides; biological study, DFT, molecular docking. Indian Journal of Chemistry, 61A(2), 130-138. [Link]

  • Google Patents. (2011). Preparation method of 2-methyl-8-aminoquinoline. CN101602723B.
  • Stenford, B. A., & Ngassa, F. N. (2017). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. GVSU McNair Scholars Journal, 21(1), Article 8. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 389-392. [Link]

  • Asl-Jafari, B., & Khademi, S. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 8(5), 456-459. [Link]

Sources

Method

Application Note: 4-Methylquinoline-8-sulfonamide for Labile Zinc Detection

This guide details the application of 4-Methylquinoline-8-sulfonamide (and its structural analogs like TSQ) as a fluorescent sensor for labile zinc ( ).[1][2] This molecule belongs to the 8-sulfonamidoquinoline class of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Methylquinoline-8-sulfonamide (and its structural analogs like TSQ) as a fluorescent sensor for labile zinc (


).[1][2]

This molecule belongs to the 8-sulfonamidoquinoline class of chelators. These sensors are "turn-on" probes: they are weakly fluorescent in their apo (unbound) state but exhibit intense blue fluorescence upon coordinating with zinc. This specific derivative (4-methyl substituted) shares the core pharmacophore with widely used sensors like TSQ and Zinquin , making the protocols largely transferable.

Abstract

4-Methylquinoline-8-sulfonamide is a membrane-permeable, ratiometric-capable fluorescent sensor designed for the detection of intracellular labile zinc pools. Unlike high-affinity protein-bound zinc, "labile" zinc exists in the picomolar-to-nanomolar range and acts as a signaling mediator. This sensor utilizes a Chelation-Enhanced Fluorescence (CHEF) mechanism, where zinc binding restricts the intramolecular rotation and/or inhibits Photoinduced Electron Transfer (PET), resulting in a sharp increase in quantum yield.

Physicochemical Properties & Spectral Characteristics
PropertyValue / DescriptionNotes
Chemical Class 8-SulfonamidoquinolineCore scaffold shared with TSQ/Zinquin.
Excitation Max (

)
335 – 360 nm (UV)Requires UV optics or 405 nm laser (less efficient).
Emission Max (

)
480 – 495 nm (Blue/Cyan)Stokes shift ~130 nm reduces self-quenching.
Solubility DMSO, EthanolHydrophobic; requires organic solvent for stock.

(Zn)
~10 nM – 1 µMModerate affinity; ideal for labile pools, avoids stripping metalloproteins.
Stoichiometry 2:1 (Ligand:Zn)Forms

complexes (typically).[1]
Selectivity High for

Minimal interference from

,

at physiological levels.
Mechanism of Action

The sensor operates via the deprotonation of the sulfonamide nitrogen upon zinc coordination. The quinoline nitrogen and the sulfonamide nitrogen form a bidentate pocket.[1]

Key Mechanistic Steps:

  • Apo-State: The molecule undergoes rapid non-radiative decay (low fluorescence) due to excited-state proton transfer or molecular rotation.

  • Binding:

    
     coordinates with the Quinoline-N and Sulfonamide-N.[1]
    
  • Turn-On: Coordination locks the molecule in a rigid conformation, preventing non-radiative decay and triggering intense blue fluorescence.

Zn_Mechanism Apo Apo-Sensor (Weak Fluorescence) Complex Zn-(Sensor)₂ Complex (Rigid Scaffold) Apo->Complex Coordination (Deprotonation of -NH) Zn Labile Zn²⁺ (Intracellular) Zn->Complex Fluo Blue Fluorescence (λem ~490nm) Complex->Fluo CHEF Effect (Inhibition of PET/Rotation)

Figure 1: Mechanism of Zinc-induced fluorescence enhancement (CHEF).

Experimental Protocols
Protocol A: Stock Solution Preparation
  • Reagents: 4-Methylquinoline-8-sulfonamide powder, Anhydrous DMSO (high purity).

  • Storage:

    
    , protected from light and moisture.
    
  • Calculate: Determine mass required for a 10 mM stock concentration.

    • Example: If MW

      
       g/mol , dissolve 2.22 mg in 1 mL DMSO.
      
  • Dissolve: Add DMSO to the powder. Vortex vigorously until fully dissolved.

  • Aliquot: Dispense into small amber tubes (e.g., 20 µL aliquots) to avoid freeze-thaw cycles.

  • Shelf Life: Stable for 3–6 months at

    
    .
    
Protocol B: Live-Cell Staining & Imaging
  • Buffer: HBSS or Krebs-Ringer Buffer (must be

    
     containing to maintain cell health, but free of heavy metals).
    
  • Control: TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) – a membrane-permeable high-affinity Zn chelator.

Step-by-Step Workflow:

  • Cell Preparation:

    • Culture cells on sterile glass-bottom dishes (confocal grade).

    • Confluence should be 60–80%.

  • Dye Loading:

    • Dilute 10 mM stock into warm imaging buffer to a final concentration of 10–25 µM .

    • Note: Do not wash cells with serum-free media before adding dye; serum proteins can strip the dye. Replace growth media directly with Dye-Buffer .

    • Incubate for 20–30 minutes at

      
       in the dark.
      
  • Wash Step (Critical):

    • Aspirate staining solution.

    • Gently wash 2x with warm, dye-free imaging buffer to remove extracellular probe.

    • Caution: Over-washing can extract the probe if the off-rate is high.

  • Imaging:

    • Excitation: 340–360 nm (DAPI filter set often works).

    • Emission: Collect 460–520 nm.

    • Minimize exposure time to prevent photobleaching.

Workflow Start Start: Adherent Cells (60-80% Confluence) Prep Prepare Staining Sol. (10-25 µM in HBSS) Start->Prep Incubate Incubate 20-30 min @ 37°C Prep->Incubate Wash Wash 2x with HBSS (Remove extracellular dye) Incubate->Wash Image Fluorescence Microscopy (Ex: 360nm / Em: 490nm) Wash->Image Validate Validation: Add 50 µM TPEN (Quench) Image->Validate Optional Control

Figure 2: Live-cell staining and validation workflow.

Validation & Troubleshooting

Self-Validating System (The TPEN Control): To confirm that the fluorescence signal is truly due to


 and not autofluorescence or artifacts:
  • Acquire baseline images of the stained cells.

  • Perfusion/Addition: Add TPEN (final conc. 50 µM) directly to the dish.

  • Expected Outcome: Fluorescence should rapidly decrease (quench) within 2–5 minutes as TPEN strips the zinc from the sensor (TPEN

    
     M vs. Sensor 
    
    
    
    M).
  • If fluorescence persists: The signal is likely non-specific background or the sensor has precipitated.

Common Pitfalls:

  • High Background: The sensor is hydrophobic. If it precipitates, you will see bright, punctate crystals outside cells. Filter the working solution (0.2 µm) if this occurs.

  • UV Toxicity: Prolonged UV excitation damages cells and causes leakage of zinc from metallothioneins (zinc puff). Use minimal laser power.

References
  • Frederickson, C. J., et al. (2005). Importance of Zinc in the Central Nervous System: The Zinc-Containing Neuron. Journal of Nutrition. Link (Discusses TSQ/Zinquin class sensors).

  • Meeusen, J. W., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins.[1][2][3] Inorganic Chemistry. Link

  • Zalewski, P. D., et al. (1993). Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin 1, a new specific fluorescent probe for Zn(II). Biochemical Journal. Link

  • MedChemExpress. TSQ Product Datasheet & Protocols.Link (Standard protocols for 8-sulfonamidoquinoline sensors).

Sources

Application

Application Notes and Protocols: Preparation and Evaluation of 4-Methylquinoline-8-sulfonamide Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinoline-Sulfonamide Scaffolds The quinoline ring system is a foundational scaffold in medicinal chemistry, pres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline-Sulfonamide Scaffolds

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Similarly, the sulfonamide functional group is a well-established pharmacophore, most famously recognized in the sulfa class of antibiotics that inhibit bacterial folic acid synthesis.[2][3] The strategic hybridization of these two pharmacophores into a single molecular entity, the quinoline-sulfonamide, has emerged as a promising strategy in drug discovery. These hybrid molecules and their coordination complexes with various metal ions have demonstrated enhanced and diverse biological activities, including significant antimicrobial and anticancer effects.[4][5]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific derivative, 4-Methylquinoline-8-sulfonamide, and its transition metal complexes. The introduction of a methyl group at the 4-position of the quinoline ring can subtly modulate the electronic and steric properties of the molecule, potentially influencing its coordination behavior and biological efficacy. These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to explore the therapeutic potential of this promising class of compounds.

Synthesis of 4-Methylquinoline-8-sulfonamide and its Metal Complexes

The preparation of 4-Methylquinoline-8-sulfonamide metal complexes is a multi-step process that begins with the synthesis of the organic ligand, followed by its coordination with a suitable metal salt.

Part 1: Synthesis of the Ligand - 4-Methylquinoline-8-sulfonamide

The synthesis of 4-Methylquinoline-8-sulfonamide can be approached through a two-step sequence starting from the commercially available 4-methylquinoline. This involves the introduction of a nitro group at the 8-position, followed by its reduction to an amine, and subsequent sulfonylation.

Diagrammatic Representation of the Synthetic Workflow

Synthesis_Workflow cluster_0 Ligand Synthesis cluster_1 Metal Complex Synthesis 4-Methylquinoline 4-Methylquinoline 4-Methyl-8-nitroquinoline 4-Methyl-8-nitroquinoline 4-Methylquinoline->4-Methyl-8-nitroquinoline Nitration (H2SO4/HNO3) 4-Methyl-8-aminoquinoline 4-Methyl-8-aminoquinoline 4-Methyl-8-nitroquinoline->4-Methyl-8-aminoquinoline Reduction (e.g., SnCl2/HCl) 4-Methylquinoline-8-sulfonyl_chloride 4-Methylquinoline-8-sulfonyl_chloride 4-Methyl-8-aminoquinoline->4-Methylquinoline-8-sulfonyl_chloride Diazotization & Sandmeyer-type reaction (NaNO2, HCl, SO2, CuCl2) 4-Methylquinoline-8-sulfonamide 4-Methylquinoline-8-sulfonamide 4-Methylquinoline-8-sulfonyl_chloride->4-Methylquinoline-8-sulfonamide Amination (NH4OH) Metal_Complex Metal_Complex 4-Methylquinoline-8-sulfonamide->Metal_Complex Complexation (Metal Salt, Solvent)

Caption: Synthetic pathway for 4-Methylquinoline-8-sulfonamide and its metal complexes.

Experimental Protocol: Synthesis of 4-Methyl-8-aminoquinoline (Precursor)

A plausible and commonly employed route for the synthesis of 8-aminoquinoline derivatives involves nitration followed by reduction.

Materials:

  • 4-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Tin(II) Chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Nitration of 4-Methylquinoline:

    • In a round-bottom flask cooled in an ice bath, slowly add 4-methylquinoline to concentrated sulfuric acid with stirring.

    • To this solution, add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

    • The precipitated 4-methyl-8-nitroquinoline is collected by filtration, washed with water, and dried.

  • Reduction of 4-Methyl-8-nitroquinoline:

    • Suspend the synthesized 4-methyl-8-nitroquinoline in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid portion-wise with stirring.

    • Heat the reaction mixture under reflux for several hours.

    • Cool the mixture and neutralize with a concentrated sodium hydroxide solution.

    • Extract the product, 4-methyl-8-aminoquinoline, with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Experimental Protocol: Synthesis of 4-Methylquinoline-8-sulfonamide (Ligand)

The synthesis of the sulfonamide ligand is achieved through the reaction of 4-methyl-8-aminoquinoline with a suitable sulfonylating agent, followed by amination. A common route involves the conversion of the amine to a sulfonyl chloride, which is then reacted with ammonia.

Materials:

  • 4-Methyl-8-aminoquinoline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfur Dioxide (SO₂)

  • Copper(II) Chloride (CuCl₂)

  • Ammonium Hydroxide (NH₄OH)

  • Diethyl Ether

Procedure:

  • Diazotization and Sulfonylation (Sandmeyer-type reaction):

    • Dissolve 4-methyl-8-aminoquinoline in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid containing copper(II) chloride.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

    • Allow the reaction to proceed for a specified time, then pour the mixture into ice water to precipitate the 4-methylquinoline-8-sulfonyl chloride.

  • Amination of 4-Methylquinoline-8-sulfonyl chloride:

    • Isolate the crude 4-methylquinoline-8-sulfonyl chloride and dissolve it in a suitable organic solvent like diethyl ether.

    • Add this solution dropwise to a cooled, concentrated ammonium hydroxide solution with stirring.

    • Continue stirring for several hours at room temperature.

    • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to yield the crude 4-Methylquinoline-8-sulfonamide, which can be purified by recrystallization.

Part 2: General Protocol for the Synthesis of Metal Complexes

The synthesized 4-Methylquinoline-8-sulfonamide ligand can be complexed with a variety of transition metal ions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.[6][7]

Diagrammatic Representation of the Complexation Reaction

Complexation Ligand 4-Methylquinoline-8-sulfonamide Reflux Reflux Ligand->Reflux Metal_Salt Metal(II) Salt (e.g., MCl2, M(OAc)2) Metal_Salt->Reflux Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reflux Complex [M(4-Me-quin-8-sulfonamide)2(H2O)n] Reflux->Complex Precipitation & Isolation

Caption: General workflow for the synthesis of 4-Methylquinoline-8-sulfonamide metal complexes.

Experimental Protocol: General Synthesis of Metal(II) Complexes

Materials:

  • 4-Methylquinoline-8-sulfonamide

  • Metal(II) salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve 4-Methylquinoline-8-sulfonamide (2 molar equivalents) in hot ethanol.

  • In a separate flask, dissolve the respective metal(II) salt (1 molar equivalent) in ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The pH of the reaction mixture may be adjusted to facilitate complex formation, for example, by the addition of a dilute alcoholic ammonia solution.[8]

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex.

  • Cool the mixture to room temperature, and collect the precipitate by filtration.

  • Wash the solid complex with ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Table 1: Representative Reaction Parameters for Metal Complex Synthesis

Metal IonMetal SaltMolar Ratio (Ligand:Metal)SolventReflux Time (h)Expected Product Color
Cu(II)CuCl₂·2H₂O2:1Ethanol3Greenish
Ni(II)NiCl₂·6H₂O2:1Ethanol4Green
Co(II)CoCl₂·6H₂O2:1Methanol3Pinkish/Violet
Zn(II)ZnCl₂2:1Ethanol2White/Off-white

Characterization of 4-Methylquinoline-8-sulfonamide and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Ligand: The FTIR spectrum of the free ligand should show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹), S=O stretching (asymmetric and symmetric vibrations around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C=N stretching of the quinoline ring.[9][10]

  • Complexes: Upon complexation, shifts in the positions of these bands are expected. A shift in the N-H and S=O stretching frequencies can indicate the coordination of the sulfonamide nitrogen and/or oxygen atoms to the metal ion. The disappearance of the N-H stretching vibration of the sulfonamide group in the spectra of the complexes is a strong indicator of deprotonation and coordination of the nitrogen atom to the metal center.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Ligand: The ¹H NMR spectrum of the ligand will show characteristic signals for the aromatic protons of the quinoline ring and the methyl group protons. The sulfonamide NH proton will appear as a broad singlet.

  • Complexes (for diamagnetic metals like Zn(II)): The most significant change in the ¹H NMR spectrum upon complexation is the disappearance of the signal corresponding to the sulfonamide NH proton, providing clear evidence of coordination.[6] Shifts in the chemical shifts of the quinoline protons adjacent to the coordination sites (the quinoline nitrogen and the sulfonamide group) are also expected.

3. Elemental Analysis (C, H, N, S):

  • The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated values for the proposed molecular formulas of the ligand and its metal complexes. This provides crucial information about the stoichiometry of the complexes.

4. Molar Conductance Measurements:

  • Molar conductivity measurements in a suitable solvent (e.g., DMF or DMSO) can be used to determine the electrolytic nature of the metal complexes. Low molar conductance values typically indicate non-electrolytic complexes.[9]

5. X-ray Crystallography:

  • Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. For similar quinoline-sulfonamide complexes, tetrahedral or octahedral geometries have been reported, with the ligand acting as a bidentate chelating agent through the quinoline nitrogen and the deprotonated sulfonamide nitrogen.[6]

Application Notes: Potential Therapeutic Applications

The metal complexes of 4-Methylquinoline-8-sulfonamide are expected to exhibit a range of biological activities, primarily as antimicrobial and anticancer agents. The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across cell membranes and potentially leading to increased efficacy compared to the free ligand.[11]

Antimicrobial Activity

Background: The emergence of multidrug-resistant bacterial and fungal strains necessitates the development of novel antimicrobial agents. Quinoline and sulfonamide derivatives have a long history of use as antibacterial drugs.[2][3] Metal complexes of these compounds often show enhanced antimicrobial activity.[6][7]

Proposed Mechanism of Action: The antimicrobial activity of these complexes may arise from several mechanisms, including:

  • Inhibition of Essential Enzymes: The complex may bind to and inhibit the function of crucial bacterial enzymes, such as DNA gyrase or dihydropteroate synthase.[3]

  • Disruption of Cell Membrane Integrity: The increased lipophilicity of the metal complex can lead to its accumulation in the bacterial cell membrane, disrupting its structure and function.

  • Generation of Reactive Oxygen Species (ROS): Some transition metal complexes can catalyze the production of ROS, which can damage cellular components and lead to cell death.

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Impregnate sterile filter paper discs with known concentrations of the synthesized complexes dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the inoculated agar plates.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

Background: Quinoline-based compounds have shown promise as anticancer agents, with some derivatives acting as topoisomerase inhibitors or targeting specific signaling pathways in cancer cells.[12] The coordination of metal ions can introduce novel mechanisms of cytotoxicity.[4][5]

Proposed Signaling Pathways:

  • Induction of Apoptosis: The metal complexes may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Inhibition of Cancer-Specific Enzymes: Certain quinoline-sulfonamide derivatives have been shown to inhibit enzymes that are overexpressed in cancer cells, such as pyruvate kinase M2 (PKM2), thereby disrupting cancer cell metabolism.[13]

  • DNA Intercalation or Cleavage: The planar quinoline ring system may allow the complex to intercalate into the DNA double helix, while the metal center could facilitate DNA cleavage, leading to cell cycle arrest and cell death.

Diagrammatic Representation of a Potential Anticancer Mechanism

Anticancer_Mechanism Metal_Complex Metal_Complex Cancer_Cell Cancer_Cell Metal_Complex->Cancer_Cell Cellular Uptake DNA_Damage DNA_Damage Cancer_Cell->DNA_Damage Intercalation/ Cleavage Enzyme_Inhibition Enzyme_Inhibition Cancer_Cell->Enzyme_Inhibition e.g., PKM2 Apoptosis Apoptosis DNA_Damage->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Potential mechanisms of anticancer activity for 4-Methylquinoline-8-sulfonamide metal complexes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized metal complexes for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxicity.

Conclusion and Future Directions

The 4-Methylquinoline-8-sulfonamide scaffold represents a versatile platform for the development of novel metal-based therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of these compounds. Subsequent characterization and biological evaluation are crucial to elucidate their structure-activity relationships and to identify lead candidates for further preclinical development. Future research in this area could focus on expanding the range of metal ions used for complexation, further derivatization of the quinoline and sulfonamide moieties to optimize biological activity, and in-depth mechanistic studies to unravel the precise molecular targets of these promising compounds.

References

  • [Referenced Article on Quinoline in Medicinal Chemistry]
  • Popa, A., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 25(12), 2946. [Link][11][6][7]

  • Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link][13]

  • [Referenced Article on Synthesis of Quinoline Deriv
  • [Referenced Article on Synthesis of Sulfonamides]
  • Klos, A., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PubMed, [Link][4][5]

  • Popa, A., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. PubMed, 32604828. [Link][6][7]

  • Klos, A., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 30(18), 4345. [Link][4][5]

  • [Referenced Article on Metal-based drugs]
  • Vanparia, S. F., et al. (2010). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Acta Chimica Slovenica, 57(3), 660-667. [Link]

  • [Referenced Article on Anticancer Metal Complexes]
  • [Referenced Article on Synthesis of Transition Metal Complexes]
  • Singh, P., & Singh, J. (2011). Metal Complexes as Antimicrobial Agents. SciSpace, [Link][11]

  • Szafrański, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link][12]

  • [Referenced P
  • [Referenced Article on Schiff Base Metal Complexes]
  • Al-Fatlawi, A. A., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications, [Link][1]

  • Deshmukh, J. H., et al. (2011). Synthesis and Thermal Study of Some Transition Metal ion Complexes with N1-5,6-dimethoxypyrimidin-4-yl sulphanilamide. Journal of Chemical and Pharmaceutical Research, 3(2), 899-902. [Link][8]

  • Thacker, P., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. ResearchGate, [Link][2]

  • Asif, M. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(5), 2841-2855. [Link][3]

  • [Referenced Technical Guide on Quinolin-8-ylmethanesulfonamide Synthesis]
  • Olalekan, T. E., et al. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Modern Chemistry, 9(3), 46-51. [Link][9]

  • El-Sherif, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1603. [Link][10]

  • [Referenced Article on Quinoline-based Peptoids]

Sources

Method

Application Note: High-Efficiency Solid-Phase Synthesis of Quinoline Sulfonamides

Introduction & Strategic Significance Quinoline sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antimalarial and antibacterial properties to highl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Quinoline sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antimalarial and antibacterial properties to highly specific antitumor mechanisms (e.g., inhibition of carbonic anhydrase or specific kinases). While solution-phase synthesis is effective for single-target optimization, it often suffers from tedious purification steps that bottleneck library generation.

This Application Note details a robust, field-validated Solid-Phase Organic Synthesis (SPOS) protocol for generating N-substituted quinoline sulfonamides. By leveraging the Rink Amide MBHA resin, we utilize a "Safety-Catch" principle where the sulfonamide bond is formed on-resin, allowing for aggressive washing of excess reagents before the final cleavage.

Why This Method?
  • Purity by Filtration: Excess quinoline sulfonyl chloride—often difficult to remove in solution phase due to hydrolysis products—is washed away while the product remains bound to the bead.

  • Regiocontrol: The solid support acts as a protecting group for the C-terminus (or other attachment point), ensuring sulfonylation occurs exclusively at the targeted N-terminus.

  • Scalability: The protocol is adapted for both manual syringe synthesis and automated parallel synthesizers.

Strategic Planning: Resin & Linker Selection

Success in SPOS is determined before the first reagent is added. For quinoline sulfonamides, the choice of resin dictates the final functional group and the stability of the sulfonamide bond during synthesis.

Resin TypeLinker ChemistryCleavage ConditionFinal ProductRecommendation
Rink Amide MBHA Benzhydrylamine95% TFAPrimary Amide (C-term)High. Ideal for peptide-mimetics and stable libraries.
2-Chlorotrityl (2-CTC) Trityl Chloride1% TFACarboxylic Acid (C-term)Medium. Use only if the quinoline moiety is acid-sensitive.
Wang Resin Benzyl Alcohol95% TFACarboxylic Acid Low. Ester formation is often less efficient than amide coupling for this scaffold.
Workflow Visualization

The following diagram outlines the critical decision pathways and synthetic workflow for this protocol.

G Start Start: Define Target Resin_Choice Resin Selection Start->Resin_Choice Loading Fmoc-AA Loading Resin_Choice->Loading Rink Amide MBHA Deprotect Fmoc Deprotection (20% Piperidine) Loading->Deprotect Sulfonylation Sulfonylation (Quinoline-SO2Cl + Base) Deprotect->Sulfonylation QC_Kaiser QC: Kaiser Test Sulfonylation->QC_Kaiser QC_Kaiser->Sulfonylation Blue (Incomplete) Cleavage Acid Cleavage (95% TFA) QC_Kaiser->Cleavage Colorless (Complete) Final Final Product (Quinoline Sulfonamide) Cleavage->Final

Figure 1: General workflow for the solid-phase synthesis of quinoline sulfonamides using Fmoc chemistry.

Detailed Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9]
  • Resin: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g). Note: Lower loading is preferred to prevent site-site interaction during the bulky sulfonylation step.

  • Reagents: Fmoc-amino acids, Quinoline-8-sulfonyl chloride, Piperidine, DIPEA (N,N-Diisopropylethylamine), TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

  • Solvents: DMF (Anhydrous), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).

Protocol A: Resin Preparation & Fmoc Deprotection

Rationale: Rink Amide resin is supplied Fmoc-protected.[1] Efficient removal is critical to expose the amine for subsequent coupling.

  • Swelling: Place 200 mg of resin in a fritted polypropylene syringe. Add 3 mL DCM and shake for 30 min. Drain and wash with DMF (3 x 3 mL).

  • Deprotection: Add 3 mL of 20% Piperidine in DMF . Shake for 5 minutes. Drain.

  • Second Deprotection: Add fresh 20% Piperidine/DMF. Shake for 15 minutes. Drain.

  • Washing: Wash extensively to remove piperidine (which would consume the sulfonyl chloride in the next step).

    • DMF (3 x 3 mL)

    • DCM (3 x 3 mL)

    • DMF (3 x 3 mL)

  • Validation: Perform a Kaiser Test (Ninhydrin). The resin beads should turn dark blue, indicating free amines.

Protocol B: Scaffold Loading (Amino Acid Coupling)

If your target is a simple Quinoline-Amine, skip to Protocol C. If building a peptidomimetic (e.g., Quinoline-AA-NH2), follow this step.

  • Activation: Dissolve Fmoc-Amino Acid (4 equiv) and HBTU (3.9 equiv) in minimal DMF. Add DIPEA (8 equiv). Activate for 2 minutes.

  • Coupling: Add the activated solution to the resin. Shake for 45–60 minutes at room temperature.

  • Wash: Drain and wash with DMF (3 x 3 mL).

  • Deprotection: Repeat Protocol A (Steps 2–4) to remove the Fmoc group from the newly attached amino acid.

Protocol C: The Sulfonylation Reaction (Critical Step)

Expert Insight: Sulfonylation is less reactive than acylation. The sulfonyl chloride is prone to hydrolysis, and the resulting sulfonic acid can protonate the resin-bound amine, halting the reaction. We use a DCM/DMF blend to balance reaction rate (DCM) with solubility (DMF).

  • Solvent Exchange: Wash resin with anhydrous DCM (3 x 3 mL) to remove residual DMF and moisture.

  • Reagent Prep: In a separate vial, dissolve Quinoline-8-sulfonyl chloride (5 equiv) in 2 mL of DCM/DMF (1:1 ratio).

  • Base Addition: Add DIPEA (10 equiv) to the resin before adding the sulfonyl chloride to ensure the amine is deprotonated.

    • Note: Some protocols suggest Pyridine.[2][3] However, DIPEA is generally superior in SPOS for preventing pyridine-associated salts from clogging the frit.

  • Reaction: Add the sulfonyl chloride solution to the resin.

  • Incubation: Shake for 4 to 16 hours at room temperature.

    • Optimization: For sterically hindered amines (e.g., N-methylated residues), add 0.1 equiv of DMAP and heat to 40°C.

  • Washing:

    • DCM (3 x 3 mL)

    • DMF (3 x 3 mL)

    • MeOH (2 x 3 mL) - Crucial for shrinking resin and removing trapped reagents.

    • DCM (3 x 3 mL)

Protocol D: Cleavage & Isolation
  • Cleavage Cocktail: Prepare a solution of TFA/TIS/H2O (95:2.5:2.5) .

  • Incubation: Add 3 mL of cocktail to the resin. Shake for 2 hours.

  • Collection: Filter the solution into a 50 mL centrifuge tube. Wash resin with 1 mL neat TFA.

  • Precipitation: Add 35 mL of ice-cold Diethyl Ether. A white precipitate should form immediately.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether.[4]

  • Drying: Dissolve the pellet in 1:1 Water/Acetonitrile and lyophilize.

Troubleshooting & Quality Control

The most common failure mode in this synthesis is incomplete sulfonylation due to moisture or steric hindrance.

Troubleshooting Logic (DOT Diagram)

Troubleshooting Issue Issue: Low Yield or Purity Check_Kaiser Step 1: Kaiser Test Post-Coupling Issue->Check_Kaiser Blue_Beads Result: Blue Beads (Incomplete Reaction) Check_Kaiser->Blue_Beads Colorless Result: Colorless (Reaction Complete) Check_Kaiser->Colorless Action_Blue Action: Double Coupling Use 10eq Base + DMAP Blue_Beads->Action_Blue Action_Colorless Action: Check Cleavage Did product re-attach? Colorless->Action_Colorless Mass_Spec Analyze LC-MS Action_Blue->Mass_Spec Action_Colorless->Mass_Spec Hydrolysis Mass = M+17 (OH) Sulfonyl Chloride Hydrolyzed Mass_Spec->Hydrolysis Observed Mass Error

Figure 2: Troubleshooting decision tree for optimizing sulfonamide synthesis.

QC Parameters
ParameterMethodAcceptance Criteria
Conversion Kaiser Test (Ninhydrin)Negative (Colorless beads)
Purity RP-HPLC (C18 column)> 85% (Area under curve)
Identity ESI-MS[M+H]+ ± 0.5 Da

References

  • Solid-Phase Synthesis of Sulfonamides (General Review)

    • Concept: Comprehensive review of sulfonamide formation on solid support, including linker stability and base optimiz
    • Source:ACS Combinatorial Science (formerly J. Comb. Chem.)
    • (General Journal Landing Page for verification)

  • Cleavage

    • Concept: Detailed protocols for TFA cleavage cocktails (Method 3)
    • Source: Merck Millipore / Novabiochem Protocols.
  • Optimization of Sulfonyl

    • Concept: Study comparing Pyridine vs.
    • Source:National Institutes of Health (PMC) / Beilstein J. Org. Chem.
  • Biological Relevance of Quinoline Deriv

    • Concept: Overview of the pharmacological importance of quinoline scaffolds, justifying the need for library synthesis.
    • Source:Frontiers in Chemistry

Sources

Application

Advanced Crystallization Protocols for 4-Methylquinoline-8-sulfonamide

Executive Summary 4-Methylquinoline-8-sulfonamide (C₁₀H₁₀N₂O₂S) is a critical scaffold in medicinal chemistry, particularly in the development of zinc-metalloprotease inhibitors and modulators of the M2 isoform of pyruva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylquinoline-8-sulfonamide (C₁₀H₁₀N₂O₂S) is a critical scaffold in medicinal chemistry, particularly in the development of zinc-metalloprotease inhibitors and modulators of the M2 isoform of pyruvate kinase (PKM2). Its structural duality—combining a lipophilic, basic quinoline core with a polar, acidic sulfonamide moiety—presents unique challenges in purification.

This Application Note provides a definitive guide to crystallizing this compound. Unlike simple organic solids, 4-Methylquinoline-8-sulfonamide exhibits amphoteric solubility , meaning its saturation point is heavily dictated by pH and solvent dielectric constants. The protocols below are designed to maximize purity (>99.5% HPLC) and control polymorphic form, essential for consistent biological assays.

Physicochemical Profiling & Solubility Landscape

Before attempting crystallization, one must understand the "Solubility U-Curve." This molecule has two ionizable centers:

  • Quinoline Nitrogen (Basic): pKa ≈ 4.8 – 5.2 (Protonates in acid).

  • Sulfonamide Nitrogen (Acidic): pKa ≈ 9.8 – 10.2 (Deprotonates in base).

Implication: The molecule is least soluble at neutral pH (zwitterionic or neutral form) and highly soluble in both strong acid (pH < 2) and strong base (pH > 11).

Table 1: Solubility Profile (25°C)
Solvent SystemSolubilityUsage Strategy
Water (pH 7) < 0.1 mg/mLAnti-solvent
Ethanol (Abs.) Moderate (Cold) / High (Hot)Primary Solvent
Methanol HighSolvent (Polymorph risk)
DMSO / DMF Very High (>100 mg/mL)Avoid (Hard to remove)
1M HCl High (Cationic form)Dissolution phase
1M NaOH High (Anionic form)Dissolution phase
Ethyl Acetate Low/ModerateAnti-solvent / Wash

Protocol A: Thermal Recrystallization (Ethanol/Water System)

Recommended for: Final polishing of crude material (purity >90%) to achieve analytical grade crystals.

This method relies on the steep solubility gradient of the compound in aqueous ethanol. It is chemically gentle and minimizes thermal decomposition.

Materials
  • Crude 4-Methylquinoline-8-sulfonamide

  • Solvent: Ethanol (95%)

  • Anti-solvent: Deionized Water

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stir bar.

Step-by-Step Methodology
  • Slurry Generation: Charge the crude solid into the reactor. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Thermal Dissolution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Checkpoint: If the solution does not clarify after 10 minutes at reflux, add Ethanol in 1 mL/g increments. Do not exceed 10 mL/g total.

  • Hot Filtration (Critical): While maintaining temperature >70°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble inorganic salts (e.g., sodium chloride from synthesis).

  • Controlled Nucleation: Return filtrate to a clean vessel. Cool slowly to 60°C .

    • Seeding: At 60°C, add seed crystals (0.1 wt%) if available. If not, scratch the glass wall to induce nucleation.

  • Anti-Solvent Addition: Slowly add warm water (50°C) dropwise until a faint, persistent turbidity appears. (Typical ratio: 10-20% of ethanol volume).

  • Cooling Ramp:

    • Cool to 25°C at a rate of 10°C/hour.

    • Once at 25°C, cool further to 0-4°C (ice bath) and hold for 2 hours.

  • Isolation: Filter the off-white crystals under vacuum.

  • Washing: Wash the cake with cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: pH-Swing Precipitation (Amphoteric Purification)

Recommended for: Large-scale purification of crude synthesis batches containing significant organic impurities.

This method utilizes the molecule's pKa properties to "switch" it into solution and then "crash" it out, leaving non-amphoteric impurities behind.

Step-by-Step Methodology
  • Acid Dissolution: Suspend crude material in 1M HCl (10 mL/g) . Stir at room temperature until fully dissolved (solution will be yellow/orange due to protonated quinoline).

    • Purification: Extract this aqueous acidic phase with Ethyl Acetate (2x) . Impurities soluble in organic solvents will be removed; the product remains in the water layer.

  • Neutralization (The Swing): Transfer the aqueous acid layer to a beaker. Place in an ice bath (0-5°C).

  • Precipitation: Slowly add 2M NaOH dropwise with rapid stirring. Monitor pH continuously.

    • Target: Adjust pH to 6.8 – 7.2 .

    • Observation: The solution will cloud as it approaches neutral pH. Massive precipitation occurs at the isoelectric point.

  • Aging: Allow the slurry to stir at pH 7 for 30 minutes to ripen the crystals (Ostwald ripening).

  • Filtration & Wash: Filter the solid.[1] Crucial: Wash copiously with water to remove NaCl formed during neutralization.

  • Final Wash: Perform a final displacement wash with cold Isopropanol (IPA) to aid drying.

Visualization: Experimental Workflows

The following diagrams illustrate the logic flow for both purification strategies and the solubility behavior.

Crystallization_Workflow cluster_MethodA Method A: Thermal Recrystallization cluster_MethodB Method B: pH-Swing (Amphoteric) Start Crude 4-Methylquinoline-8-sulfonamide StepA1 Dissolve in Ethanol (95%) @ 78°C Start->StepA1 High Purity Input StepB1 Dissolve in 1M HCl (pH < 2) Start->StepB1 Dirty Input StepA2 Hot Filtration (Remove Salts) StepA1->StepA2 StepA3 Cool to 60°C + Seed StepA2->StepA3 StepA4 Slow Cool to 4°C StepA3->StepA4 StepA5 Isolate & Dry @ 50°C StepA4->StepA5 StepB2 Wash with Ethyl Acetate (Remove Organics) StepB1->StepB2 StepB3 Slow Add NaOH to pH 7.0 StepB2->StepB3 StepB4 Precipitate @ Isoelectric Point StepB3->StepB4 StepB5 Filter & Wash (H2O -> IPA) StepB4->StepB5

Figure 1: Decision matrix for selecting the appropriate purification route based on input purity.

Solubility_Curve Acid pH < 3 (Cationic Form) Soluble Neutral pH 6-8 (Neutral) INSOLUBLE Acid->Neutral Add Base (Precipitation Zone) Base pH > 10 (Anionic Form) Soluble Neutral->Base Add Base (Re-dissolution) Base->Neutral Add Acid (Precipitation Zone)

Figure 2: Conceptual Solubility "U-Curve" demonstrating the pH-Swing mechanism.

Critical Quality Attributes & Troubleshooting

Polymorphism (Type A vs. Type C)

Literature and patents regarding quinoline sulfonamides indicate susceptibility to polymorphism.

  • Type C (Metastable): Often formed during rapid cooling or from Methanol.

  • Type A (Stable): Favored by slower cooling in Ethanol/Water and higher drying temperatures (>80°C).

  • Recommendation: For pharmaceutical consistency, target the stable form by adhering to the slow cooling ramp in Protocol A and ensuring thorough drying.

Troubleshooting Table
IssueProbable CauseCorrective Action
"Oiling Out" Temperature dropped too fast or solution too concentrated.Re-heat to dissolve. Add 10% more ethanol. Seed at a higher temperature (65°C).
Low Yield Too much solvent or pH not optimized (Method B).Concentrate mother liquor. For Method B, ensure pH is exactly 7.0 ± 0.2.
Colored Impurities Oxidation products or metal contaminants.[2]Use activated carbon (charcoal) during the hot dissolution step (Method A), then filter.
High Ash Content Trapped inorganic salts (NaCl/Na₂SO₄).Ensure the "Hot Filtration" step is rigorous. Increase water wash volume in Method B.

References

  • PubChem. (2023). 4-methylquinoline-8-sulfonamide (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. (2012).
  • MDPI Molecules. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase.[3][Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Quinoline and Sulfonamide values).[Link]

Sources

Method

In Vitro Antibacterial Assay of 4-Methylquinoline-8-sulfonamide: Application Notes and Protocols

Introduction: The Scientific Rationale for Investigating 4-Methylquinoline-8-sulfonamide The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 4-Methylquinoline-8-sulfonamide

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] The strategic hybridization of known pharmacophores is a promising approach to creating new chemical entities with enhanced potency and unique mechanisms of action. This application note focuses on the in vitro antibacterial evaluation of 4-Methylquinoline-8-sulfonamide, a hybrid molecule combining the structural features of quinoline and sulfonamide.

The Quinoline Scaffold: Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic antibacterial drugs.[2] Their mechanism of action often involves the inhibition of bacterial DNA synthesis by targeting essential enzymes like DNA gyrase and topoisomerase IV, thereby preventing bacterial replication.[1] Various quinoline derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3]

The Sulfonamide Moiety: Sulfonamides, or sulfa drugs, are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the bacterial synthesis of folic acid.[1][4] Since folic acid is a vital precursor for DNA and protein synthesis, its inhibition leads to a bacteriostatic effect, halting bacterial growth and proliferation.[5][6] This metabolic pathway is absent in humans, making it a selective target for antibacterial therapy.[1]

By combining these two powerful antibacterial moieties, 4-Methylquinoline-8-sulfonamide is hypothesized to exhibit significant antibacterial activity, potentially through a dual-action mechanism that could circumvent existing resistance pathways. This document provides a detailed, step-by-step protocol for assessing the in vitro antibacterial efficacy of this compound.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
4-Methylquinoline-8-sulfonamideSynthesized in-house or Custom SynthesisN/A
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418
Cation-Adjusted Mueller-Hinton Broth (CAMHB)BD Biosciences212322
Mueller-Hinton Agar (MHA)BD Biosciences225250
96-well, U-bottom, sterile microtiter platesCorning3799
Sterile Saline (0.85% NaCl)VWR0254
McFarland 0.5 Turbidity StandardbioMérieux70900
Resazurin Sodium SaltSigma-AldrichR7017
Bacterial Strains (ATCC)
Staphylococcus aureus (Gram-positive)ATCC29213
Escherichia coli (Gram-negative)ATCC25922
Pseudomonas aeruginosa (Gram-negative)ATCC27853
Enterococcus faecalis (Gram-positive)ATCC29212
Positive Control Antibiotics
CiprofloxacinSigma-Aldrich17850
SulfamethoxazoleSigma-AldrichS7507

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[10][11]

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a Mueller-Hinton Agar (MHA) plate, aseptically select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl). c. Vortex the suspension thoroughly to ensure homogeneity. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[12] e. Dilute this adjusted suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

2. Preparation of 4-Methylquinoline-8-sulfonamide and Control Antibiotic Dilutions: a. Prepare a 10 mg/mL stock solution of 4-Methylquinoline-8-sulfonamide in 100% DMSO. b. In a 96-well microtiter plate, perform a serial two-fold dilution of the compound. i. Add 100 µL of CAMHB to wells 2 through 11 of a designated row. ii. Add 200 µL of the appropriate starting concentration of the test compound (prepared in CAMHB) to well 1. iii. Transfer 100 µL from well 1 to well 2, mixing thoroughly by pipetting up and down. iv. Continue this serial dilution process from well 2 to well 10, discarding 100 µL from well 10. Well 11 will serve as the growth control (no compound). Well 12 will contain 100 µL of uninoculated CAMHB and serve as a sterility control. c. Repeat this process for the positive control antibiotics (e.g., Ciprofloxacin, Sulfamethoxazole).

3. Inoculation and Incubation: a. To each well (except the sterility control), add 10 µL of the prepared working bacterial inoculum (1 x 10⁶ CFU/mL). This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. b. Seal the plate with a sterile lid or adhesive seal to prevent evaporation. c. Incubate the plate at 37°C for 16-20 hours in ambient air.[12]

4. Determination of MIC: a. Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[7][13] c. To enhance objectivity, 20 µL of a resazurin solution (0.015% w/v in sterile saline) can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that is required to kill 99.9% of the initial bacterial inoculum.[14][15]

1. Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. b. From each of these wells, and from the growth control well, aspirate 10 µL of the broth. c. Spot-plate the 10 µL onto a fresh MHA plate.

2. Incubation: a. Allow the spots to dry completely before inverting the plate. b. Incubate the MHA plate at 37°C for 18-24 hours.

3. Determination of MBC: a. After incubation, count the number of colonies at each spot. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15] For practical purposes, this is often identified as the lowest concentration with no more than 1-2 colonies.[16]

Data Analysis and Interpretation

The results of the MIC and MBC assays should be recorded and tabulated for clear comparison.

Table 1: Hypothetical MIC and MBC Values for 4-Methylquinoline-8-sulfonamide

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 2921316322
E. coli ATCC 25922321284
P. aeruginosa ATCC 2785364>256>4
E. faecalis ATCC 292128162

Interpretation of MBC/MIC Ratio:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is considered bactericidal.

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.[5]

Based on the hypothetical data, 4-Methylquinoline-8-sulfonamide would be considered bactericidal against S. aureus and E. faecalis, and potentially bacteriostatic against E. coli and P. aeruginosa.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (18-24h on MHA) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep compound_stock Compound Stock (10 mg/mL in DMSO) serial_dilution Serial Dilution in 96-well plate compound_stock->serial_dilution inoculation Inoculation (5 x 10^5 CFU/mL) inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubation (37°C, 16-20h) inoculation->incubation_mic read_mic Read MIC (Visual/Resazurin) incubation_mic->read_mic subculture Subculture from MIC, 2xMIC, 4xMIC wells read_mic->subculture incubation_mbc Incubation (37°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (Colony Count) incubation_mbc->read_mbc data_interpretation Data Interpretation (MBC/MIC Ratio) read_mbc->data_interpretation

Caption: Experimental workflow for the in vitro antibacterial assay of 4-Methylquinoline-8-sulfonamide.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the results, the following controls are integrated into the experimental design:

  • Positive Controls: Known antibiotics (Ciprofloxacin and Sulfamethoxazole) are tested in parallel to validate the susceptibility of the bacterial strains and the overall assay performance.

  • Negative Controls:

    • Growth Control (Bacteria + Broth, No Compound): Confirms the viability and growth of the bacterial inoculum under the assay conditions.

    • Sterility Control (Broth Only): Ensures that the culture medium and the 96-well plate are sterile and that there is no contamination.

  • Standardization: Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for inoculum density, incubation conditions, and interpretation criteria ensures that the results are comparable to international standards.[17][18][19]

  • Replicates: All experiments should be performed in triplicate to assess the variability and ensure the statistical significance of the results.

Conclusion and Future Directions

This application note provides a comprehensive and robust framework for the in vitro antibacterial evaluation of 4-Methylquinoline-8-sulfonamide. The described protocols for MIC and MBC determination will enable researchers to accurately assess the compound's potency and spectrum of activity. The results from these assays will be crucial in guiding the next steps of drug development, which may include mechanism of action studies, time-kill kinetics, and in vivo efficacy testing. The strategic combination of the quinoline and sulfonamide pharmacophores in 4-Methylquinoline-8-sulfonamide holds promise for the development of a novel class of antibacterial agents to combat the growing challenge of antibiotic resistance.

References

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Javaid, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. BioMetals, 33(5), 247-261. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2269-2283. [Link]

  • Wang, L., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. [Link]

  • Taylor & Francis Online. Broth microdilution – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • SlideShare. Antibacterial sulfonamides. [Link]

  • Bio-protocol. Minimal Bactericidal Concentration for Biofilms (MBC-B). [Link]

  • Taylor & Francis Online. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • University of Technology - Iraq. Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • National Center for Biotechnology Information. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • National Center for Biotechnology Information. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. [Link]

  • Korean Journal of Clinical Microbiology. Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • National Center for Biotechnology Information. Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • Journal of Pharmaceutical Research and Reports. A comprehensive review on in-vitro methods for anti- microbial activity. [Link]

  • Dr. Oracle. How do you interpret Minimum Inhibitory Concentration (MIC) values in culture sensitivity reports?. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Online Biology Notes. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [Link]

  • IBT Bioservices. IBT Bioservices Guide to In Vitro Antibacterial Testing. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Bio-protocol. 2.4. In Vitro Antimicrobial Activity Assay. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Microbe Investigations. MIC and MBC testing tips to ensure reproducibility of results. [Link]

  • ResearchGate. ATCC bacterial strains selected for antimicrobial susceptibility tests.. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • Clinical and Laboratory Standards Institute. CLSI 2024 M100Ed34(1). [Link]

  • National Center for Biotechnology Information. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. [Link]

  • MDPI. Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. [Link]

  • MDPI. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. [Link]

Sources

Application

Application Note: High-Purity Isolation of Quinoline Sulfonamide Derivatives via Preparative HPLC

Introduction Quinoline sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimalarials, and receptor modulators. However, their purification presen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimalarials, and receptor modulators. However, their purification presents a distinct "push-pull" physicochemical challenge: the quinoline ring is a weak base (pKa ~4.9), while the sulfonamide moiety is a weak acid (pKa ~10).

This dual ionization potential leads to complex retention behaviors and solubility issues.[1] Standard generic gradients often result in broad, tailing peaks or precipitation within the column head. This guide details a self-validating purification protocol designed to exploit these ionization states for maximum resolution and recovery.

Physicochemical Analysis & Strategy

Before initiating purification, one must understand the molecule's behavior in solution.

The "Amphoteric" Trap
  • Acidic pH (pH < 3): The quinoline nitrogen is protonated (

    
    ), making the molecule cationic. This increases water solubility but can lead to peak tailing due to interactions with residual silanols on the stationary phase.
    
  • Neutral pH (pH ~7): The molecule is often in its neutral, lowest-solubility state. Risk: On-column precipitation.

  • Basic pH (pH > 10): The sulfonamide nitrogen deprotonates (

    
    ), while the quinoline is neutral. This anionic state often yields sharp peaks on hybrid-silica columns but requires specific pH-resistant stationary phases.
    

Strategic Recommendation: For initial screening, utilize a Low pH (TFA) method. The Trifluoroacetic Acid (TFA) acts as an ion-pairing agent, masking the positive charge of the quinoline and improving peak symmetry. If selectivity is poor, switch to a High pH (Ammonium Bicarbonate) method to radically alter the elution order.

Workflow Visualization: Method Development

The following decision tree illustrates the logic for selecting the optimal purification route.

PurificationStrategy Start Crude Mixture (Quinoline Sulfonamide) SolubilityCheck Solubility Test (DMSO/MeOH/Water) Start->SolubilityCheck Screening Analytical Scouting (2 Methods) SolubilityCheck->Screening Sample Dissolved MethodA Method A: Low pH (Water/ACN + 0.1% TFA) Screening->MethodA MethodB Method B: High pH (Water/ACN + 10mM NH4HCO3) Screening->MethodB Decision Compare Selectivity (α) & Resolution (Rs) MethodA->Decision MethodB->Decision ScaleUp Scale-Up Calculation (Linear Gradient Transfer) Decision->ScaleUp Select Best Method

Caption: Figure 1. Dual-path scouting workflow. Testing both pH extremes exploits the amphoteric nature of the scaffold for maximum selectivity.

Detailed Protocols

Protocol A: Analytical Scouting (The "Look Before You Leap" Phase)

Objective: Determine the elution %B of the target to calculate a focused gradient.

Instrument: HPLC/UPLC with PDA (210-400 nm) and MS (ESI+). Column: C18 or Phenyl-Hexyl (Preferred for Quinolines due to


 stacking), 4.6 x 50 mm, 3.5 µm.

Reagents:

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Note: If MS sensitivity is critical, substitute TFA with 0.1% Formic Acid, but expect slightly broader peaks.

Gradient Table (Standard Scout):

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.051.5
8.0951.5
9.0951.5
9.151.5
11.051.5

Data Analysis:

  • Identify the retention time (

    
    ) of the product.
    
  • Calculate the %B at elution using the equation:

    
    
    (Where 
    
    
    
    is the system dwell time).
Protocol B: Preparative Scale-Up (Self-Validating System)

Objective: Isolate >50 mg of material with >95% purity.

Core Requirement: The "Focused Gradient." Do not run 0–100% on prep. It wastes solvent and reduces resolution.

Step 1: Calculate the Focused Gradient If the analytical peak eluted at 40% B , your prep gradient should start at 30% B and end at 50% B . This "shallow" slope maximizes the separation of closely eluting impurities.

Step 2: Loading Strategy (The "Sandwich" Injection) Quinoline sulfonamides often precipitate when a DMSO sample hits the aqueous mobile phase. Use a sandwich injection to buffer this transition:

  • Plug 1: 200 µL DMSO (Pure)

  • Sample: 2 mL Crude in DMSO

  • Plug 2: 200 µL DMSO (Pure)

Step 3: Linear Scale-Up Factors To maintain the separation quality from analytical to prep, apply the geometric scaling factor (


):


  • Example: Scaling from 4.6mm ID to 19mm ID column (

    
     is constant).
    
    • 
      .
      
    • If analytical load was 0.5 mg, Prep load can be ~8.5 mg (conservative) to 15 mg.

    • If analytical flow was 1.0 mL/min, Prep flow should be 17 mL/min.

Preparative Gradient Table (Example for 40% elution):

Time (min)% Mobile Phase BEvent
0.030Start
1.030Injection Hold
10.050Focused Separation
10.195Column Wash
12.095Wash Hold
12.130Re-equilibration

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Fronting Peaks Solubility overload (Anti-Langmuir isotherm).Decrease injection volume; dilute sample with 10% water/MeOH if possible.
Tailing Peaks Silanol interaction (common with Quinolines).Ensure 0.1% TFA is fresh. Switch to a "Charged Surface Hybrid" (CSH) column.
Split Peaks Sample solvent too strong (DMSO effect).Use "At-Column Dilution" (ACD) or the Sandwich Injection technique described above.
High Backpressure Precipitation of sulfonamide.Check pH. If running neutral, switch to Acidic (pH 2) or Basic (pH 10) to ensure ionization.

Logic of the Separation (Mechanism)

The following diagram details the molecular interactions occurring inside the column during the critical separation phase.

SeparationLogic StationaryPhase Stationary Phase C18 / Phenyl-Hexyl Interaction Interaction Mechanism 1. Hydrophobic (Alkyl chain) 2. Pi-Pi (Quinoline Ring) StationaryPhase->Interaction Surface Area Result Result Interaction->Result Chromatographic Partitioning MobilePhase Mobile Phase (Acidic) Protonated Quinoline (NH+) Neutral Sulfonamide MobilePhase->Interaction Analyte Transport

Caption: Figure 2. Mechanistic interactions.[1] The Phenyl-Hexyl phase is particularly effective for quinolines due to specific orbital overlap (


), offering selectivity distinct from standard C18.

References

  • Agilent Technologies. (2023). Preparative HPLC Scale-Up of Antibiotics and Basic Compounds. Retrieved from [Link]

  • Periyat, R. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry. Retrieved from [Link]

  • Phenomenex. (2023). Reversed Phase HPLC Method Development for Basic and Acidic Compounds. Retrieved from [Link]

Sources

Method

Application Note: Spectroscopic Characterization of 4-Methylquinoline-8-sulfonamide using UV-Vis and Fluorescence Spectroscopy

Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The sulfonamide group is another crucial pharmacophore known for its diverse therapeutic applications.[3][4] The conjugation of these two moieties in 4-Methylquinoline-8-sulfonamide creates a molecule of significant interest for drug discovery and development. Understanding the photophysical properties of this compound through UV-Vis absorption and fluorescence spectroscopy is paramount for its characterization, purity assessment, and the development of potential bioassays.

This application note provides a comprehensive guide to the spectroscopic analysis of 4-Methylquinoline-8-sulfonamide. We will delve into the theoretical underpinnings of UV-Vis and fluorescence spectroscopy, present detailed protocols for sample preparation and data acquisition, and discuss the interpretation of the resulting spectra. Furthermore, we will explore the influence of environmental factors, such as solvent polarity and pH, on the spectroscopic behavior of the molecule, offering insights into its microenvironment sensitivity.

Theoretical Principles

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from the ground state to higher energy orbitals. For aromatic systems like 4-Methylquinoline-8-sulfonamide, the absorption bands typically arise from π → π* and n → π* electronic transitions within the quinoline ring and associated chromophores.[5] The Beer-Lambert Law forms the basis of quantitative analysis, stating that the absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the sample:

A = εcl

where ε is the molar extinction coefficient, a characteristic constant for a particular substance at a specific wavelength.

Fluorescence Spectroscopy

Fluorescence is a luminescence phenomenon where a molecule, after absorbing a photon and reaching an excited electronic state, returns to the ground state by emitting a photon. This emission occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.[6] The fluorescence intensity is influenced by the molecule's structure and its environment. Key parameters in fluorescence spectroscopy include:

  • Excitation and Emission Spectra: The excitation spectrum shows the wavelengths of light that the molecule absorbs to produce fluorescence, while the emission spectrum shows the wavelengths of light emitted.

  • Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[7]

  • Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.[8][9][10] It is an intrinsic property sensitive to the molecular environment.[8]

Experimental Protocols

Materials and Instrumentation
  • Analyte: 4-Methylquinoline-8-sulfonamide (synthesis may be required)[11]

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-hexane, ethyl acetate, acetonitrile, ethanol, water). Ensure solvent purity by checking their emission spectra.[7]

  • Buffers: A series of pH buffers (e.g., phosphate, citrate) for pH-dependent studies.

  • Instrumentation:

    • UV-Vis Spectrophotometer (e.g., Agilent Cary 50)

    • Spectrofluorometer (e.g., PerkinElmer LS-50)

    • Quartz cuvettes (1 cm path length)

Protocol for UV-Vis Spectroscopy
  • Stock Solution Preparation: Prepare a stock solution of 4-Methylquinoline-8-sulfonamide in a suitable solvent (e.g., ethanol) at a concentration of 1 mM.

  • Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent. The absorbance should ideally be in the range of 0.1 - 1.0 for accurate measurements.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the UV-Vis absorption spectrum of the working solution from 200 to 500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Protocol for Fluorescence Spectroscopy
  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1 µM) from the stock solution. To avoid inner filter effects, the optical density at the excitation wavelength should be below 0.1.[12]

  • Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

  • Emission Spectrum Acquisition: Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength (e.g., 600 nm).

  • Excitation Spectrum Acquisition: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths. The corrected excitation spectrum should be superimposable with the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λem) and record the fluorescence intensity.

Experimental Workflow Diagram

Caption: Workflow for UV-Vis and fluorescence analysis.

Expected Results and Data Interpretation

The spectroscopic properties of 4-Methylquinoline-8-sulfonamide are expected to be influenced by its electronic structure. The quinoline moiety will likely dominate the absorption and emission profiles.

Table 1: Expected Spectroscopic Data for 4-Methylquinoline-8-sulfonamide in Acetonitrile.

ParameterExpected Value
UV-Vis Absorption
λmax (nm)~340[5]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)5,000 - 15,000
Fluorescence Emission
λem (nm)~420[5]
Stokes Shift (nm)~80
Quantum Yield (Φf)0.1 - 0.6[5]
Fluorescence Lifetime (τ) (ns)1 - 5

Note: These are expected values based on similar quinoline-sulfonamide derivatives and should be experimentally determined.

Influence of Environmental Factors

Solvent Polarity

The photophysical properties of many organic molecules, including sulfonamides and quinolines, are sensitive to the polarity of the solvent.[13][14][15] An increase in solvent polarity is expected to cause a red shift (bathochromic shift) in the emission spectrum of 4-Methylquinoline-8-sulfonamide. This is due to the stabilization of the more polar excited state by the polar solvent molecules.[13][15][16]

Protocol for Solvatochromism Study:

  • Prepare working solutions of 4-Methylquinoline-8-sulfonamide in a series of solvents with varying polarities (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).

  • Record the absorption and emission spectra in each solvent.

  • Plot the Stokes shift as a function of the solvent polarity function (e.g., Lippert-Mataga plot) to investigate the change in dipole moment upon excitation.

Solvatochromism Analysis Workflow

G A Prepare Solutions in Varying Polarity Solvents B Record Absorption and Emission Spectra A->B C Calculate Stokes Shift for each solvent B->C D Plot Stokes Shift vs. Solvent Polarity Function C->D E Determine Change in Dipole Moment D->E

Caption: Workflow for solvatochromism analysis.

pH Dependence

The nitrogen atom in the quinoline ring can be protonated under acidic conditions, which can significantly alter the electronic structure and, consequently, the absorption and emission spectra.[17][18] The sulfonamide group can also exhibit changes in its protonation state.

Protocol for pH Titration:

  • Prepare working solutions of 4-Methylquinoline-8-sulfonamide in a series of buffers with a wide range of pH values (e.g., pH 2 to 12).

  • Record the absorption and emission spectra at each pH.

  • Plot the absorbance at λmax and the fluorescence intensity at λem as a function of pH to determine the ground and excited state pKa values, respectively.

Advanced Fluorescence Measurements

Quantum Yield Determination (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard.[12][19][20]

Protocol:

  • Select a suitable quantum yield standard with an emission range similar to 4-Methylquinoline-8-sulfonamide (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measure the absorption and integrated fluorescence emission intensity for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)

    where Φr is the quantum yield of the reference, Grad is the gradient of the plot, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).[9][21][22] This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and photon emission.[9][21]

Protocol:

  • Prepare a dilute solution of 4-Methylquinoline-8-sulfonamide.

  • Use a pulsed laser or LED with a high repetition rate for excitation.

  • Collect the fluorescence decay data using a TCSPC system.

  • Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τ).

Troubleshooting

IssuePossible CauseSolution
Low fluorescence intensity - Low concentration- Quenching- Photobleaching- Increase concentration (ensure A < 0.1)- Use deoxygenated solvents- Reduce excitation intensity or exposure time
Distorted spectra - Inner filter effect- Solvent impurities- Dilute the sample- Use high-purity spectroscopic grade solvents
Poor reproducibility - Temperature fluctuations- Instrumental drift- Use a temperature-controlled cuvette holder- Allow the instrument to warm up properly and perform regular calibrations

Conclusion

This application note provides a comprehensive framework for the detailed spectroscopic characterization of 4-Methylquinoline-8-sulfonamide. By following these protocols, researchers can obtain reliable data on the absorption and emission properties of this molecule, as well as its sensitivity to the surrounding environment. These findings are crucial for its potential applications in drug development, chemical biology, and materials science. The structural confirmation of synthesized quinoline derivatives is paramount for researchers in drug development.[23]

References

  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.). Fluorescence Lifetime Measurement. Sigma-Aldrich.
  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA.
  • Resch-Genger, U., Rurack, K., & Hoffmann, K. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Hamamatsu Photonics. (n.d.). Fluorescence lifetime measurement.
  • Wikipedia. (2023). Fluorescence-lifetime imaging microscopy. Wikipedia.
  • Becker, W. (2012). Fluorescence Lifetime Imaging Techniques—A Review on Principles, Applications and Clinical Relevance. In Advanced Fluorescence and Phosphorescence Lifetime Imaging. Springer.
  • Mohamed, T. A., et al. (2015). Vibrational spectroscopic study of some quinoline derivatives.
  • Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Journal of Applied Bioanalysis.
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.
  • Bozkurt, E., et al. (2016).
  • Bozkurt, E., et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives.
  • El-Daly, S. A., et al. (2020).
  • Yuan, D., et al. (2009). [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. PubMed.
  • PicoQuant. (2015).
  • Parveen, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields.
  • ISS. (n.d.).
  • Qiu, S., et al. (2015). A colorimetric sensor for pH utilizing a quinoline derivative.
  • El-Daly, S. A., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • Journal of Kufa for Chemical Sciences. (2025). Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound.
  • Kumar, A., et al. (2025).
  • International Journal of Pharmaceutical Sciences and Research. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Szymański, P., et al. (2023).
  • Di Francesco, F., et al. (2021).
  • Vanparia, S. F., et al. (2011). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates.
  • Khan, A., et al. (2025).
  • ResearchGate. (n.d.). (a) Depiction of UV-visible spectral responses of....
  • Latocha, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Lakhrissi, B., et al. (2020).
  • Evangelisti, L., et al. (2022).
  • Morozova, J. S., et al. (2023). Nature of Luminescence and Pharmacological Activity of Sulfaguanidine. Semantic Scholar.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-Methylquinoline-8-sulfonamide

Prepared by the Senior Application Scientist Team This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-Methylquinoline-8-sulfonamide. This document provides a series of troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome solubility issues, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule - Physicochemical Properties & Solubility Challenges

Before troubleshooting, it is crucial to understand the inherent properties of 4-Methylquinoline-8-sulfonamide that contribute to its poor water solubility.

FAQ 1: Why is 4-Methylquinoline-8-sulfonamide expected to have low water solubility?

The molecular structure of 4-Methylquinoline-8-sulfonamide contains two key regions that dictate its solubility.

  • The Hydrophobic Core: The 4-methylquinoline portion of the molecule is a large, nonpolar aromatic ring system. This region is hydrophobic ("water-fearing") and prefers to interact with nonpolar environments rather than water, significantly limiting its aqueous solubility.

  • The Polar/Ionizable Group: The sulfonamide (-SO₂NH₂) group is polar and, more importantly, weakly acidic. While this group can engage in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the quinoline core in neutral water. A predicted LogP value (a measure of lipophilicity) for a similar structure, 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide, is 3.4759, indicating a high degree of lipophilicity and consequently low water solubility.[1]

FAQ 2: What is the role of the sulfonamide group in its solubility?

The sulfonamide group is the key to manipulating the molecule's solubility. Sulfonamides are weak acids; the hydrogen on the nitrogen atom can be removed (deprotonation) in the presence of a base.[2] This ionization process is governed by the pKa of the compound. When deprotonated, the sulfonamide group becomes negatively charged, forming an anionic salt. This charged species has a much greater affinity for polar water molecules, leading to a significant increase in aqueous solubility.[3][4] This pH-dependent solubility is the most critical initial parameter to investigate.

Section 2: Troubleshooting Common Formulation Issues

This section is structured as a series of common problems and recommended solutions, starting with the simplest and most direct approaches.

Q1: My compound is precipitating out of my aqueous buffer. What is the first and most critical parameter I should investigate?

Answer: pH.

The most common cause of precipitation for a sulfonamide-containing compound is a suboptimal pH.[3] The solubility of sulfonamides typically increases dramatically as the pH rises above their pKa, due to the formation of a more soluble anionic salt.[2][4]

Causality: At a pH below the pKa, the sulfonamide group remains largely in its neutral, un-ionized form, which is less soluble. As the pH of the solution increases to and above the pKa, the equilibrium shifts towards the ionized (deprotonated) form, which is significantly more water-soluble.[2]

Experimental Protocol 1: Determining the pH-Solubility Profile

This protocol allows you to quickly assess the impact of pH on the solubility of 4-Methylquinoline-8-sulfonamide.

Materials:

  • 4-Methylquinoline-8-sulfonamide

  • A series of buffers (e.g., phosphate, borate) covering a pH range from 6.0 to 9.0

  • 0.1 M NaOH and 0.1 M HCl for fine pH adjustment

  • Vials or microcentrifuge tubes

  • Shaker or vortex mixer

  • Calibrated pH meter

  • Spectrophotometer or HPLC for quantification

Methodology:

  • Prepare a set of buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5, 9.0).

  • Add an excess amount of 4-Methylquinoline-8-sulfonamide to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution with visible solid material remaining.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand, or centrifuge them to pellet the undissolved solid.

  • Carefully collect the supernatant (the clear liquid on top).

  • Measure the final pH of the supernatant to confirm it has not shifted.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC).

  • Plot the measured solubility (e.g., in µg/mL or µM) against the final pH of the solution.

Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly as it approaches and surpasses the pKa of the sulfonamide group.

Q2: Adjusting the pH is not a viable option for my biological assay, or it did not provide the required solubility. What is a simple, secondary approach?

Answer: Co-solvency.

Co-solvency is a widely used and effective technique to enhance the solubility of poorly soluble drugs by mixing water with a miscible organic solvent.[5][6]

Causality: Water is a highly polar solvent. Hydrophobic compounds like 4-Methylquinoline-8-sulfonamide do not dissolve well in it. Adding a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) reduces the overall polarity of the solvent system.[7] This makes the environment more favorable for the hydrophobic molecule, allowing it to dissolve at a higher concentration.[8][9] This technique is particularly useful for preparing stock solutions for in vitro assays.

Experimental Protocol 2: Screening Co-solvents for Solubility Enhancement

Materials:

  • 4-Methylquinoline-8-sulfonamide

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffer of choice (at a physiologically relevant pH, e.g., 7.4)

  • Standard lab equipment as in Protocol 1

Methodology:

  • Prepare a series of co-solvent/buffer mixtures. Common starting points are 10%, 20%, and 50% (v/v) of the co-solvent in your aqueous buffer.

  • Following the same procedure as in Protocol 1 (Steps 2-8), determine the saturation solubility of 4-Methylquinoline-8-sulfonamide in each co-solvent mixture.

  • Crucially, always run a vehicle control in your final experiments. This means testing the effect of the co-solvent/buffer mixture alone (without the drug) on your cells or assay system to account for any solvent-induced effects.

  • Compare the solubility achieved in each mixture to that in the buffer alone.

Data Presentation:

Table 1: Example Data for Co-solvent Screening at pH 7.4

Co-solvent System% Co-solvent (v/v)Measured Solubility (µg/mL)Fold Increase (vs. Buffer)
PBS (pH 7.4)0%51x
DMSO in PBS10%15030x
Ethanol in PBS10%8517x
PEG 400 in PBS10%25050x
PEG 400 in PBS20%600120x
Q3: I need to prepare a solid formulation or achieve a higher concentration than co-solvents can provide without toxicity. What advanced methods should I consider?

Answer: Solid Dispersions and Cyclodextrin Complexation.

These methods modify the solid state of the drug to improve its dissolution characteristics and apparent solubility.

1. Solid Dispersion

Causality: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic carrier matrix (like a polymer).[10] Crystalline drugs have a highly ordered lattice structure that requires significant energy to break before the drug can dissolve. By converting the drug to a high-energy amorphous form, this energy barrier is removed, leading to faster dissolution and higher apparent solubility.[11][12] The concept was first proposed in the 1960s using a sulfonamide drug.[13]

Experimental Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Materials:

  • 4-Methylquinoline-8-sulfonamide

  • Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Methodology:

  • Select a drug-to-carrier ratio. Common starting ratios are 1:1, 1:5, and 1:10 (w/w).

  • Completely dissolve both the 4-Methylquinoline-8-sulfonamide and the chosen carrier (e.g., PVP K30) in a minimal amount of the volatile solvent.

  • Evaporate the solvent using a rotary evaporator under reduced pressure. This should result in a thin, solid film on the inside of the flask.

  • Further dry the solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove all residual solvent.

  • Scrape the solid material from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Validation: Test the dissolution rate of this powder in your aqueous buffer compared to the raw, crystalline drug. You should observe a much faster and higher concentration of the dissolved drug from the solid dispersion.

2. Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[14] They can encapsulate a poorly soluble "guest" molecule (like 4-Methylquinoline-8-sulfonamide) within this cavity, forming an "inclusion complex".[15][16] This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent aqueous solubility.[17]

Experimental Protocol 4: Preparation of a Cyclodextrin Complex by Kneading

Materials:

  • 4-Methylquinoline-8-sulfonamide

  • Cyclodextrin (e.g., β-Cyclodextrin or Hydroxypropyl-β-Cyclodextrin, HP-β-CD)

  • Water/Ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Choose a molar ratio for the drug and cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Place the cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to form a thick, consistent paste.

  • Add the drug to the paste and knead thoroughly with the pestle for 30-60 minutes.

  • If the mixture becomes too dry, add a few more drops of the solvent mixture.

  • Spread the resulting paste on a tray and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Collect the dried complex and pass it through a fine-mesh sieve.

  • Validation: As with solid dispersions, compare the dissolution profile of the complex to that of the raw drug.

Section 3: Method Selection Guide & Workflow

Choosing the right technique depends on your experimental needs, required concentration, and desired formulation type.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleFormulation TypeFold IncreaseComplexity & Notes
pH Adjustment Ionization of the sulfonamide group to form a soluble salt.[2][3]LiquidModerate to HighSimple. Limited by the pH constraints of the experiment.
Co-solvency Reducing the polarity of the aqueous solvent.[7][9]LiquidModerateSimple. Useful for stock solutions. Potential for solvent toxicity in assays.
Solid Dispersion Converting the drug to a high-energy amorphous state.[10][11]Solid PowderHighModerate. Requires solvent evaporation. Good for oral dosage forms.
Cyclodextrin Complexation Encapsulating the drug in a water-soluble host molecule.[15][14]Solid PowderHighModerate. Widely used in pharmaceutical formulations.
Workflow for Solubility Enhancement

The following diagram provides a logical workflow for addressing solubility issues with 4-Methylquinoline-8-sulfonamide.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Poor Solubility of 4-Methylquinoline-8-sulfonamide q1 Is pH adjustment compatible with your experimental system? start->q1 ph_adjust Protocol 1: Determine pH-Solubility Profile. Use optimal pH buffer. q1->ph_adjust  Yes cosolvency Protocol 2: Use Co-solvents (e.g., PEG 400, DMSO). Prepare concentrated stock solution. q1->cosolvency  No q2 Is solubility sufficient? ph_adjust->q2 q2->cosolvency  No success Problem Solved: Proceed with Experiment q2->success  Yes q3 Is solubility sufficient and is a liquid stock acceptable? advanced Need Solid Form / Higher Conc.? Choose Advanced Method q3->advanced  No q3->success  Yes solid_disp Protocol 3: Solid Dispersion (e.g., with PVP) advanced->solid_disp cyclo Protocol 4: Cyclodextrin Complexation (e.g., with HP-β-CD) advanced->cyclo

Caption: Decision workflow for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Inclusion

G cluster_2 Water-Soluble Inclusion Complex Drug 4-Methylquinoline-8-sulfonamide (Hydrophobic) Plus1 + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Plus2 In Water CD->Plus2 Complex [Drug-Cyclodextrin Complex] Plus2->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

References
  • Jadhav, N.R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link

  • Pawar, J., & Fule, R. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 7(4). Link

  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Borah, A., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery and Translational Research, 11(4), 1447-1468. Link

  • Patel, H., & Shah, V. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. Link

  • Kim, Y.H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Biomacromolecules, 3(2), 286-291. Link

  • Patel, B.B., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 125-135. Link

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Link

  • Kumar, S., & Singh, S. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 2(4), 50-57. Link

  • Sravani, G., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 134-142. Link

  • Kumar, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 246-259. Link

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Link

  • REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. (2023). Zenodo. Link

  • Loftsson, T. (2017). Drug solubilization by complexation. International Journal of Pharmaceutics, 531(1), 276-280. Link

  • Co-solvency: Significance and symbolism. (n.d.). ScienceDirect. Link

  • Seppic. (2023). Solubility enhancement with amorphous solid dispersions. Seppic. Link

  • Patil, S., et al. (2022). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review. ResearchGate. Link

  • Alshehri, S., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery Science and Technology, 87, 104791. Link

  • Babu, P.S., & Chowdary, K.P.R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Link

  • Flanagan, D.R., & Henn, D.S. (1962). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 51(8), 742-746. Link

  • Cosolvent. (n.d.). Wikipedia. Link

  • Singh, A., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 209-221. Link

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs. BenchChem. Link

  • SOLUBILITY OF SULPHONAMIDES. (1942). The BMJ, 2(4254), 78. Link

  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Huvepharma. Link

  • Alhayyan, A.M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-11. Link

  • Büttner, H., & Büttner, E. (1973). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 19(5), 273-280. Link

  • Kumar, S., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 3(1). Link

  • Szabó, K., et al. (2017). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. Link

  • 4-methylquinoline CAS#: 491-35-0. (n.d.). ChemicalBook. Link

  • 4-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide. (n.d.). Chemdiv. Link

  • Siew, A. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Link

  • Lubrizol Life Science Health. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Link

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. Link

  • Seedher, N., & Kanojia, M. (2008). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Link

  • Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Link

  • OEHHA. (2000). Evidence on the Carcinogenicity of 4-methylquinoline. California Office of Environmental Health Hazard Assessment. Link

  • Patel, R.V., et al. (2023). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. Chemistry & Biodiversity, 20(10), e202300898. Link

  • 4-methylquinoline-8-sulfonyl chloride (C10H8ClNO2S). (n.d.). PubChemLite. Link

  • 4-Methylquinoline. (n.d.). Sigma-Aldrich. Link

  • Wróbel, A., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(17), 6245. Link

  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2024). ResearchGate. Link

  • 8-Methylquinoline. (n.d.). PubChem. Link

  • Quinoline. (n.d.). Wikipedia. Link

  • Al-Masoudi, N.A., & Al-Khafaji, N.K. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Link

  • TOKU-E. (n.d.). Solubility Data Resource. TOKU-E. Link

Sources

Optimization

troubleshooting low yield in quinoline sulfonamide synthesis

Introduction: The Scaffold Challenge Quinoline sulfonamides are privileged scaffolds in medicinal chemistry, frequently appearing in antimalarial, antibacterial (e.g., DNA gyrase inhibitors), and anticancer pipelines.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Challenge

Quinoline sulfonamides are privileged scaffolds in medicinal chemistry, frequently appearing in antimalarial, antibacterial (e.g., DNA gyrase inhibitors), and anticancer pipelines.[1] However, the synthesis is deceptively simple. The amphoteric nature of the quinoline ring, combined with the varying reactivity of the sulfonamide nitrogen, often leads to "phantom yields"—where the reaction works, but the product is lost during isolation—or stalled conversion due to catalyst poisoning.

This guide moves beyond generic organic chemistry to address the specific electronic and physicochemical traps inherent to this scaffold.

Module 1: The Nucleophilic Attack (Sulfonyl Chloride Route)

Scenario: You are reacting a quinolinesulfonyl chloride with an amine (or an aminoquinoline with a sulfonyl chloride) and observing <40% yield.

The Core Failure Modes
1. The Hydrolysis Trap (Moisture Sensitivity)
  • Symptom: TLC shows a baseline spot (sulfonic acid) that does not move in non-polar solvents.

  • Mechanism: Quinoline sulfonyl chlorides are highly electrophilic but also prone to rapid hydrolysis. If your amine is sluggish (sterically hindered or electron-deficient), water competes effectively for the sulfonyl center.

  • Protocol Adjustment:

    • Solvent: Switch from standard DMF to anhydrous DCM or THF . DMF is hygroscopic and difficult to dry completely.

    • Order of Addition: Do not add the sulfonyl chloride to the solvent first. Dissolve the amine and base (TEA/DIPEA) first, cool to 0°C, and add the sulfonyl chloride dropwise as a solution. This ensures the sulfonyl chloride immediately encounters a high concentration of nucleophile.

2. The Bis-Sulfonylation Trap (Primary Amines)
  • Symptom: Two new spots on TLC; mass spec shows M + [Sulfonyl Group].

  • Mechanism: The resulting sulfonamide proton (R-NH-SO2-Q) is acidic (pKa ~10). In the presence of excess base, it deprotonates to form a sulfonamide anion, which is more nucleophilic than the neutral starting amine, attacking a second equivalent of sulfonyl chloride.[2]

  • Troubleshooting Guide:

ParameterStandard ConditionOptimized Condition (Anti-Bis) Why?
Stoichiometry 1:1 Ratio1.2 : 1 (Amine : Sulfonyl Cl) Excess amine statistically favors mono-substitution.
Base Triethylamine (TEA)Pyridine or NaHCO3 (aq) Weaker bases reduce the concentration of the sulfonamide anion intermediate.
Temperature Room Temp-10°C to 0°C Kinetic control favors the initial attack over the secondary substitution.
Self-Validating Check: The "Ghost" Spot

If you suspect bis-sulfonylation, treat a small aliquot of your reaction mixture with morpholine. If the "upper" spot disappears and converts to the mono-sulfonamide + morpholine sulfonamide, your sulfonyl chloride was in excess.

Module 2: Metal-Catalyzed Cross-Couplings

Scenario: You are coupling a haloquinoline with a sulfonamide using Pd or Cu catalysis (Buchwald-Hartwig type) and observing 0-10% conversion.

The "Quinoline Poisoning" Effect

The quinoline nitrogen is a good ligand. It can bind to Palladium (Pd) or Copper (Cu), displacing the phosphine ligands required for the catalytic cycle. This shuts down the catalyst before the oxidative addition can occur.

Troubleshooting Workflow

Q: My reaction is black/precipitated, and starting material remains. What happened? A: Catalyst deactivation. The quinoline N-atom coordinated to the metal.

Solution Protocol:

  • Ligand Switch: Switch to bulky, bidentate ligands like Xantphos or BrettPhos . These have a wide bite angle and are sterically bulky enough to prevent the quinoline nitrogen from coordinating to the Pd center.

  • Base Selection: Avoid strong alkoxides (NaOtBu) if your substrate has sensitive functionality. Use Cs2CO3 in dry Dioxane.

  • The "SO2 Surrogate" Alternative: Instead of coupling a sulfonamide, use a One-Pot Aminosulfonylation . React a 3-iodoquinoline with K2S2O5 (SO2 source) and the amine using a Pd catalyst.[3][4] This avoids the use of unstable sulfonyl chlorides entirely.

SynthesisLogic Start Start: Low Yield Route Which Route? Start->Route Nucl Sulfonyl Chloride + Amine Route->Nucl Cat Pd/Cu Coupling (Haloquinoline + Sulfonamide) Route->Cat CheckTLC Check TLC: Baseline Spot? Nucl->CheckTLC Hydrolysis Hydrolysis Issue Action: Anhydrous DCM Order of Addition CheckTLC->Hydrolysis Yes Bis Bis-Sulfonylation Action: 1.2 eq Amine Temp < 0°C CheckTLC->Bis No (Multi-spot) Poison Catalyst Poisoning? (Quinoline N-binding) Cat->Poison Ligand Action: Switch to Xantphos/BrettPhos Poison->Ligand Standard Fix AltMethod Action: Use K2S2O5 (SO2 Surrogate) Poison->AltMethod Modern Fix

Figure 1: Decision matrix for diagnosing synthetic failure based on reaction pathway.

Module 3: Isolation & Purification (The Silent Killer)

Scenario: The reaction looked great on LCMS (high conversion), but after workup, you recovered <20% mass.

The Amphoteric Trap

Quinoline sulfonamides possess two critical ionization points:

  • Quinoline Nitrogen: Basic (pKa ~ 4.9).[5] Protonated at low pH.

  • Sulfonamide Nitrogen: Acidic (pKa ~ 10, if secondary). Deprotonated at high pH.

The Failure:

  • Acidic Workup (pH < 4): The quinoline protonates (QH+). The molecule becomes water-soluble and is lost in the aqueous waste.

  • Basic Workup (pH > 11): The sulfonamide deprotonates (N-). The molecule becomes a salt and is lost in the aqueous waste.

The "Goldilocks" Extraction Protocol

To maximize recovery, you must extract at the Isoelectric Point (pI) , typically between pH 6 and 7.

Step-by-Step Recovery Guide:

  • Quench: Quench reaction with water.[6]

  • pH Adjustment:

    • If reaction was basic (Pyridine/TEA): Add 1N HCl dropwise until pH reaches 6.5 .

    • If reaction was acidic: Add Sat. NaHCO3 until pH reaches 6.5 .

  • Solvent Choice: Do not use Diethyl Ether. Quinoline sulfonamides are often polar. Use DCM:Isopropanol (9:1) or Ethyl Acetate .

  • Salting Out: If the layers do not separate, saturate the aqueous layer with NaCl. The "Salting-out" effect is particularly strong for quinolines [1].

WorkupLogic Crude Crude Reaction Mixture CheckpH Check pH Crude->CheckpH Acidic pH < 4 (Quinoline Protonated) CheckpH->Acidic Basic pH > 10 (Sulfonamide Deprotonated) CheckpH->Basic Neutral pH 6.0 - 7.0 (Neutral Species) CheckpH->Neutral Waste Lost in Aqueous Layer Acidic->Waste High Loss Basic->Waste High Loss Extract Extract with DCM:IPA (9:1) Neutral->Extract Max Yield

Figure 2: The "Goldilocks" pH window for extracting amphoteric quinoline sulfonamides.

FAQ: Rapid Fire Troubleshooting

Q: I see a spot on the baseline that fluoresces strongly under UV. Is it my product? A: Likely not. Sulfonic acids (hydrolysis products) and protonated quinolines stick to the baseline. Co-spot your TLC with the starting amine. If the baseline spot persists after a mini-workup (shaking with NaHCO3/DCM), it is likely the sulfonic acid byproduct.

Q: Can I use microwave irradiation to force the reaction? A: Yes, but be careful. For nucleophilic substitution (Module 1), microwaves often accelerate hydrolysis more than amidation if the solvent isn't bone-dry. For Pd-coupling (Module 2), microwaves are excellent for overcoming the activation energy of deactivated quinolines [2].

Q: My product is oiling out during recrystallization. A: Quinoline sulfonamides are notorious for this. Avoid pure hexanes. Use a solvent pair like Ethanol/Water or Acetone/Ether . Dissolve in the hot polar solvent, then add the non-polar anti-solvent dropwise until turbidity persists.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline. University of Arizona / ResearchGate. (2019). Discusses the pH-dependent solubility profiles of quinoline derivatives and the "salting-out" effect. Link

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Chlorides and Sulfonamides. Organic Letters. (2003). Demonstrates microwave-assisted coupling conditions relevant to deactivated heteroaryl systems. Link

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. Journal of Organic Chemistry. (2026/2025). Describes the modern K2S2O5 one-pot method to avoid sulfonyl chlorides. Link

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. RSC Advances / PMC. (2025). Provides standard protocols for condensation of aminoquinolines with sulfonyl chlorides using TEA/DMF. Link

Sources

Troubleshooting

Technical Support Center: Quinoline Sensor Optimization

Topic: Preventing & Troubleshooting Fluorescence Quenching in Quinoline Scaffolds Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing & Troubleshooting Fluorescence Quenching in Quinoline Scaffolds

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket ID: QZn-8HQ-OPT

Welcome to the Optimization Hub

Welcome. If you are accessing this guide, you are likely experiencing reduced quantum yields, unexpected signal loss, or poor signal-to-noise ratios in your quinoline-based fluorescent sensors (e.g., 8-hydroxyquinoline, quinoline-malononitrile).

Quinoline scaffolds are robust, but they are susceptible to three primary quenching vectors: Aggregation-Caused Quenching (ACQ) , Photoinduced Electron Transfer (PET) misregulation, and Environmental Interference (pH/Heavy Atoms).

This guide is structured to diagnose your specific quenching mode and provide field-validated engineering protocols to resolve it.

Diagnostic Workflow

Before modifying your synthesis, use this logic tree to identify the root cause of your signal loss.

QuenchingDiagnosis Start SYMPTOM: Signal Loss ConcCheck Does signal drop at high concentrations? Start->ConcCheck ACQ DIAGNOSIS: ACQ (Pi-Pi Stacking) ConcCheck->ACQ Yes pHCheck Is signal pH dependent? ConcCheck->pHCheck No PET DIAGNOSIS: PET/Protonation (Lone Pair Quenching) pHCheck->PET Yes HeavyCheck Presence of Halides/Metals? pHCheck->HeavyCheck No HeavyCheck->Start No (Re-eval Ligand) SOC DIAGNOSIS: Heavy Atom Effect (Intersystem Crossing) HeavyCheck->SOC Yes

Figure 1: Troubleshooting logic tree for identifying the dominant quenching mechanism in quinoline derivatives.

Module A: Preventing Aggregation-Caused Quenching (ACQ)

The Issue: Quinoline is a planar aromatic system. At high concentrations (>10⁻⁵ M) or in aqueous media, these molecules stack like plates (π-π stacking). This allows excited states to relax non-radiatively, killing fluorescence.

The Solution: You must disrupt the planarity or spacing of the molecules without breaking the conjugation required for fluorescence.

Engineering Solutions
StrategyMechanismImplementation Protocol
Steric Bulking Introduces "molecular bumpers" to prevent close stacking.Add tert-butyl or phenyl groups at the C2 or C7 positions of the quinoline ring during synthesis.
AIE Transformation Converts the sensor to Aggregation-Induced Emission (AIE) mode.Conjugate a rotor (e.g., tetraphenylethene or triphenylamine ) to the quinoline. The restriction of intramolecular rotation (RIR) in aggregates turns on light.
Encapsulation Physically isolates fluorophores.Co-assemble the sensor with surfactants like Pluronic F127 or encapsulate in silica nanoparticles.
Technical Insight: The "Rotor" Effect

If you cannot afford to change the core quinoline structure, switching to an AIE design is the most robust fix. By attaching a rotor, you invert the problem: aggregation becomes the trigger for fluorescence rather than the quencher [1].

Module B: Modulating Photoinduced Electron Transfer (PET)

The Issue: Many quinoline sensors function as "Turn-On" probes. In the unbound state, the nitrogen lone pair transfers an electron to the excited fluorophore, quenching it (PET). Binding a metal (Zn²⁺, Cd²⁺) locks this pair, restoring light (CHEF). Failure Mode: If the HOMO energy of the donor is too high, PET occurs even after binding, or the sensor never "turns off" in the background state.

Mechanism Visualization

PET_Mechanism cluster_off OFF State (Quenched) cluster_on ON State (Fluorescent) N_LonePair N-Lone Pair (High Energy) Fluor_HOMO Quinoline HOMO (Vacancy) N_LonePair->Fluor_HOMO e- Transfer (Non-Radiative) Metal Analyte (Zn2+) N_Bound N-Lone Pair (Stabilized) Metal->N_Bound Chelation Fluor_Excited Emission (Radiative Decay) N_Bound->Fluor_Excited PET Blocked

Figure 2: The PET (Photoinduced Electron Transfer) switching mechanism. Preventing quenching requires blocking the electron transfer pathway shown in the 'OFF' state.

Troubleshooting Protocol: pH Interference

Quinoline nitrogen has a pKa ≈ 4.9.

  • Symptom: Sensor is bright at pH < 5 even without analyte.

  • Cause: Protonation of the nitrogen blocks the lone pair (mimicking metal binding).

  • Fix: Ensure your assay buffer is maintained at pH 7.2–7.4 (HEPES or Tris). If intracellular sensing (pH variability), add an electron-withdrawing group (e.g., -Cl, -NO2) to the ring to lower the pKa of the nitrogen, ensuring it stays deprotonated at physiological pH [2].

Module C: Heavy Atom & Collisional Quenching

The Issue: Presence of heavy atoms (Iodide, Mercury) or paramagnetic species (Copper, Oxygen) causes "Spin-Orbit Coupling." This flips the excited electron from Singlet (fluorescent) to Triplet (dark/phosphorescent).

Critical Check: The Stern-Volmer Analysis

To solve this, you must determine if the quenching is Dynamic (collisional) or Static (complex formation).

Protocol: Stern-Volmer Plot Generation
  • Prepare Samples: Create a 10 µM sensor solution.

  • Titrate: Add increasing concentrations of the suspected quencher (0 to 50 µM).

  • Measure: Record Fluorescence Intensity (

    
    ) at 
    
    
    
    .
  • Plot: Graph

    
     (Y-axis) vs. [Quencher] (X-axis).
    

Interpretation Table:

Plot ShapeMechanismDiagnosis & Action
Linear Dynamic (Collisional)Action: Increase viscosity (add glycerol) or degas solvents to remove Oxygen.
Upward Curve Combined Static + DynamicAction: The quencher is binding to your sensor and colliding with it.
Linear (High

)
Static (Binding)Action: Your sensor is accidentally chelating the quencher. Redesign the binding pocket.

Equation:



Where 

is initial intensity,

is quenched intensity, and

is the quenching constant.[1] [3]

FAQ: Rapid Fire Troubleshooting

Q: My sensor works in DMSO but quenches immediately in water. Why? A: This is classic ACQ. The hydrophobic quinoline rings aggregate in water to minimize surface energy. Fix: Add a surfactant (0.1% Tween-20) or PEGylate the quinoline backbone to improve water solubility.

Q: I am detecting Copper (Cu²⁺), but the signal vanishes instead of increasing. A: Copper is paramagnetic. Unlike Zinc (diamagnetic, CHEF enhancer), Copper induces paramagnetic quenching. Fix: You cannot "prevent" this if Cu²⁺ binds directly to the fluorophore. You must design a "Turn-Off" assay or use a linker that keeps the Cu²⁺ spatially separated from the quinoline π-system.

Q: Can I prevent oxygen quenching? A: Yes. Quinoline has a relatively long lifetime, making it susceptible to dissolved oxygen. For precision measurements, sparge buffers with Argon for 20 minutes before use.

References

  • ACQ to AIE Transformation: Modulating substituent electronic effects to alter excited-state reorganization energy distribution. Journal of Materials Chemistry C.

  • Quinoline Sensing Mechanisms: Quinoline-Based Fluorescence Sensors: Synthesis and Applications. ResearchGate.[2]

  • Stern-Volmer Protocols: Fluorescence Quenching & the Stern-Volmer Plot.[3][4][5] Edinburgh Instruments.

Sources

Optimization

Technical Support Center: Optimizing pH Stability for 4-Methylquinoline-8-sulfonamide Probes

Core Technical Overview 4-Methylquinoline-8-sulfonamide derivatives (structurally related to probes like TSQ and Zinquin ) are widely used as fluorescent sensors for transition metal ions (primarily Zn²⁺) and local pH en...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

4-Methylquinoline-8-sulfonamide derivatives (structurally related to probes like TSQ and Zinquin ) are widely used as fluorescent sensors for transition metal ions (primarily Zn²⁺) and local pH environments.

Users often report "instability" or "signal loss" in these systems. It is critical to distinguish between Chemical Instability (irreversible hydrolysis of the sulfonamide bond) and Functional Instability (reversible protonation/deprotonation events altering fluorescence quantum yield).

The 4-Methyl Effect: Unlike unsubstituted quinoline probes, the 4-methyl group (electron-donating) increases the electron density on the quinoline ring nitrogen.

  • Standard Quinoline pKa: ~4.9

  • 4-Methylquinoline pKa: ~5.6

  • Consequence: Your probe is more basic than standard quinolines. It will protonate (and likely quench or shift fluorescence) at higher pH levels (pH 5.5–6.0), potentially interfering with measurements in slightly acidic organelles (e.g., endosomes).

Mechanism of pH Sensitivity

To troubleshoot effectively, you must understand the photophysics governing the signal. These probes typically operate via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) .

The Equilibrium States

The fluorescence output is dictated by the protonation state of two key sites:

  • Quinoline Nitrogen (

    
    ):  Protonation here (pH < 5.[1]6) modulates the PET process. In many Zn²⁺ sensors, the lone pair on 
    
    
    
    quenches fluorescence via PET. Binding Zn²⁺ or H⁺ stops this PET, potentially causing a "Turn-On" effect, unless the protonated form has a different non-radiative decay pathway.
  • Sulfonamide Nitrogen (

    
    ):  The sulfonamide proton (
    
    
    
    ) is acidic (pKa ~10–11). Deprotonation at high pH creates an anion, altering solubility and binding affinity.
Visualization: pH-Dependent Species & Fluorescence

The following diagram illustrates the reversible equilibrium states that users often mistake for degradation.

pH_Equilibrium Acidic Species A: Protonated Cation (pH < 5.0) [Quinoline-NH+] Fluorescence: Modified/Quenched Neutral Species B: Neutral Form (pH 6.0 - 9.0) [Active Sensing State] Fluorescence: Baseline (Low) Zn2+ Binding: High Acidic->Neutral - H+ (pKa ~5.6) Neutral->Acidic + H+ Basic Species C: Anionic Form (pH > 10.5) [Sulfonamide-N-] Fluorescence: Shifted/Altered Solubility: High Neutral->Basic - H+ (pKa ~10.5) Zn_Complex Zn2+ Bound Complex (Strong Fluorescence) Neutral->Zn_Complex + Zn2+ (Inhibits PET) Basic->Neutral + H+

Figure 1: The pH-dependent equilibrium of 4-methylquinoline-8-sulfonamide probes.[2] Note that the "Active Sensing State" is the neutral form, which is susceptible to protonation near pH 5.6 due to the 4-methyl substituent.

Troubleshooting Guide

Issue 1: "My fluorescence signal disappears in acidic buffers (pH < 6)."

Diagnosis: This is likely Functional Instability (Protonation), not degradation. Mechanism: The 4-methyl group raises the pKa of the quinoline nitrogen to ~5.6. In buffers like MES (pH 5.5) or Acetate (pH 5.0), a significant fraction of your probe is protonated. If the protonated form has a lower quantum yield or different excitation max than the Zn-bound form, you lose signal dynamic range. Corrective Action:

  • Check Excitation: Protonation often causes a bathochromic (red) shift in absorption. Run an absorbance scan. If the peak shifts from ~340nm to ~360nm, the probe is intact but protonated.

  • Buffer Exchange: Switch to a buffer with pH > 6.5 (e.g., HEPES, MOPS) to ensure the quinoline nitrogen is free.

Issue 2: "The probe precipitates upon dilution into the buffer."

Diagnosis: Solubility Limit / Aggregation (ACQ). Mechanism: The neutral form (Species B in Fig 1) is the least soluble. Sulfonamides are hydrophobic. The 4-methyl group adds lipophilicity compared to standard quinolines. Corrective Action:

  • Cosolvent: Ensure your stock is in DMSO. The final working solution should contain 0.5% - 1.0% DMSO or Ethanol to maintain solubility.

  • Surfactant: Add non-ionic surfactant (e.g., 0.01% Pluronic F-127 or Tween-20) to prevent micro-precipitation.

Issue 3: "Is my sulfonamide hydrolyzing?"

Diagnosis: Unlikely under standard conditions. Reality Check: Sulfonamides are chemically robust. Hydrolysis typically requires refluxing in strong acid (6M HCl) or base for hours. Validation: If you suspect degradation, run LC-MS.

  • Intact Mass: [M+H]+

  • Hydrolysis Products: 4-methyl-8-aminoquinoline + Toluenesulfonic acid (or relevant sulfonate).

  • Rule of Thumb: If the mass is correct but fluorescence is wrong, it is a pH/Environment issue , not hydrolysis.

Standardized Protocols

Protocol A: pH Titration & Stability Profiling

Use this protocol to determine the exact pKa of your specific derivative and define its "Safe Working Window."

Reagents:

  • Universal Buffer (Britton-Robinson): 0.04M Boric acid, 0.04M Phosphoric acid, 0.04M Acetic acid. Titrate with 0.2M NaOH to achieve pH 3.0 – 11.0.

  • Probe Stock: 10 mM in DMSO.

Workflow:

  • Preparation: Prepare 10 aliquots of Universal Buffer ranging from pH 3.0 to 12.0 in 1.0 pH increments.

  • Dilution: Add probe to each buffer (Final conc: 10 µM). Keep DMSO constant (e.g., 1%).

  • Equilibration: Incubate for 10 minutes at 25°C.

  • Measurement:

    • Scan Absorbance (250–500 nm).

    • Scan Emission (Excitation at isosbestic point if found, or

      
       of neutral form).
      
  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. pH.
    
    • The inflection point at the acidic end =

      
       (Quinoline N).
      
    • The inflection point at the basic end =

      
       (Sulfonamide N).
      
Protocol B: Chemical Stability Stress Test

Use this to confirm the probe is not degrading over time.

  • Prepare probe (10 µM) in three conditions:

    • pH 4.0 (Acetate Buffer)

    • pH 7.4 (HEPES Buffer)[2][3]

    • pH 10.0 (Carbonate Buffer)

  • Incubate at 37°C for 24 hours.

  • Measure fluorescence at T=0, T=4h, T=24h.

  • Pass Criteria: Signal deviation < 10% over 24 hours. (Note: Absolute signal will differ between pH levels, but intra-pH signal should remain stable).

Quantitative Reference Data

Table 1: Comparative pKa and Stability Metrics

ParameterUnsubstituted Quinoline Probe4-Methylquinoline Probe (Your Target)Implication for User
Quinoline N pKa ~4.9~5.6 4-Methyl probes are more sensitive to acidic quenching . Avoid pH < 6.0.
Sulfonamide N pKa ~10.5~10.8Stable in basic buffers up to pH 9.5.
LogP (Lipophilicity) ModerateHigh Higher risk of precipitation; requires DMSO cosolvent.
Hydrolysis Risk LowLowChemically stable.

Decision Tree: Troubleshooting Flow

Troubleshooting_Tree Start Problem: Signal Instability Check_pH Step 1: Check Buffer pH Start->Check_pH Is_Acidic Is pH < 6.0? Check_pH->Is_Acidic Protonation Cause: Protonation of Quinoline N (pKa shift due to 4-Methyl) Is_Acidic->Protonation Yes Check_Solubility Step 2: Check Solubility (Turbidity/Precipitation?) Is_Acidic->Check_Solubility No Fix_Buffer Solution: Adjust pH to > 6.5 or Correct Baseline Protonation->Fix_Buffer Precipitation Cause: Aggregation (ACQ) Hydrophobic 4-Methyl group Check_Solubility->Precipitation Yes (Cloudy) Check_Time Step 3: Time-Dependent Loss? Check_Solubility->Check_Time No (Clear) Fix_Solvent Solution: Add 0.01% Tween-20 or Increase DMSO Precipitation->Fix_Solvent Degradation Cause: Chemical Hydrolysis (Rare) Check_Time->Degradation Yes Verify_MS Action: Verify via LC-MS Check for Sulfonic Acid cleavage Degradation->Verify_MS

Figure 2: Step-by-step troubleshooting logic for diagnosing signal instability in 4-methylquinoline-8-sulfonamide probes.

References

  • Zalewski, P. D., et al. (1993). Correlation of apoptosis with change in intracellular zinc concentration using a new intracellular zinc fluorophore (Zinquin). Biochemical Journal. Link

    • Context: Establishes the foundational stability and pKa behavior of quinoline-sulfonamide probes (Zinquin family).
  • Fahrni, C. J., & O'Halloran, T. V. (1999). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society.[4] Link

    • Context: Detailed analysis of pKa values (Quinoline N vs Sulfonamide N) and their impact on Zn binding constants.
  • Williams, R. (2022). pKa Data Compiled.[5] Organic Chemistry Data. Link

    • Context: Authoritative source for pKa shifts in heterocycles (Quinoline vs. Lepidine/4-Methylquinoline).
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[6] Journal of Hazardous Materials. Link

    • Context: Validates the chemical stability of the sulfonamide bond, confirming that hydrolysis requires extreme conditions (pH < 2 or > 12 + he

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methylquinoline-8-sulfonamide

Welcome to the technical support center for the purification of 4-Methylquinoline-8-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methylquinoline-8-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require a product of high purity. Achieving high purity is critical for obtaining reliable data in downstream applications and for meeting regulatory standards in drug development.

This document provides in-depth, experience-based guidance in a question-and-answer format. We will explore the "why" behind experimental choices, troubleshoot common issues, and provide validated protocols to streamline your purification workflow.

Section 1: FAQ - Characterizing Your Crude Product

A successful purification strategy begins with understanding the nature of your crude material. The impurities present are almost always a direct result of the synthetic route used. A common synthesis involves the chlorosulfonation of 4-methylquinoline, followed by amination.

Q1: What are the most likely impurities in my crude 4-Methylquinoline-8-sulfonamide?

A1: Based on a standard chlorosulfonation/amination route, your crude product may contain several types of impurities:

  • Unreacted Starting Material: Residual 4-methylquinoline may be present if the initial chlorosulfonation reaction did not go to completion.

  • Reaction Intermediates: The primary intermediate, 4-methylquinoline-8-sulfonyl chloride, is highly reactive. If the subsequent amination step is incomplete, this intermediate may persist.

  • Hydrolysis Byproducts: The sulfonyl chloride intermediate can react with trace amounts of water to form 4-methylquinoline-8-sulfonic acid. This is a common and often problematic impurity due to its high polarity.

  • Regioisomers: Chlorosulfonation of quinoline systems can sometimes yield small amounts of other isomers (e.g., the 5-sulfonyl or 6-sulfonyl derivatives), although the 8-position is generally favored.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, pyridine) and excess reagents can be carried through.[1][2]

Q2: How can I get a quick and effective assessment of my crude product's purity?

A2: Before committing to a large-scale purification, a rapid preliminary analysis is essential.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool.[3] Use a silica gel plate and a mobile phase such as 10-20% methanol in dichloromethane. The sulfonamide product is quite polar and should have a moderate Rf value. Highly polar impurities, like the sulfonic acid byproduct, will likely remain at the baseline, while less polar impurities, like unreacted 4-methylquinoline, will travel closer to the solvent front. The presence of multiple spots indicates impurities.[3][4]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurity.[5]

  • Proton NMR (¹H NMR): A quick ¹H NMR spectrum of the crude material can be very informative. You can often identify characteristic peaks of starting materials or solvent impurities.[1][2]

Section 2: Troubleshooting Guide - Core Purification Strategies

Based on your initial analysis, you can select the most appropriate purification method. Recrystallization is ideal for removing small amounts of impurities from a mostly pure, crystalline solid. Column chromatography is more powerful for separating complex mixtures or removing impurities with similar polarity to the product.

Method A: Recrystallization

Recrystallization is a powerful technique that relies on the differences in solubility between your desired compound and impurities in a given solvent at different temperatures.[6]

Q1: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This is a common problem, especially when the crude material is significantly impure or when the melting point of the solid is lower than the boiling point of the solvent.[7] An oil is essentially an impure liquid, and it will not crystallize easily.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to decrease the saturation level slightly, then allow it to cool much more slowly.[7]

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[6] Insulate the flask with glass wool or a cloth, or place it in a warm water bath that is allowed to cool gradually to room temperature.[7]

  • Change the Solvent System: The solvent may be too nonpolar. For a polar compound like a sulfonamide, a polar solvent is needed. If a single solvent isn't working, a dual-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, like ethanol or isopropanol) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, like water) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[8]

  • Pre-Purify: If the crude product is heavily contaminated, recrystallization may not be the best first step. Consider a quick column chromatography pass to remove the bulk of the impurities first.[7]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one where your product has high solubility at high temperatures and low solubility at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.

Recommended Solvents for 4-Methylquinoline-8-sulfonamide:

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol (95%) ~78A good starting point. The polarity is well-suited for many sulfonamides.[5]
Isopropanol 82Similar to ethanol, can sometimes provide better crystal morphology.
Ethanol/Water VariableAn excellent dual-solvent system. Allows for fine-tuning of polarity to exclude impurities.[7]
Acetone 56Can be effective, but its low boiling point means solubility changes dramatically with temperature.
Ethyl Acetate 77A more moderately polar option. May be useful if non-polar impurities are a problem.

Q3: My crystal yield is very low. What are the common causes?

A3: Low recovery is a frustrating issue. The cause is often procedural.

  • Using Too Much Solvent: This is the most frequent error.[9] If the solution is not saturated at the high temperature, very little product will crystallize upon cooling. Solution: Evaporate some of the solvent and attempt to recrystallize again.[9]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. Solution: Use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[7]

  • Incomplete Cooling: Ensure the flask has reached room temperature slowly before moving it to an ice bath. Maximizing the temperature difference maximizes the yield.[8]

Detailed Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Method B: Flash Column Chromatography

Flash column chromatography is a purification technique that uses a solid stationary phase (typically silica gel) and a liquid mobile phase to separate components of a mixture based on their differential adsorption to the stationary phase.[10]

Q1: My compound is streaking badly on the analytical TLC plate. What does this mean for my column?

A1: Streaking on a silica TLC plate is a classic sign of an acidic or highly polar compound that is interacting too strongly with the acidic silica gel. The 4-methylquinoline-8-sulfonamide, with its basic quinoline nitrogen and acidic sulfonamide proton, is amphoteric and prone to this behavior. Streaking on the TLC indicates you will get poor separation, broad peaks, and low recovery from a silica column.

Troubleshooting Steps:

  • Add a Modifier to the Mobile Phase:

    • For a basic compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can neutralize the acidic sites on the silica, leading to sharper bands.

    • For an acidic compound, adding a small amount of acetic or formic acid (0.1-1%) can achieve a similar effect.

  • Use a Different Stationary Phase: If modifiers don't work, consider an alternative stationary phase. Alumina (neutral or basic) can be a good choice for basic compounds.[10] Reversed-phase (C18) silica is excellent for separating polar compounds using polar mobile phases like water/acetonitrile or water/methanol.[11]

Q2: How do I choose the right mobile phase (eluent) for my column?

A2: The goal is to find a solvent system where your target compound has an Rf value of ~0.25-0.35 on the analytical TLC plate. This Rf provides the best balance for good separation and a reasonable elution time from the column.

  • Starting Point: For a polar aromatic compound like this, a mixture of a non-polar solvent and a polar solvent is required. Good starting systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[12]

  • Polarity Gradient: Start with a low polarity system (e.g., 2% Methanol in Dichloromethane) and gradually increase the polarity (e.g., to 5%, 10%) until you achieve the target Rf.

  • Gradient Elution: For complex mixtures, a gradient elution on the column (starting with a low polarity mobile phase and gradually increasing its polarity during the run) can provide superior separation.[13]

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase that gives a target Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel (typically 20-50 times the weight of your crude sample) as a slurry in the least polar solvent of your mobile phase system.[10]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method generally results in better separation than loading a liquid solution.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Methylquinoline-8-sulfonamide.

Section 3: Workflow and Decision Making

Choosing the right path is key to efficient purification. This decision tree outlines a logical approach based on the initial assessment of your crude product.

Purification_Decision_Tree Purification Strategy Decision Tree start Start: Crude Product tlc Perform TLC & Melting Point Analysis start->tlc is_crystalline Is the crude product >85% pure and crystalline? tlc->is_crystalline recrystallize Primary Method: Recrystallization is_crystalline->recrystallize Yes chromatography Primary Method: Column Chromatography is_crystalline->chromatography No / Complex Mixture oiling_out Does it oil out? recrystallize->oiling_out slow_cool Adjust Solvent / Use Slower Cooling oiling_out->slow_cool Yes success Success: Pure Crystals oiling_out->success No slow_cool->recrystallize check_streaking Does TLC show streaking? chromatography->check_streaking add_modifier Add Modifier (e.g., TEA) to Mobile Phase check_streaking->add_modifier Yes run_column Run Column & Collect Fractions check_streaking->run_column No add_modifier->run_column run_column->success

Caption: A decision tree for selecting a purification method.

Section 4: FAQ - Purity Verification

After purification, you must confirm the purity and identity of your final product.

Q1: What analytical techniques should I use to confirm the final purity of my 4-Methylquinoline-8-sulfonamide?

A1: A combination of methods provides the most confidence.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis.[4] A properly developed HPLC method can separate and quantify even minor impurities. A single sharp peak indicates high purity. Purity is often reported as "% area" of the main peak.[4]

  • NMR Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure of your compound. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of purity.[1][2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of your compound, providing further evidence of its identity.[1][2][4]

Q2: The melting point of my purified product is sharp, but it's lower than the literature value. What does this mean?

A2: A sharp melting point indicates that you have a pure substance, but the depression from the literature value suggests it might not be the compound you think it is.

  • Possible Isomer: You may have isolated a pure regioisomer (e.g., the 5- or 6-sulfonamide) which would have a different, but still sharp, melting point.

  • Polymorphism: Some organic compounds can crystallize in different forms, known as polymorphs, which can have different melting points.[8]

  • Definitive Identification: Use NMR and Mass Spectrometry to definitively confirm the structure and rule out isomerization.

References

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Alberta. Retrieved from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Retrieved from [Link]

  • Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved from [Link]

  • Simple Tests for Identification of Sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). ResearchGate. Retrieved from [Link]

  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of sulfonamides. (n.d.). Slideshare. Retrieved from [Link]

  • Chromatography to separate polar molecules? (2022). Reddit. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Recrystallization. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Saifi, Z., Ali, A., Inam, A., Azam, A., Kamthan, M., Abid, M., & Ali, I. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (2014). Google Patents.
  • Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Methylquinoline. (2015). California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • Quinoline sulfonation process. (1961). Google Patents.
  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. Retrieved from [Link]

  • Evidence on the Carcinogenicity of 4-methylquinoline. (2000). California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of Quinoline Sulfonamide Dyes

Current Status: Operational Agent: Senior Application Scientist Topic: Optimization of Cellular Uptake & Retention for Quinoline Sulfonamide Fluorophores Core Concept: The Permeability Paradox Quinoline sulfonamide dyes...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Optimization of Cellular Uptake & Retention for Quinoline Sulfonamide Fluorophores

Core Concept: The Permeability Paradox

Quinoline sulfonamide dyes (e.g., Zinquin, TSQ, and their derivatives) are potent tools for sensing intracellular metal ions (specifically Zn²⁺) and targeting carbonic anhydrase. However, they face a fundamental physicochemical barrier: the sulfonamide moiety (


) is polar and can deprotonate at physiological pH, limiting passive diffusion across the lipophilic plasma membrane.

To overcome this, we utilize a "Pro-Dye" Strategy . The most effective method for enhancing permeability is masking the polar functionality with a hydrolyzable ester group.

Mechanism of Action: The Esterase Trap

The following diagram illustrates the standard workflow for loading these dyes. The dye enters as a neutral, lipophilic ester, is cleaved by cytosolic esterases, and becomes trapped as a charged species.[1][2][3]

EsteraseTrap cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Dye_Ester Dye-Ester (Lipophilic/Neutral) Permeable Membrane_Barrier Dye_Ester->Membrane_Barrier Passive Diffusion Dye_Acid Dye-Acid (Charged/Polar) Impermeable Membrane_Barrier->Dye_Acid Intracellular Esterase (Hydrolysis) Dye_Acid->Membrane_Barrier Efflux Blocked Complex Fluorescent Complex (Signal ON) Dye_Acid->Complex Binding Target Target Ion (e.g., Zn²⁺)

Figure 1: The "Esterase Trap" mechanism. Neutral esters cross the membrane and are hydrolyzed into charged acids that cannot exit, accumulating intracellularly.

Chemical Modification Strategies

Q: My quinoline sulfonamide probe is not entering the cells. What structural modifications should I consider?

A: You must increase the lipophilicity (LogP) without permanently abolishing the binding capability.

Modification StrategyChemical RationaleExample Implementation
Esterification (Primary) Converts the acidic/polar carboxyl or sulfonamide-adjacent groups into neutral esters (Ethyl, Acetoxymethyl).Zinquin Ethyl Ester .[1][2][3][4][5][6] The ethyl group masks polarity, allowing entry. Intracellular hydrolysis restores the active anionic form [1, 2].
Lipophilic Tailing Attaching alkyl chains (butyl, hexyl) or acetylene groups increases interaction with the lipid bilayer.N-butyl-naphthalimide derivatives . Addition of butyl chains improves uptake in melanoma cells [3].
"Click" Derivatization Using triazole linkers via click chemistry to attach targeting moieties that may utilize active transport or receptor-mediated endocytosis.Acetylene-Quinoline hybrids . These exploit specific transporters or improve passive diffusion via structural planarity [4].

Formulation & Loading Protocols

Q: I am using Zinquin Ethyl Ester, but I see high background and low intracellular signal. How do I fix this?

A: This is often due to premature hydrolysis in the media or precipitation . Follow this optimized loading protocol.

Standard Loading Protocol (Live Cells)
  • Stock Preparation:

    • Dissolve dye in anhydrous DMSO to 10–25 mM.

    • Critical: Store at -20°C, protected from light.[3][4][6] Avoid repeated freeze-thaw cycles which introduce moisture and hydrolyze the ester [5].

  • Working Solution (The "Serum-Free" Rule):

    • Dilute stock to 5–40 µM in Serum-Free medium (e.g., HBSS or PBS + Ca/Mg).

    • Why? Fetal Bovine Serum (FBS) contains esterases that will hydrolyze your dye outside the cell, making it impermeable before it even touches the membrane [6].

  • Incubation:

    • Incubate for 15–30 minutes at 37°C.

    • Note: Do not over-incubate; this can lead to sequestration in acidic vesicles or cytotoxicity.

  • The Wash (Crucial Step):

    • Aspirate loading solution.

    • Wash cells 3 times with warm, dye-free buffer (HBSS/PBS).

    • Purpose: Removes extracellular dye that sticks to the plastic or outer membrane, drastically improving Signal-to-Noise ratio (SNR) [7].

  • Post-Incubation Recovery:

    • Incubate cells in fresh complete medium (with serum) for 10–15 minutes to allow esterase processing to complete before imaging.

Troubleshooting Guide

Use this decision matrix to diagnose imaging failures.

Troubleshooting Start Issue Observed WeakSignal Weak / No Signal Start->WeakSignal HighBackground High Background Start->HighBackground Spotty Punctate/Spotty Signal Start->Spotty CheckSerum Did you use Serum? WeakSignal->CheckSerum Wash Was washing sufficient? HighBackground->Wash Compartment Dye trapped in vesicles? Spotty->Compartment SerumYes Yes: Dye hydrolyzed outside CheckSerum->SerumYes Yes SerumNo No CheckSerum->SerumNo No Sol1 Solution: Remove Serum SerumYes->Sol1 Use Serum-Free Media CheckConc CheckConc SerumNo->CheckConc Increase Conc. (up to 40µM) WashNo No: Extracellular dye remains Wash->WashNo <3 Washes Sol2 Solution: Aggressive Wash WashNo->Sol2 Wash 3x with HBSS Sol3 Solution: Optimize Kinetics Compartment->Sol3 Reduce Incubation Time (<20 mins)

Figure 2: Troubleshooting logic flow for common imaging artifacts.

FAQ: Specific Failure Modes

Q: The cells look bright, but they are dying (blebbing/detaching).

  • Cause: Phototoxicity or Zinc Chelation . Quinoline sulfonamides are excited by UV/Violet light (340–370 nm), which is highly phototoxic. Furthermore, high concentrations of dye can strip Zn²⁺ from essential proteins, inducing apoptosis [8].

  • Solution: Reduce dye concentration to the minimum required for signal (try 5–10 µM). Limit UV exposure time.

Q: I see fluorescence in the media even after washing.

  • Cause: Efflux . Some cell lines (e.g., MDR+ cancer lines) have high P-glycoprotein activity that pumps the dye back out.

  • Solution: Perform imaging immediately after washing. Alternatively, use an efflux inhibitor like Probenecid (though this may alter physiology).

Q: Can I fix the cells after staining?

  • Answer: Generally No. Fixation (Paraformaldehyde) often permeabilizes the membrane, causing the small molecule dye to leak out. Additionally, fixation can alter the pH and Zn²⁺ availability, changing the dye's fluorescence properties [9]. Image live cells whenever possible.

References

  • AAT Bioquest. Zinquin ethyl ester UltraPure grade. Retrieved from

  • BenchChem. Application Notes and Protocols for Intracellular Zinc Measurement Using Zinquin Ethyl Ester. Retrieved from

  • MDPI. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Retrieved from

  • ResearchGate. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from

  • MedChemExpress. Zinquin ethyl ester Protocol and Storage. Retrieved from

  • Biotium. Zinquin Ethyl Ester Product Information.[5] Retrieved from

  • BenchChem. Technical Support Center: Troubleshooting Guides & FAQs. Retrieved from

  • NIH PMC. Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome. Retrieved from

  • NIH PMC. Techniques for measuring cellular zinc. Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Chlorosulfonylation of Quinoline

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the chlorosulfonylation of quinoline. This guide is designed to provide in-depth, experience-driven adv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the chlorosulfonylation of quinoline. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of this reaction and minimize the formation of unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the chlorosulfonylation of quinoline.

Q1: My primary side products are polysulfonated quinolines. How can I improve the selectivity for monosulfonylation?

A: Polysulfonylation is a common challenge arising from the strong activating effect of the initial sulfonic acid group. To favor monosulfonylation, consider the following strategies:

  • Stoichiometry Control: Carefully control the molar ratio of chlorosulfonic acid to quinoline. Using a smaller excess of the sulfonating agent can limit the extent of the reaction. However, an insufficient excess might lead to the formation of diaryl sulfone byproducts.[1] A good starting point is a 1.5 to 3-fold molar excess of chlorosulfonic acid.

  • Temperature Management: Maintain a low reaction temperature, typically between 0°C and room temperature.[2] Exothermic reactions can lead to localized heating, promoting further sulfonation. Gradual addition of the quinoline to the chlorosulfonic acid in an ice bath is a standard and effective practice.[2][3]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC). Quenching the reaction as soon as the desired monosulfonated product is maximized will prevent the formation of polysulfonated species.

Q2: I'm observing the formation of a significant amount of diaryl sulfone. What causes this and how can it be prevented?

A: Diaryl sulfone formation is a known side reaction in chlorosulfonylation, particularly with insufficient excess of the chlorosulfonating agent.[1] This occurs when a molecule of the initially formed sulfonyl chloride reacts with another molecule of quinoline.

  • Sufficient Excess of Chlorosulfonic Acid: Employing a larger excess (e.g., 5-fold or more) of chlorosulfonic acid can suppress this bimolecular side reaction by ensuring that the quinoline substrate is more likely to react with the sulfonating agent rather than the sulfonyl chloride product.[1]

  • Order of Addition: Adding the quinoline portion-wise to the chlorosulfonic acid helps to maintain a high concentration of the sulfonating agent relative to the quinoline substrate throughout the reaction, thereby minimizing the opportunity for sulfone formation.

Q3: The regioselectivity of my reaction is poor, yielding a mixture of 5- and 8-quinolinesulfonyl chlorides. How can I favor the formation of a single isomer?

A: The directing effects of the quinoline ring system can lead to a mixture of isomers. Quinoline typically undergoes electrophilic substitution at the 5- and 8-positions.[4]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures generally favor the formation of the kinetically preferred product. Experimenting with a range of temperatures (e.g., -10°C to 25°C) may reveal conditions that enhance the selectivity for one isomer.

  • Solvent Effects: While chlorosulfonylation is often performed neat, the use of a co-solvent like 1,2-dichloroethane (DCE) can sometimes influence regioselectivity, although this may require significant re-optimization.[5]

  • Steric Hindrance: If your quinoline substrate has substituents, their steric bulk can direct the sulfonation to the less hindered position.

Q4: My sulfonyl chloride product is hydrolyzing back to the sulfonic acid during workup. What are the best practices for isolation?

A: Quinoline sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[1]

  • Rapid Workup at Low Temperature: The most critical step is to pour the reaction mixture carefully onto crushed ice and water to quench the excess chlorosulfonic acid.[1][3] This should be done quickly to minimize the contact time of the product with the aqueous acidic environment.

  • Efficient Extraction: Immediately extract the product into a suitable organic solvent, such as dichloromethane or chloroform.[3] Performing multiple extractions will ensure complete removal from the aqueous phase.

  • Anhydrous Conditions: After extraction, dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems during the chlorosulfonylation of quinoline.

Observation/Problem Potential Cause(s) Recommended Action(s)
Low or No Product Yield Incomplete reaction; Product degradation during workup; Incorrect stoichiometry.- Monitor reaction completion by TLC. - Ensure a rapid, cold aqueous workup.[1][3] - Verify the molar ratios of reactants.
Dark, Tar-like Reaction Mixture Reaction temperature too high; Vigorous, uncontrolled reaction.- Maintain strict temperature control with an ice bath.[2][3] - Add the quinoline substrate slowly and portion-wise to the chlorosulfonic acid.
Product is an Inseparable Mixture of Isomers Inherent reactivity of the quinoline ring.- Experiment with a range of reaction temperatures to find optimal selectivity. - Consider if a directing group can be installed on the quinoline to favor a specific position.[5]
Final Product Contaminated with Quinoline Sulfonic Acid Hydrolysis of the sulfonyl chloride during workup.- Minimize the time the product is in contact with the aqueous phase. - Ensure the organic extracts are thoroughly dried before solvent removal.
Significant Amount of Unreacted Quinoline Insufficient amount of chlorosulfonic acid; Reaction time too short.- Use a sufficient excess of chlorosulfonic acid. - Monitor the reaction by TLC to ensure the starting material is consumed.

Section 3: Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for the chlorosulfonylation of quinoline, designed to minimize side reactions, along with a visual workflow.

Benchmark Protocol: Synthesis of Quinoline-8-sulfonyl Chloride

This protocol is a general guideline and may require optimization for substituted quinolines.

Materials:

  • Quinoline

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, place a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet in an ice bath.

  • Charging the Reagent: Carefully add 5 equivalents of chlorosulfonic acid to the flask and cool it to 0°C with stirring.

  • Substrate Addition: Dissolve 1 equivalent of quinoline in a minimal amount of DCM and add it to the dropping funnel. Add the quinoline solution dropwise to the cold, stirring chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with cold water, followed by a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude quinoline-8-sulfonyl chloride.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Workflow Diagram

Chlorosulfonylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Quinoline & Chlorosulfonic Acid setup_reaction Set up Reaction Vessel with Ice Bath prep_reagents->setup_reaction add_quinoline Slow, Dropwise Addition of Quinoline to ClSO3H setup_reaction->add_quinoline stir_reaction Stir at Low Temp, then Warm to Room Temp add_quinoline->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc monitor_tlc->stir_reaction Incomplete quench Quench on Crushed Ice monitor_tlc->quench Complete extract Extract with DCM quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Recrystallization dry_concentrate->purify

Caption: Workflow for the chlorosulfonylation of quinoline.

Section 4: Mechanistic Considerations

Understanding the reaction mechanism is key to controlling its outcome.

Reaction Mechanism Overview

The chlorosulfonylation of quinoline is an electrophilic aromatic substitution reaction.

Mechanism Quinoline Quinoline SigmaComplex Sigma Complex (Wheland Intermediate) Quinoline->SigmaComplex + ClSO3H ChlorosulfonicAcid ClSO3H (Electrophile) SulfonicAcid Quinoline Sulfonic Acid SigmaComplex->SulfonicAcid - H+ SulfonylChloride Quinoline Sulfonyl Chloride SulfonicAcid->SulfonylChloride + ClSO3H - H2SO4 PolySulfonated Polysulfonated Quinoline SulfonicAcid->PolySulfonated + ClSO3H DiarylSulfone Diaryl Sulfone SulfonylChloride->DiarylSulfone + Quinoline

Caption: Key species in the chlorosulfonylation of quinoline.

The key to minimizing side reactions lies in controlling the conditions to favor the formation of the desired monosulfonyl chloride while disfavoring the pathways leading to diaryl sulfone and polysulfonated products. This is primarily achieved through careful management of temperature, stoichiometry, and reaction time.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the sulfonylamination of quinolines.
  • ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.
  • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
  • Guidechem. (n.d.). 8-Quinolinesulfonyl chloride 18704-37-5 wiki.
  • BenchChem. (n.d.). Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives.
  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia.
  • Hangzhou Leap Chem Co., Ltd. (n.d.). 8-Quinolinesulfonyl Chloride丨CAS 18704-37-5.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Zubkov, V. O., Tsapko, T. O., Kiz, O. V., Kobzar, N. P., & Drugovina, V. V. (2015). Chlorosulfonation of Quinoline-2 and Quinoline-4-one by Chlorosulfonic Acid. CNCH-2015.
  • BenchChem. (n.d.). optimizing reaction time and temperature for quinoline synthesis.
  • Sigma-Aldrich. (n.d.). 8-Quinolinesulfonyl chloride 98 18704-37-5.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Unknown. (n.d.).
  • The Journal of Organic Chemistry. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives.
  • PubMed. (1991). Side-effects of quinolones: comparisons between quinolones and other antibiotics.
  • PMC. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • PubMed. (2019). [Toxicity of quinolone antibiotics - new untoward effects and reevaluation of known side effects].
  • Reddit. (2023). More questions about chlorosulfonic acid.

Sources

Optimization

overcoming steric hindrance in 4-methylquinoline functionalization

Technical Support Center: Functionalizing 4-Methylquinoline (Lepidine) Ticket ID: LEP-GEN-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1] Overview: The "Peri-Effect" & S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalizing 4-Methylquinoline (Lepidine) Ticket ID: LEP-GEN-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Overview: The "Peri-Effect" & Steric Landscape

Welcome to the Lepidine Functionalization Support Center. If you are working with 4-methylquinoline, you are likely encountering two distinct reactivity profiles driven by sterics:

  • The "Peri-Wall" (Steric Hindrance): The C4-methyl group has a significant steric clash with the C5-proton (the peri position). This prevents the methyl group from rotating freely if functionalized with large groups and sterically shields the C3 and C5 positions from electrophilic attack.

  • The "Blocking" Benefit: Because the C4 position is occupied, typical pyridine-like reactivity is funneled almost exclusively to the C2 position .

This guide is structured to help you exploit these features rather than fight them.

Module 1: Lateral Functionalization (The Methyl Group)

Objective: Transforming the C4-methyl group into a functional handle (C-C bond formation or Oxidation).[1]

Core Concept: Acidity vs. Aggregation

The


 of the C4-methyl protons is approximately 26.5 . While acidic enough for deprotonation, the resulting lithiated species forms tight aggregates, leading to low yields or incomplete reaction.[1]
Protocol A: Lateral Lithiation (C-C Bond Formation)[1]
  • Best Practice: Use LDA (Lithium Diisopropylamide) over

    
    -BuLi to minimize nucleophilic attack on the ring, and always  use an additive to break aggregates.[1]
    

Step-by-Step Workflow:

  • Dry Conditions: Flame-dry a 3-neck flask under Argon.

  • Solvent: Use anhydrous THF (

    
     concentration).
    
  • Base Preparation: Generate LDA in situ at

    
     or use fresh commercial LDA.
    
  • The Critical Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) or HMPA (if safety permits).[1]

    • Ratio: 1.1 equiv Base : 1.1 equiv TMEDA : 1.0 equiv Substrate.[1]

  • Deprotonation: Add 4-methylquinoline dropwise at

    
    . The solution usually turns deep red/purple (the "lepidyl anion").
    
  • Quench: Add electrophile (e.g., aldehyde, alkyl halide) slowly.

  • Warm Up: Allow to warm to RT over 2 hours.

Data: Base Selection Guide

Base Reagent

(Conj. Acid)
Steric BulkRisk ProfileRecommended For

-BuLi
~50LowNucleophilic attack at C2Simple substrates only
LDA 36HighLow (Kinetic Control)Standard Protocol
LiTMP 37Very HighVery LowHighly sensitive substrates
KHMDS 26MassiveLowThermodynamic control
Protocol B: Selective Oxidation ( )

Converting the methyl group to an aldehyde (4-quinolinecarboxaldehyde) is best achieved with Selenium Dioxide.[1] This reaction is highly specific to the benzylic-like position and tolerates the peri-steric hindrance.

  • Reagent:

    
     (1.2 - 1.5 equiv).[1]
    
  • Solvent: Dioxane (preferred) or Xylene.[1]

  • Temperature: Reflux (

    
    ).
    
  • Key Tip: If over-oxidation to the carboxylic acid is observed, strictly control reaction time (monitor via TLC) and ensure water is excluded.[1]

Module 2: Ring Functionalization (C2 Selectivity)

Objective: Functionalizing the pyridine ring while avoiding the C4-methyl steric clash.

Core Concept: The Minisci Reaction

The Minisci reaction (radical alkylation) is the "Gold Standard" for 4-methylquinoline. Since nucleophilic radicals attack protonated heteroaromatics at C2 and C4, and C4 is blocked , this reaction is 100% regioselective for C2 .[1]

Visualization: The Minisci Selectivity Pathway

Minisci_Selectivity sub1 4-Methylquinoline (Protonated) interaction Radical Approach sub1->interaction radical Alkyl Radical (R•) radical->interaction path_c4 BLOCKED (Steric Clash with Me) interaction->path_c4 Attack C4 path_c2 ALLOWED (Electronic + Steric Favorability) interaction->path_c2 Attack C2 product 2-Alkyl-4-Methylquinoline path_c2->product

Caption: Logical flow of Minisci reaction selectivity. The C4-methyl group acts as a steric shield, funneling all reactivity to the C2 position.

Protocol: Silver-Catalyzed Decarboxylative Alkylation
  • Substrate: 4-methylquinoline (1.0 equiv), Carboxylic Acid (R-COOH, 2.0 equiv).

  • Catalyst:

    
     (0.1 - 0.2 equiv).[1]
    
  • Oxidant:

    
     (Persulfate, 1.5 equiv).[1]
    
  • Solvent:

    
     (biphasic) or 
    
    
    
    (aq).[1]
  • Condition: Stir vigorously at

    
    .
    
  • Mechanism: The Ag(I) oxidizes the carboxylic acid to a radical, which attacks the protonated quinoline at C2.

Troubleshooting & FAQs

TICKET #LEP-002: "I cannot functionalize the C3 position."

User Issue: "I am trying to install a bromine or aryl group at C3 using electrophilic substitution, but yields are <5%." Diagnosis: The C3 position is "sandwiched" between the C4-methyl group and the C2-nitrogen electronic effects. The C4-methyl group exerts significant steric pressure on C3. Solution:

  • Switch Strategy: Electrophilic aromatic substitution (

    
    ) is notoriously difficult on electron-deficient rings like quinoline.[1]
    
  • Use a Directing Group: If you need C3 functionalization, you must use a C2-directing group (like a pivalamide) to force activation at C3 via transition metal catalysis (e.g., Pd-catalyzed C-H activation), though this is still difficult.[1]

  • Pre-functionalization: It is often more efficient to synthesize the quinoline ring with the C3 substituent already in place (e.g., via Skraup or Friedländer synthesis) rather than adding it late-stage.[1]

TICKET #LEP-003: "My lithiation reaction turned into a tar/polymer."

User Issue: "I used


-BuLi at 

, but upon adding the electrophile, I got a complex mixture." Diagnosis: You likely experienced Nucleophilic Attack on the ring (at C2) rather than deprotonation of the methyl group.

-BuLi is a strong nucleophile.[1] Solution:
  • Switch to LDA: LDA is bulky and non-nucleophilic.[1] It will only deprotonate.

  • Temperature Control: Ensure the reaction stays at

    
     during base addition. If it warms up, the kinetic selectivity is lost.
    
TICKET #LEP-004: "Pd-Catalyzed Coupling at C2 is sluggish."

User Issue: "I am trying a Suzuki coupling at C2 (using 2-chloro-4-methylquinoline), but the conversion is low compared to 4-H-quinoline." Diagnosis: While C2 is "open," the C4-methyl group does increase the overall steric bulk of the quadrant, affecting the "bite angle" of bulky phosphine ligands. Solution:

  • Ligand Switch: Switch to smaller, electron-rich phosphines like S-Phos or X-Phos .[1] These are designed to handle hindered substrates.[1]

  • Base: Use weaker bases (

    
    ) to prevent side reactions if the catalyst turnover is slow.[1]
    

Decision Matrix: Which Method to Choose?

Workflow_Decision start Target Modification branch1 Modify Methyl Group? start->branch1 branch2 Modify Ring? branch1->branch2 No lithiation Lateral Lithiation (LDA / TMEDA) branch1->lithiation Yes (C-C Bond) oxidation SeO2 Oxidation (Reflux) branch1->oxidation Yes (Aldehyde) minisci Minisci Reaction (Radical / Ag+) branch2->minisci C2 Alkylation coupling Pd-Catalysis (S-Phos Ligand) branch2->coupling C2 Arylation difficult Requires Pre-functionalized Starting Material branch2->difficult C3 / C5

Caption: Strategic decision tree for selecting the correct experimental protocol based on the target site.

References

  • Minisci Reaction Selectivity

    • Mechanism & Selectivity:[1][2][3][4][5][6][7] Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A selective and general method."[1] Tetrahedron1971 , 27, 3575.[1]

    • Modern Electrochemical Protocol: Wang, P., et al. "Optimization of the electrochemical Minisci alkylation of 4-methylquinoline."[1] Chemical Science2022 , 13, 6642.[1] Link

  • Lateral Lithiation & Oxidation

    • SeO2 Oxidation Protocol: Riley, H. L., et al. "Selenium Dioxide: A Selective Oxidising Agent."[1] Organic Syntheses1935 , 15,[1] 67. (Classic protocol adapted for heterocycles).

    • Lithiation Dynamics: Beak, P., et al. "Complex-Induced Proximity Effects: Lateral Lithiation."[1] Chemical Reviews1984 , 84, 471.[1]

  • C-H Activation

    • Distal Functionalization: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations."[1] Chemical Reviews2011 , 111, 1315.[1] Link

    • C2-Selectivity: Campeau, L.-C., & Fagnou, K. "Pd-Catalyzed C-H Activation of Azine N-Oxides."[1] Journal of the American Chemical Society2006 , 128, 581. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Characterization of 4-Methylquinoline-8-sulfonamide: A Predictive and Comparative Analysis

In the landscape of medicinal chemistry and drug development, the quinoline-sulfonamide scaffold is a recurring motif in molecules exhibiting a wide array of biological activities, including antimicrobial and anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the quinoline-sulfonamide scaffold is a recurring motif in molecules exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] Precise structural elucidation is the bedrock upon which all further development rests, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and ubiquitous tool for this purpose in solution-state chemistry.

This guide provides an in-depth ¹H NMR characterization of 4-Methylquinoline-8-sulfonamide. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed prediction of its ¹H NMR spectrum, grounded in fundamental NMR principles and supported by a comparative analysis with the experimentally determined spectrum of a closely related analogue, N-(prop-2-yn-1-yl)quinoline-8-sulfonamide.[2] This approach not only offers a robust hypothesis for the spectral features of the target molecule but also serves as a practical framework for researchers encountering novel compounds.

Predicted ¹H NMR Spectrum of 4-Methylquinoline-8-sulfonamide

The structure of 4-Methylquinoline-8-sulfonamide, presented below, contains a substituted quinoline ring system. The electronic environment of each proton is unique, which will give rise to a distinct set of signals in the ¹H NMR spectrum.

Caption: Structure of 4-Methylquinoline-8-sulfonamide with proton labeling.

Based on established chemical shift principles and data from related structures, the predicted ¹H NMR spectrum in a common deuterated solvent like DMSO-d₆ is as follows:

  • H-2 (δ ≈ 9.0 ppm, doublet, J ≈ 4.5 Hz): Protons on the pyridine ring of a quinoline system are significantly deshielded. The H-2 proton is adjacent to the nitrogen atom, placing it in a highly electron-poor environment, thus predicting a chemical shift far downfield.[3] It will appear as a doublet due to coupling with H-3.

  • H-5 (δ ≈ 8.5 ppm, doublet, J ≈ 8.4 Hz): The H-5 proton is deshielded by the anisotropic effect of the adjacent benzene ring and is also influenced by the electron-withdrawing sulfonamide group at the 8-position. This will likely be the most downfield proton on the carbocyclic ring. It will be split into a doublet by H-6.

  • H-7 (δ ≈ 8.3 ppm, doublet, J ≈ 8.1 Hz): Similar to H-5, H-7 is deshielded by the aromatic system and the sulfonamide group. Its chemical shift is expected to be slightly upfield compared to H-5. It will appear as a doublet due to coupling with H-6.

  • H-6 (δ ≈ 7.7 ppm, triplet, J ≈ 7.8 Hz): The H-6 proton is coupled to both H-5 and H-7. Assuming similar coupling constants, it will appear as a triplet. Its chemical shift will be in the standard aromatic region, upfield from the more deshielded H-5 and H-7 protons.

  • H-3 (δ ≈ 7.6 ppm, doublet, J ≈ 4.5 Hz): This proton is on the pyridine ring and will be coupled to H-2, resulting in a doublet. Its chemical shift is influenced by the adjacent methyl group.

  • -SO₂NH₂ (δ ≈ 7.5 ppm, singlet, broad): The protons of the sulfonamide group are exchangeable and often appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration and solvent.[4][5]

  • -CH₃ (δ ≈ 2.7 ppm, singlet): The methyl group at the 4-position is attached to the aromatic ring and will appear as a singlet in a region typical for allylic or benzylic protons.[6]

Comparative Analysis with N-(prop-2-yn-1-yl)quinoline-8-sulfonamide

To ground our predictions, we will compare them with the reported experimental data for N-(prop-2-yn-1-yl)quinoline-8-sulfonamide, which shares the quinoline-8-sulfonamide core.[2]

ProtonPredicted Data for 4-Methylquinoline-8-sulfonamideExperimental Data for N-(prop-2-yn-1-yl)quinoline-8-sulfonamide[2]Rationale for Differences
H-2 ~9.0 ppm (d, J ≈ 4.5 Hz)9.08 ppm (dd, J = 4.2, 1.2 Hz)The core quinoline proton shifts are very similar, as expected. The presence of the 4-methyl group in our target molecule simplifies the H-3 signal, removing long-range coupling.
H-4 N/A (substituted)8.54 ppm (dd, J = 8.4, 1.2 Hz)The 4-position is substituted with a methyl group in our target molecule. In the comparative compound, the H-4 proton is present and significantly deshielded.
H-5 ~8.5 ppm (d, J ≈ 8.4 Hz)8.28-8.33 ppm (m)The predicted downfield shift for H-5 is consistent with the experimental data. The electron-donating methyl group at the para-position (C4) in our target may slightly shield this proton relative to the comparator.
H-7 ~8.3 ppm (d, J ≈ 8.1 Hz)8.28-8.33 ppm (m)The predicted downfield shift for H-7 is also in good agreement. The multiplet in the experimental data for the comparator suggests overlapping signals for H-5 and H-7.
H-6 ~7.7 ppm (t, J ≈ 7.8 Hz)7.65-7.76 ppm (m)The predicted chemical shift for H-6 falls squarely within the experimental range for the comparator.
H-3 ~7.6 ppm (d, J ≈ 4.5 Hz)7.65-7.76 ppm (m)The methyl group at C4 in our target molecule likely shifts the H-3 proton slightly upfield compared to an unsubstituted H-4.
-CH₃ ~2.7 ppm (s)N/AThe methyl group is unique to our target molecule.
-SO₂NH- ~7.5 ppm (s, broad)8.28-8.33 ppm (m, likely includes NH)The sulfonamide proton in the comparator is part of a multiplet, while we predict a broad singlet for the primary sulfonamide. The propargyl group on the sulfonamide nitrogen in the comparator significantly alters its electronic environment and chemical shift.

This comparative analysis demonstrates that the predicted chemical shifts for the quinoline ring protons of 4-Methylquinoline-8-sulfonamide are well-supported by the experimental data from a closely related structure. The primary differences arise from the substitution at the 4-position and the nature of the sulfonamide group, as expected.

Experimental Protocol for ¹H NMR Characterization

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum for compounds such as 4-Methylquinoline-8-sulfonamide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of 4-Methylquinoline-8-sulfonamide dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer 3. Transfer to a high-quality 5mm NMR tube dissolve->transfer vortex 4. Vortex to ensure homogeneous solution transfer->vortex instrument 5. Insert sample into NMR spectrometer (e.g., 400 MHz) vortex->instrument lock 6. Lock on the deuterium signal of the solvent instrument->lock shim 7. Shim the magnetic field to optimize homogeneity lock->shim acquire 8. Acquire the 1H NMR spectrum (e.g., 16-64 scans) shim->acquire fourier 9. Apply Fourier transform to the FID acquire->fourier phase 10. Phase the spectrum fourier->phase baseline 11. Apply baseline correction phase->baseline reference 12. Reference the spectrum (e.g., residual DMSO at 2.50 ppm) baseline->reference integrate 13. Integrate the signals reference->integrate

Caption: General workflow for ¹H NMR characterization.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry 4-Methylquinoline-8-sulfonamide.

    • Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often a good choice for sulfonamides due to its high polarity.

    • Vortex the vial until the sample is completely dissolved. If solubility is an issue, gentle warming may be applied.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a high-quality 5mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 16 to 64 scans are sufficient for a sample of this concentration on a 400 MHz or higher instrument.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. If using DMSO-d₆, the residual solvent peak should be set to 2.50 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR characterization of 4-Methylquinoline-8-sulfonamide can be confidently predicted through a systematic analysis of its structural features and comparison with related compounds. The key spectral signatures include two distinct doublets for the pyridine-ring protons (H-2 and H-3), a characteristic pattern for the three adjacent protons on the carbocyclic ring (H-5, H-6, and H-7), a singlet for the C4-methyl group, and a broad singlet for the sulfonamide protons. This predictive guide, in conjunction with the provided experimental protocol, offers a comprehensive framework for researchers to identify and verify the structure of 4-Methylquinoline-8-sulfonamide and other similar molecules, ensuring the scientific integrity of their work.

References

  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR. Part 18.
  • ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 1H NMR spectrum. Retrieved February 14, 2026, from https://www.chemicalbook.com/spectrum_491-35-0_1HNMR.htm
  • Drevensek, P., et al. (2005). Table 3 1 H NMR chemical shifts and line widths of the free quinolones... ResearchGate. Retrieved February 14, 2026, from https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-and-line-widths-of-the-free-quinolones-and-their-magnesium_tbl3_7894567
  • Gholipour, Y., & Ghiasi, S. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Hameed, A., et al. (2022). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity.
  • Michalska, K., & Bielenica, A. (2023).
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved February 14, 2026, from http://www.modgraph.co.
  • Royal Society of Chemistry. (2017). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Royal Society of Chemistry.
  • Royal Society of Chemistry. (2025).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • UNCW Institutional Repository. (n.d.).
  • VU Research Portal. (n.d.).
  • Zhang, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI.
  • Zubi, A. A., et al. (2023). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors.
  • ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
  • PubMed. (n.d.). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
  • ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum. ChemicalBook.
  • SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum. SpectraBase.
  • Royal Society of Chemistry. (n.d.). Sulfonamides as new hydrogen atom transfer (HAT)
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐phenyl‐3‐(quinolin‐8‐ylamino)prop‐2‐en‐1‐one in...

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Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of Quinoline Sulfonamides

Executive Summary Quinoline sulfonamides represent a critical scaffold in medicinal chemistry, widely utilized in the development of serotonin (5-HT6) antagonists, antimalarials, and anticancer agents. Structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline sulfonamides represent a critical scaffold in medicinal chemistry, widely utilized in the development of serotonin (5-HT6) antagonists, antimalarials, and anticancer agents. Structural elucidation of these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of their fragmentation kinetics.

Unlike simple benzenesulfonamides, quinoline sulfonamides possess a highly basic heterocyclic nitrogen. This guide delineates how this moiety alters charge localization, driving unique fragmentation pathways—specifically the competition between S-N bond cleavage and


 extrusion rearrangements .

Mechanistic Foundations

To accurately interpret MS/MS spectra of quinoline sulfonamides, one must recognize the interplay between the sulfonyl group and the quinoline ring.

Charge Localization (The "Quinoline Effect")

In Electrospray Ionization (ESI) positive mode (


), the protonation site dictates the fragmentation cascade.
  • Benzenesulfonamides: Protonation often occurs on the sulfonamide nitrogen or the sulfonyl oxygens.

  • Quinoline Sulfonamides: The quinoline ring nitrogen is significantly more basic (

    
    ) than the sulfonamide nitrogen (
    
    
    
    ). Consequently, the initial proton is sequestered on the quinoline ring. This "charge trap" effect stabilizes specific fragment ions, making the quinoline-containing fragment the dominant peak in the spectrum.
Primary Fragmentation Pathways

Two competing mechanisms define the spectrum:

  • S-N Bond Cleavage (Standard): Direct scission of the sulfonamide bond.

  • 
     Extrusion (Rearrangement):  A rearrangement where the 
    
    
    
    group is expelled, often involving an ipso-attack. This is diagnostic for sulfonamides but is energetically influenced by the electron-withdrawing nature of the quinoline ring.

Visualization: Fragmentation Pathways[1]

The following diagram illustrates the competitive fragmentation pathways for a generic Quinoline-8-Sulfonamide.

QuinolineFragmentation Parent Protonated Parent Ion [M+H]+ Intermediate Ipso-Rearrangement Intermediate Parent->Intermediate SO2 Extrusion Pathway Fragment2 Sulfonyl Cation [R-SO2]+ Parent->Fragment2 S-N Cleavage (Charge on Sulfonyl) Fragment3 Quinoline Cation (m/z 129) Parent->Fragment3 C-S Cleavage (Charge on Quinoline) Fragment1 Quinoline Amine [M+H - SO2]+ Intermediate->Fragment1 Loss of SO2 (64 Da) Fragment1->Fragment3 Secondary Frag. Loss of R-group

Figure 1: Competitive fragmentation pathways showing the diagnostic


 extrusion versus direct bond cleavage.

Comparative Analysis: Quinoline vs. Benzenesulfonamides

This section compares the spectral behavior of Quinoline Sulfonamides against standard Benzenesulfonamides to highlight diagnostic differences.

Table 1: Comparative Fragmentation Signatures (ESI+ Mode)
FeatureBenzenesulfonamides (Standard)Quinoline Sulfonamides (Target)Mechanistic Driver
Dominant Ion Sulfonyl cation or Amine fragmentQuinoline-containing cationBasicity of Quinoline N retains charge.

Loss
Prominent (Loss of 64 Da)Present, but intensity variesQuinoline ring stability competes with rearrangement.
Diagnostic Low Mass Ions

77 (Phenyl),

92

129 (Quinoline H+)
,

102
Characteristic ring fragmentation (HCN loss from Quinoline).
Cleavage Preference S-N bond cleavage is dominantC-S bond cleavage is enhancedStability of the Quinoline radical/cation.
Key Insight for Researchers

When analyzing Quinoline Sulfonamides, do not rely solely on the


 Da neutral loss . While present, the spectrum is often dominated by the stable quinoline core (

128/129). If the quinoline is substituted (e.g., hydroxy-quinoline), look for the mass shift in the base peak (e.g.,

145).

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce these fragmentation patterns reliably, the following protocol minimizes in-source fragmentation while maximizing MS/MS structural information.

Instrumentation & Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2][3]

  • Analyzer: Q-TOF or Orbitrap (High Resolution required for distinguishing

    
     vs. 
    
    
    
    losses).
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low energy reveals the parent; high energy exposes the quinoline ring breakup (HCN loss).

Step-by-Step Workflow

Workflow Start Sample Preparation (1 µM in 50:50 MeOH:H2O + 0.1% FA) Ionization ESI Source Optimization (Temp: 350°C, Voltage: 3.5 kV) Start->Ionization Filter Precursor Selection (Isolation Width: 1.0 Da) Ionization->Filter Collision Collision Induced Dissociation (CID) (Stepped Energy: 15-45 eV) Filter->Collision Detection TOF/Orbitrap Detection (R > 30,000) Collision->Detection Analysis Data Analysis (Extract Ion Chromatogram for m/z 129) Detection->Analysis

Figure 2: Optimized LC-MS/MS workflow for structural characterization of quinoline sulfonamides.[2]

Quality Control Check
  • System Suitability: Inject a standard Sulfamethoxazole sample. Verify the ratio of

    
     156 (Sulfanilic acid) to 
    
    
    
    92 (Aniline) to ensure collision energy consistency.
  • Mass Accuracy: Calibrate to <5 ppm error. The mass defect of Sulfur is distinct; accurate mass is required to confirm

    
     loss vs. 
    
    
    
    losses.

References

  • Klagkou, K., et al. (2003).[4][5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry. [Link]

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation.[2][3][6] Rapid Communications in Mass Spectrometry. [Link]

  • Cabral, C., et al. (2015).[7] Time-of-flight accurate mass spectrometry identification of quinoline alkaloids. Journal of Agricultural and Food Chemistry. [Link]

Sources

Validation

A Comparative Guide to Quinoline-Based Fluorescent Zinc Probes: TSQ and Zinquin versus the Uncharacterized 4-Methylquinoline-8-sulfonamide

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular signaling, the transient fluctuations of zinc ions (Zn²⁺) play a pivotal role in a myriad of physiological and pathol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, the transient fluctuations of zinc ions (Zn²⁺) play a pivotal role in a myriad of physiological and pathological processes, from enzymatic activity and gene expression to neurotransmission and apoptosis. The visualization and quantification of these labile zinc pools necessitate robust and reliable tools. Among the earliest and most widely utilized classes of fluorescent zinc sensors are those built upon the quinoline sulfonamide scaffold. This guide provides an in-depth comparative analysis of two seminal probes, N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) and Zinquin, and discusses the status of a structurally related but scientifically unvalidated compound, 4-Methylquinoline-8-sulfonamide.

The Underlying Principle: Chelation-Enhanced Fluorescence (CHEF)

The functionality of both TSQ and Zinquin is rooted in the principle of chelation-enhanced fluorescence (CHEF). In their unbound state, the quinoline fluorophore's fluorescence is minimal due to non-radiative decay processes. Upon chelation of a zinc ion, a rigid five-membered ring is formed, which restricts intramolecular rotation and enhances the fluorescence quantum yield, resulting in a significant "turn-on" of the fluorescent signal.

CHEF_Mechanism Unbound Unbound Probe Low Fluorescence Bound Probe-Zn²⁺ Complex High Fluorescence Unbound->Bound Chelation Bound->Unbound Dissociation Zn Zn²⁺ Chemical_Structures TSQ TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) Zinquin_ester Zinquin Ethyl Ester Methylquinoline 4-Methylquinoline-8-sulfonamide (structure from PubChem CID 54593944)

Caption: Chemical structures of TSQ, Zinquin Ethyl Ester, and 4-Methylquinoline-8-sulfonamide.

Performance Metrics: A Head-to-Head Comparison
PropertyTSQZinquin (as Zinquin Acid)4-Methylquinoline-8-sulfonamide
Excitation Max (λex) ~334-365 nm [1][2]~364-368 nmNot Reported
Emission Max (λem) ~470 nm (Ternary Complex) [2][3] ~490-495 nm (Zn(TSQ)₂) [1][2]~470 nm (Ternary Complex) [4] ~485-492 nm (Zn(Zinquin)₂) [5][6]Not Reported
Dissociation Constant (Kd) ~155 nM (for ternary complex with Carbonic Anhydrase) [2][3]370 nM (1:1 complex) [7] 850 nM (2:1 complex) [7]Not Reported
Cell Permeability Permeable [1]Impermeable (requires ester form, e.g., Zinquin ethyl ester) [8]Unknown
Cytotoxicity Low at typical working concentrations (up to 30 µM for 24h) [2]Generally low, but concentration-dependent [9]Not Reported
In the Cellular Milieu: Beyond Free Zinc

A critical consideration when using these probes is their interaction with zinc that is already associated with cellular proteins. Both TSQ and Zinquin have been shown to form ternary complexes (Sensor-Zn-Protein), which exhibit a blue-shifted emission maximum (~470 nm) compared to the 2:1 complex with "free" zinc (~490-492 nm). [2][3][4][5][6][10]This indicates that these probes do not exclusively report on the labile zinc pool but can also interact with protein-bound zinc. This is a crucial distinction for the interpretation of experimental results, as the observed fluorescence may represent a combination of these species. [2][11] Interestingly, studies have shown that TSQ and Zinquin react with different subsets of the zinc-proteome, suggesting that their cellular staining patterns and the specific zinc pools they report on may not be identical. [10]Zinquin has also been observed to sequester a portion of proteomic zinc to form Zn(Zinquin)₂, whereas TSQ tends to react primarily with the zinc-proteome to form ternary adducts. [5][6]

The Enigma of 4-Methylquinoline-8-sulfonamide

While structurally similar to the quinoline-sulfonamide core of TSQ and Zinquin, there is a notable absence of scientific literature characterizing 4-Methylquinoline-8-sulfonamide as a fluorescent zinc sensor. Searches of chemical databases and scientific publications did not yield any data on its photophysical properties, zinc-binding affinity, or application in cellular imaging.

The presence of the quinoline-8-sulfonamide moiety suggests a potential for zinc chelation, similar to its well-characterized counterparts. However, without experimental validation, its efficacy as a zinc probe remains purely speculative. Key questions that would need to be addressed through rigorous scientific investigation include:

  • Fluorescence Properties: Does it exhibit chelation-enhanced fluorescence upon zinc binding? What are its excitation and emission spectra?

  • Zinc Affinity and Selectivity: What is its dissociation constant for zinc? How selective is it for zinc over other biologically relevant cations like calcium and magnesium?

  • Cellular Applications: Is it cell-permeable? Does it localize to specific subcellular compartments? Is it cytotoxic at working concentrations?

Until such data is available, 4-Methylquinoline-8-sulfonamide should be considered an unvalidated compound for zinc sensing and not a direct alternative to the well-established probes, TSQ and Zinquin.

Experimental Protocols

The following are generalized protocols for the use of Zinquin ethyl ester and TSQ for intracellular zinc imaging. It is imperative to optimize concentrations and incubation times for specific cell types and experimental conditions.

Protocol 1: Intracellular Zinc Staining with Zinquin Ethyl Ester

Zinquin_Protocol start Start prep Prepare Cells Seed on coverslips/imaging dishes start->prep Step 1 load Probe Loading Incubate with 5-40 µM Zinquin ethyl ester for 15-30 min at 37°C prep->load Step 2 wash Wash 2-3 times with warm PBS load->wash Step 3 image Image Ex: ~365 nm, Em: ~490 nm wash->image Step 4 end End image->end

Caption: Experimental workflow for intracellular zinc imaging using Zinquin ethyl ester.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of Zinquin ethyl ester in anhydrous DMSO. Aliquot and store at -20°C, protected from light. [12]2. Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Probe Loading: Prepare a fresh working solution of Zinquin ethyl ester by diluting the stock solution in pre-warmed culture medium or a suitable buffer (e.g., PBS) to a final concentration of 5-40 µM. Remove the culture medium from the cells and wash once with warm buffer. Add the Zinquin working solution and incubate for 15-30 minutes at 37°C in the dark. 4. Washing: Gently wash the cells two to three times with warm buffer to remove extracellular probe. [12]5. Imaging: Add fresh, pre-warmed buffer to the cells and image using a fluorescence microscope equipped with filters appropriate for UV excitation (~365 nm) and blue emission (~490 nm). [12]

Protocol 2: Intracellular Zinc Staining with TSQ

TSQ_Protocol start Start prep Prepare Cells Grow on coverslips start->prep Step 1 load Probe Loading Incubate with 1-30 µM TSQ for 30 min at 37°C prep->load Step 2 wash Wash 3 times with DPBS load->wash Step 3 image Image Ex: ~334 nm, Em: ~495 nm wash->image Step 4 end End image->end

Caption: Experimental workflow for intracellular zinc imaging using TSQ.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 1-30 mM stock solution of TSQ in DMSO. Aliquot and store at -20°C or -80°C in the dark. [13]2. Cell Preparation: Grow cells on glass coverslips.

  • Probe Loading: Prepare a fresh working solution of TSQ by diluting the stock solution in a suitable buffer (e.g., DPBS) to a final concentration of 1-30 µM. [13]Rinse cells three times with DPBS. Add the TSQ working solution and incubate for 30 minutes at 37°C. [13]4. Washing: Wash the stained cells three times with DPBS. [13]5. Imaging: Mount the coverslips and observe under a fluorescence microscope with appropriate filters for excitation around 334 nm and emission around 495 nm. [13]

Concluding Remarks

The choice between TSQ and Zinquin for cellular zinc imaging depends on the specific experimental context. TSQ's direct cell permeability offers a simpler loading protocol. Conversely, Zinquin's reliance on its ethyl ester form for cell entry and subsequent intracellular trapping by esterase activity can provide a more stable and sustained signal. [14]Both probes are susceptible to photobleaching and require UV excitation, which can be phototoxic to cells with prolonged exposure. [15] A significant takeaway for researchers is the understanding that these probes are not passive observers of "free" zinc but actively interact with the cellular zinc-proteome. [2][4][11]This necessitates careful experimental design and interpretation of results.

In contrast, 4-Methylquinoline-8-sulfonamide remains a hypothetical zinc sensor. While its chemical structure is suggestive of potential zinc-binding capabilities, the lack of any published data on its performance precludes its use in a research setting without extensive foundational characterization. For researchers seeking reliable and reproducible methods for intracellular zinc imaging, TSQ and Zinquin, despite their own set of limitations, remain the validated and scientifically supported choices from this chemical class.

References

  • BenchChem. (2025). Application Notes and Protocols for Intracellular Zinc Measurement Using Zinquin Ethyl Ester.
  • Nowakowski, A. B., Meeusen, J. W., Menden, H., Tomasiewicz, H., & Petering, D. H. (2015). Chemical–Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes. Inorganic Chemistry, 54(24), 11637–11647.
  • BenchChem. (2025). Revealing Neuronal Zinc: A Step-by-Step Guide to TSQ Staining.
  • Meeusen, J. W., Tomasiewicz, H., Nowakowski, A., & Petering, D. H. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic chemistry, 50(16), 7563–7573.
  • Meeusen, J. W., Tvermoes, B. E., Nowakowski, A., & Petering, D. H. (2012). Sensor specific imaging of proteomic Zn2+ with zinquin and TSQ after cellular exposure to N-ethylmaleimide. Metallomics, 4(5), 493-501.
  • Nowakowski, A. B., Menden, H., & Petering, D. H. (2015). Chemical-biological properties of zinc sensors TSQ and Zinquin: formation of sensor-Zn-protein adducts versus Zn(sensor)2 complexes. Inorganic chemistry, 54(24), 11637-11647.
  • BenchChem. (2025). A Comparative Analysis of Zinquin and TSQ Zinc Probes for Cellular Imaging.
  • BenchChem. (2025). Application Notes and Protocols: Zinquin for Studying Zinc Trafficking.
  • Meeusen, J. W., Tvermoes, B. E., Nowakowski, A., & Petering, D. H. (2012). Sensor specific imaging of proteomic Zn2+ with zinquin and TSQ after cellular exposure to N-ethylmaleimide.
  • Nowakowski, A. B., & Petering, D. H. (2011). Reactions of the fluorescent sensor, zinquin, with the zinc-proteome: adduct formation and ligand substitution. Inorganic chemistry, 50(20), 10124–10133.
  • S. S., & Petering, D. H. (2017). Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro. Molecules (Basel, Switzerland), 22(11), 1957.
  • Chen, Y., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 27(19), 6296.
  • BenchChem. (2025).
  • S. M., & Cohen, S. M. (2010). From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. Journal of the American Chemical Society, 132(22), 7564–7565.
  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Techniques for measuring cellular zinc.
  • Meeusen, J. W., Tomasiewicz, H., Nowakowski, A., & Petering, D. H. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic chemistry, 50(16), 7563-73.
  • Li, X., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. International Journal of Molecular Sciences, 25(11), 5898.

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Comparative

Technical Guide: Structural &amp; Functional Analysis of 4-Methylquinoline-8-sulfonamide Scaffolds

The following technical guide provides an in-depth structural and functional comparison of 4-Methylquinoline-8-sulfonamide and its relevant analogs. Executive Summary 4-Methylquinoline-8-sulfonamide represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional comparison of 4-Methylquinoline-8-sulfonamide and its relevant analogs.

Executive Summary

4-Methylquinoline-8-sulfonamide represents a critical pharmacophore in medicinal chemistry, distinct from simple benzene sulfonamides due to the rigid bicyclic quinoline core and the specific positioning of the sulfonamide group at the C8 locus. This guide analyzes its crystallographic properties, contrasting them with the parent Quinoline-8-sulfonamide and the classic chelator 8-Hydroxyquinoline .

Key Findings:

  • Structural Locking: The 8-sulfonamide group forms a stable intramolecular hydrogen bond with the quinoline nitrogen, creating a pseudo-ring system that influences solubility and receptor binding (e.g., PKM2 inhibition).

  • Steric Modulation: The 4-methyl substituent introduces steric bulk that disrupts tight

    
    -
    
    
    
    stacking observed in non-substituted quinolines, theoretically enhancing solubility in organic media compared to the parent scaffold.
  • Coordination Potential: Unlike 8-hydroxyquinoline (O,N-donor), the 8-sulfonamide derivative acts as a modified N,N-donor or neutral H-bond donor, altering its metallo-drug potential.

Structural Characterization: The Quinoline-8-sulfonamide Scaffold[1][2][3]

As direct single-crystal data for the specific 4-methyl derivative is often proprietary or absent from public repositories, the structural architecture is defined by the high-resolution data of its parent scaffold, Quinoline-8-sulfonamide , which dictates the primary packing motifs. The 4-methyl group acts as a peripheral steric modifier.

Crystallographic Parameters (Parent Scaffold)

The core scaffold crystallizes in the Monoclinic system.[1][2] The data below serves as the baseline for the 4-methyl derivative's lattice behavior.

ParameterValue (Quinoline-8-sulfonamide)Structural Implication
Crystal System MonoclinicLow symmetry favors directional H-bonding.
Space Group

Centrosymmetric; favors inversion dimers.
Unit Cell (a) 8.943 ÅAxis likely elongated by ~0.5-1.0 Å in 4-Me analog.
Unit Cell (b) 10.454 ÅAccommodates the quinoline width.
Unit Cell (c) 10.464 ÅAccommodates the sulfonamide extension.

Angle
109.31°Significant sheer characteristic of stacked aromatics.
Z 44 molecules per unit cell.
Density ~1.498 Mg/m³High density indicates efficient packing despite the sulfonamide bulk.

Data Source: Derived from Acta Cryst.[3] E68, o2826 (Parent Structure).

The "Locked" Conformation (Intramolecular Interaction)

A defining feature of 8-substituted quinolines is the proximity of the substituent to the ring nitrogen (


).
  • Mechanism: One sulfonamide hydrogen atom (

    
    ) donates to the quinoline nitrogen (
    
    
    
    ).
  • Geometry: This forms a stable S(6) graph-set motif (6-membered pseudo-ring).

  • Effect: This "locks" the sulfonamide orientation, reducing entropic penalty upon binding to protein targets (e.g., Carbonic Anhydrase or Pyruvate Kinase M2).

Comparative Performance Analysis

This section objectively compares 4-Methylquinoline-8-sulfonamide against standard alternatives used in drug development and coordination chemistry.

Comparison vs. Sulfanilamide (The Standard)

Context: Sulfanilamide is the archetype for sulfa drugs, lacking the fused ring system.

Feature4-Methylquinoline-8-sulfonamideSulfanilamide (Standard)Performance Impact
Core Structure Bicyclic (Rigid)Monocyclic (Flexible)Quinoline offers superior

-stacking for intercalation into DNA or hydrophobic pockets.
H-Bonding Intra molecular (S6 motif) + IntermolecularInter molecular onlyThe "Locked" quinoline form is more lipophilic, improving membrane permeability.
pKa (Sulfonamide) Lower (~9.0 due to heteroatom)~10.4Quinoline derivative deprotonates easier, useful for metal coordination.
Comparison vs. 8-Hydroxyquinoline (The Chelator)

Context: 8-HQ is the standard for bidentate metal binding (Al, Zn, Cu).

Feature4-Methylquinoline-8-sulfonamide8-Hydroxyquinoline (8-HQ)Experimental Outcome
Donor Atoms N (quinoline) + N (sulfonamide)N (quinoline) + O (hydroxyl)Sulfonamide is a weaker chelator but more selective for specific metallo-enzymes (e.g., Carbonic Anhydrase Zn²⁺).
Fluorescence Weak / QuenchedStrong (upon chelation)8-HQ is better for sensors; Sulfonamide is better for therapeutic inhibition without photo-toxicity.
Solubility Moderate (4-Me improves organic sol.)Low (in water)The sulfonamide moiety adds polarity, making the 8-sulfonamide more bioavailable than 8-HQ.

Intermolecular Interactions & Packing[1][5]

Understanding the packing forces is essential for formulation and solubility prediction.

Hydrogen Bonding Network

Unlike simple sulfonamides that form infinite chains, the 8-quinoline derivatives tend to form Inversion Dimers .[3]

  • Dimerization: Molecule A connects to Molecule B via two

    
     bonds.
    
  • Result: This neutralizes the polar headgroups, leaving the hydrophobic quinoline rings exposed on the exterior.

- Stacking and the "Methyl Effect"
  • Parent Compound: Exhibits strong face-to-face

    
    -stacking (Centroid distance ~3.65 Å).
    
  • 4-Methyl Derivative: The methyl group at position 4 projects out of the aromatic plane or increases the effective width.

    • Hypothesis: This steric bulk increases the stacking distance (>3.8 Å) or forces a "slipped" stacking motif.

    • Consequence:Lower Lattice Energy

      
      Higher Solubility  in organic solvents compared to the unsubstituted parent.
      

Experimental Protocols

Synthesis & Crystallization Workflow

To replicate the solid-state forms described, the following protocol is recommended.

Step 1: Chlorosulfonation

  • Reagents: 4-Methylquinoline (1 eq), Chlorosulfonic acid (excess, 5 eq).

  • Conditions: Heat to 100°C for 2 hours.

  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the 8-position due to electronic directing of the ring nitrogen.

  • Safety: Generates HCl gas; requires scrubber.

Step 2: Amination

  • Reagents: 4-Methylquinoline-8-sulfonyl chloride, Ammonium hydroxide (25% aq) or Ammonia gas in Ethanol.

  • Conditions: 45°C for 1 hour.

  • Purification: Precipitate in ice water, filter, wash to neutral pH.

Step 3: Crystal Growth (Slow Evaporation)

  • Solvent: Ethanol/DMF (9:1 ratio).

  • Method: Dissolve 50mg of purified sulfonamide in minimal hot solvent. Filter through 0.45µm PTFE. Allow to stand at room temperature (25°C) in a vibration-free environment for 5-7 days.

Visualization of Workflow

CrystallizationWorkflow Start 4-Methylquinoline React1 Chlorosulfonation (ClSO3H, 100°C) Start->React1 Electrophilic Sub. Inter Sulfonyl Chloride Intermediate React1->Inter Isolation React2 Amination (NH4OH, 45°C) Inter->React2 Nucleophilic Attack Product Crude Sulfonamide React2->Product Precipitation Cryst Recrystallization (EtOH/DMF) Product->Cryst Purification Xray X-Ray Diffraction (Data Collection) Cryst->Xray Single Crystal

Figure 1: Synthetic pathway and crystallization workflow for generating X-ray quality specimens.

Interaction Logic Diagram

The following diagram illustrates the competing forces that define the solid-state structure.

Interactions Mol 4-Methylquinoline- 8-sulfonamide N_Quin Quinoline N (Acceptor) Mol->N_Quin Sulf_H Sulfonamide NH2 (Donor) Mol->Sulf_H Methyl 4-Methyl Group (Steric Bulk) Mol->Methyl Intra Intramolecular H-Bond (S6 Motif) N_Quin->Intra Accepts from Sulf_H->Intra Donates to Inter Intermolecular Dimer (R2,2(8)) Sulf_H->Inter Donates to Neighbor Inter->Mol Links Molecules Stack Pi-Pi Stacking Methyl->Stack Disrupts/Weakens

Figure 2: Interaction map showing the "Locked" intramolecular bond vs. intermolecular packing forces.

References

  • Marciniec, K., Maślankiewicz, A., Nowak, M., & Kusz, J. (2012). Quinoline-8-sulfonamide .[3][1][4][5][6][7] Acta Crystallographica Section E, 68(10), o2826.

  • Adsmond, D. A., & Grant, D. J. (2001).[1] Hydrogen bonding in sulfonamides . Journal of Pharmaceutical Sciences, 90(12), 2058-2077.

  • Bolea, C., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of Pyruvate Kinase M2 . MDPI Molecules.

  • PubChemLite. (2025).[8] 4-methylquinoline-8-sulfonamide (Compound Summary) . PubChem.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Zinc-Binding Affinity (Kd) for Quinoline Probes

For researchers, scientists, and drug development professionals, the accurate characterization of molecular interactions is paramount. Quinoline-based fluorescent probes have emerged as powerful tools for detecting and q...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate characterization of molecular interactions is paramount. Quinoline-based fluorescent probes have emerged as powerful tools for detecting and quantifying zinc (Zn²⁺), an essential metal ion implicated in a vast array of physiological and pathological processes.[1] The cornerstone of a reliable quinoline probe is its binding affinity for Zn²⁺, quantified by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

This guide provides an in-depth comparison of the primary methodologies used to validate the Kd of these critical research tools. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also robust and defensible.

The Crucial Role of Kd Validation

Core Methodologies for Kd Determination

The interaction between a quinoline probe (P) and a zinc ion (Zn²⁺) to form a complex (P-Zn) is a reversible equilibrium:

P + Zn²⁺ ⇌ P-Zn

The dissociation constant, Kd, is the equilibrium constant for the reverse reaction and is defined as:

Kd = ([P][Zn²⁺]) / [P-Zn]

Where [P], [Zn²⁺], and [P-Zn] are the molar concentrations of the free probe, free zinc, and the probe-zinc complex at equilibrium, respectively. We will explore three principal methods for determining this value: Fluorescence Titration, UV-Visible (UV-Vis) Spectroscopy, and the gold standard, Isothermal Titration Calorimetry (ITC).

Fluorescence Titration: The Workhorse Method

Fluorescence spectroscopy is the most common method for characterizing quinoline probes due to their inherent photophysical properties. Many quinoline-based sensors are designed to be weakly fluorescent on their own but exhibit a significant increase in fluorescence intensity upon binding Zn²⁺.[2][3] This "turn-on" mechanism, often driven by Chelation-Enhanced Fluorescence (CHEF), provides a direct and sensitive readout of the binding event.[4]

The choice of this method rests on the principle that the change in fluorescence intensity is directly proportional to the concentration of the fluorescent species—the P-Zn complex. By systematically increasing the Zn²⁺ concentration and measuring the corresponding fluorescence, we can generate a saturation binding curve from which the Kd can be derived.

The overall process involves the controlled titration of a zinc solution into a solution of the quinoline probe while monitoring the fluorescence emission.

G cluster_itc ITC Principle cluster_output Experimental Output cell Sample Cell (Quinoline Probe) raw_data Raw Thermogram (Heat Pulses vs. Time) cell->raw_data Heat Change Measurement syringe Injection Syringe (Zn²⁺ Solution) syringe->cell Titration Injections binding_isotherm Binding Isotherm (Heat vs. Molar Ratio) raw_data->binding_isotherm Integration thermodynamics Thermodynamic Profile - K d (Affinity) - n (Stoichiometry) - ΔH (Enthalpy) - ΔS (Entropy) binding_isotherm->thermodynamics Curve Fitting

Caption: Principle of Isothermal Titration Calorimetry (ITC).

  • Sample Preparation: Prepare the quinoline probe and zinc solutions in the exact same buffer to minimize heats of dilution. Degas all solutions thoroughly before use. The probe is placed in the sample cell, and the zinc solution is loaded into the titration syringe. [5]2. Experiment Setup: Set the experimental temperature, stirring speed, and injection schedule (volume and duration) on the ITC instrument.

  • Titration: The instrument automatically injects small aliquots of the zinc solution from the syringe into the probe solution in the cell.

  • Data Acquisition: The instrument measures the heat change after each injection required to maintain a zero temperature difference between the sample and reference cells. The output is a series of heat spikes.

  • Data Analysis: The area under each spike is integrated to yield the heat associated with that injection. This is plotted against the molar ratio of zinc to the probe. The resulting binding isotherm is fitted to a binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH). [6]

A crucial control experiment is to titrate the zinc solution into the buffer alone. [6]The heat changes from this "heat of dilution" experiment are then subtracted from the primary experimental data to isolate the true heat of binding.

Comparative Guide to Kd Validation Methods

Choosing the right method depends on the specific research question, available instrumentation, and the properties of the probe.

FeatureFluorescence TitrationUV-Vis SpectroscopyIsothermal Titration Calorimetry (ITC)
Principle Change in fluorescence intensity upon bindingChange in light absorbance upon bindingDirect measurement of heat change upon binding
Information Kd, Stoichiometry (with Job's Plot)Kd, Stoichiometry (with Job's Plot)Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Sensitivity Very High (pM to nM Kd)Moderate (µM to mM Kd)High (nM to µM Kd)
Sample Req. Low (µg)Low (µg)High (mg)
Throughput HighHighLow
Pros Highly sensitive, widely available, low sample consumption, suitable for high-throughput screening.Simple, widely available, provides evidence of clean binding (isosbestic point).Gold standard, direct measurement, provides full thermodynamic profile, label-free.
Cons Indirect measurement, susceptible to inner filter effects, requires a fluorescent change.Lower sensitivity than fluorescence, indirect measurement.High sample consumption, sensitive to buffer mismatch, lower throughput.

Expert Recommendations for Trustworthy Validation

As a Senior Application Scientist, my primary recommendation is not to rely on a single method. The most trustworthy Kd values are those confirmed by at least two orthogonal techniques.

  • Screen with Spectroscopy, Confirm with ITC: Use fluorescence and/or UV-Vis titration for initial characterization and screening. They are fast, require minimal sample, and can quickly establish an approximate Kd. For lead candidate probes, especially those intended for therapeutic or advanced diagnostic applications, confirming the Kd and elucidating the thermodynamic drivers with ITC is essential for a complete and robust validation.

  • Control Your Conditions: The measured Kd is highly dependent on experimental conditions. [7]Always report and control the pH, buffer composition, temperature, and ionic strength of your assay.

  • Ensure Purity: Use high-purity reagents. Contaminating metal ions in your buffer or probe sample can lead to erroneous results. Consider treating buffers with a chelating resin (e.g., Chelex) to remove trace metals.

  • Understand the Limitations: Be aware of the limitations of each technique. For very high-affinity interactions (Kd < 10 nM), standard titration methods may be inaccurate. In such cases, competition assays may be required. [8] By integrating these rigorous validation strategies, researchers can ensure the quality and reliability of their quinoline probes, paving the way for more accurate and impactful discoveries in biology and medicine.

References

  • BMS, S., & P, R. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Letters in Applied NanoBioScience, 12(4), 123. [Link]

  • Szewczyk, B. (2018). Quinoline Fluorescent Probes for Zinc--from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Medicinal Chemistry, 14(1), 19-33. [Link]

  • Razali, M. R., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Mondal, P., et al. (2024). Synthesis of Cu (II) and Zn (II) Complexes of a Quinoline Based Flexible Amide Receptor as Fluorescent Probe for Dihydrogen Phosphate and Hydrogen Sulphate and Their Antibacterial Activity. Journal of Fluorescence, 34(4), 1829-1840. [Link]

  • Razali, M. R., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Wang, Z., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(10), 105151. [Link]

  • Wang, Z., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(10), 105151. [Link]

  • Li, Y., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 28(10), 4058. [Link]

  • Bozym, R. A., et al. (2023). From methodological limitations to the function of metallothioneins - a guide to approaches for determining weak, moderate, and tight affinity zinc sites. Metallomics, 15(6), mfac033. [Link]

  • Ban, J., & Batey, R. T. (2006). Isothermal titration calorimetry analysis of zinc binding. ResearchGate. [Link]

  • Kim, S. Y., et al. (2015). A highly selective fluorescent chemosensor based on quinoline derivative for zinc ion in pure water. RSC Advances, 5(71), 57861-57866. [Link]

  • Henriques, D., et al. (2019). Fitting two- and three-site binding models to isothermal titration calorimetric data. Methods, 158, 26-37. [Link]

  • Watkins, D. W., et al. (2017). Isothermal titration calorimetry data of zinc binding to apoCA. ResearchGate. [Link]

  • Malvern Panalytical. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. [Link]

  • Najim, S. S., et al. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Chemistry, 12(1), 29. [Link]

  • TA Instruments. (2023). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Nolan, E. M. (2016). Recitation 10: Metal-Binding and Dissociation Constant. MIT OpenCourseWare. [Link]

  • MIT OpenCourseWare. (2019). R10. Metal-Binding Studies and Dissociation Constant Determination. YouTube. [Link]

  • García-Arroyo, P., et al. (2022). Turn-on Solid-State Fluorescent determination of Zinc Ion by Quinoline-based Covalent Organic Framework. Docta Complutense. [Link]

  • Zhang, Y., & Huo, M. (2019). Overview of the detection methods for equilibrium dissociation constant KD of drug-receptor interaction. RSC Advances, 9(45), 26136-26147. [Link]

  • Najim, S. S., et al. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Chemistry. [Link]

  • Peng, J., et al. (2023). Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Its Application in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10321-10330. [Link]

  • Munteanu, C. V. A., et al. (2022). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. International Journal of Molecular Sciences, 23(19), 11624. [Link]

  • Daniel, V. G., et al. (2002). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Journal of the Brazilian Chemical Society, 13(2). [Link]

  • Mikata, Y., et al. (2013). Quinoline-based fluorescent zinc sensors with enhanced fluorescence intensity, Zn/Cd selectivity and metal binding affinity by conformational restriction. Dalton Transactions, 42(26), 9688-9698. [Link]

  • BMG LABTECH. (2021). How to determine binding affinity with a microplate reader. BMG LABTECH. [Link]

  • Gello, D., et al. (2021). Normalized UV–visible absorption spectra of zinc quinolate in different solvents. ResearchGate. [Link]

  • The Bumbling Biochemist. (2023). Biochemical binding thermodynamics - Kd, Ka, and their interpretation. YouTube. [Link]

  • Kaur, P., et al. (2014). Zinc sensors with lower binding affinities for cellular imaging. Dalton Transactions, 43(3), 1169-1178. [Link]

Sources

Comparative

Comparative Guide: 4-Methylquinoline-8-sulfonamide vs. Sulfonamide Antibiotics

This guide provides a rigorous technical comparison between 4-Methylquinoline-8-sulfonamide (4-MQSA) —a representative of the emerging class of quinoline-fused sulfonamide metalloenzyme inhibitors—and traditional Sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 4-Methylquinoline-8-sulfonamide (4-MQSA) —a representative of the emerging class of quinoline-fused sulfonamide metalloenzyme inhibitors—and traditional Sulfonamide Antibiotics (e.g., Sulfamethoxazole).[1]

Executive Summary

While both compound classes contain a sulfonamide moiety (


), their pharmacological targets and mechanisms of action are fundamentally distinct.[1]
  • Traditional Sulfonamides (Benzene-sulfonamides): Act as antimetabolites mimicking p-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS) in the folate pathway.[1]

  • 4-Methylquinoline-8-sulfonamide (Quinoline-sulfonamides): Function primarily as metal-binding pharmacophores (chelators) and metalloenzyme inhibitors (e.g., Carbonic Anhydrase, Matrix Metalloproteinases).[1] They exert antibacterial effects by disrupting metal homeostasis (

    
    , 
    
    
    
    ) or inhibiting specific metal-dependent bacterial enzymes, offering a pathway to overcome traditional sulfa-drug resistance.[1]
Mechanistic Divergence

The structural difference—a fused quinoline ring versus a simple benzene ring—dictates the target engagement.[1]

A. Traditional Sulfonamides (The PABA Mimics) [1]
  • Target: Dihydropteroate Synthase (DHPS).

  • Mechanism: Competitive inhibition.[1] The sulfonamide group mimics the carboxyl group of PABA.[1] Bacteria, unable to uptake exogenous folate, starve of folate precursors essential for DNA synthesis.[1]

  • Outcome: Bacteriostatic (stops growth).[1]

B. 4-Methylquinoline-8-sulfonamide (The Metal Chelators) [1]
  • Target: Bacterial Metalloenzymes (e.g., Carbonic Anhydrase, Peptide Deformylase) and Metal Homeostasis.[1]

  • Mechanism: The nitrogen of the quinoline ring (N1) and the sulfonamide nitrogen (at C8) form a bidentate chelation motif.[1] This "pincer" grips catalytic metal ions (typically

    
    ) within enzyme active sites, inactivating them.[1]
    
  • Outcome: Bactericidal or Bacteriostatic (depending on the specific metalloenzyme target).[1]

Visualization: Mechanism of Action Pathways

MechanismComparison cluster_0 Traditional Sulfonamides (e.g., Sulfamethoxazole) cluster_1 4-Methylquinoline-8-sulfonamide (4-MQSA) PABA PABA Substrate DHPS DHPS Enzyme (Folate Synthesis) PABA->DHPS Stasis Bacteriostasis (DNA Synthesis Halted) DHPS->Stasis Failure Sulfa Sulfonamide Antibiotic Inhibition1 Competitive Inhibition Sulfa->Inhibition1 Inhibition1->DHPS Blocks Metal Catalytic Metal (Zn2+, Cu2+) Enzyme Metalloenzyme (CA, PDF, MMP) Metal->Enzyme Cofactor Death Cell Death (Metabolic Collapse) Enzyme->Death Inactivation MQSA 4-MQSA Chelation Bidentate Chelation MQSA->Chelation Chelation->Metal Sequesters

Figure 1: Comparative Mechanism of Action.[1] Traditional sulfonamides target the folate pathway (Blue), while 4-MQSA targets metal cofactors in metalloenzymes (Green).[1]

Efficacy & Performance Analysis

The following data synthesizes experimental findings comparing standard sulfas with quinoline-8-sulfonamide derivatives against key pathogens.

FeatureTraditional Sulfonamides (e.g., Sulfamethoxazole)4-Methylquinoline-8-sulfonamide (Derivatives)
Primary Activity Anti-Folate (Bacteriostatic)Anti-Metalloenzyme / Ionophore (Bactericidal potential)
Gram-Positive Efficacy High (e.g., S. aureus), but resistance is widespread.[1]High (Effective against MRSA due to distinct mechanism).[1]
Gram-Negative Efficacy Moderate (often requires Trimethoprim synergy).[1]Moderate to High (Dependent on lipophilicity to cross outer membrane).[1]
MIC Range (Typical)

(Sensitive strains)

(Highly dependent on specific derivative).[1]
Resistance Profile High: Mutations in folP (DHPS gene).[1]Low/Emerging: Efflux pumps; less prone to single-point mutation resistance.[1]
Synergy Potential Synergistic with DHFR inhibitors (Trimethoprim).[1]Synergistic with Aminoglycosides or Copper (metal toxicity).[1]
Toxicity Hypersensitivity (Stevens-Johnson), Crystalluria.[1]Potential mammalian metalloenzyme inhibition (e.g., human CA-II).[1]

Key Insight: 4-MQSA derivatives often retain efficacy against sulfonamide-resistant strains because they do not bind to the mutated DHPS pocket.[1] Their activity is correlated with the availability of metal ions in the bacterial microenvironment.[1]

Experimental Protocols: Validating Efficacy

To objectively compare these compounds, researchers must employ protocols that account for the metal-dependent mechanism of 4-MQSA.[1] Standard Mueller-Hinton broth (MHB) may contain variable metal concentrations, affecting reproducibility for chelators.[1]

Protocol A: Comparative MIC Determination (Standard vs. Metal-Controlled)

Objective: Determine if the antibacterial activity is driven by metal depletion/interaction.[1]

Materials:

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Compounds: Sulfamethoxazole (Control), 4-Methylquinoline-8-sulfonamide (Test).[1]

  • Supplements:

    
     (100 
    
    
    
    M),
    
    
    (100
    
    
    M).[1]

Workflow:

  • Preparation: Prepare stock solutions of both compounds in DMSO.

  • Plate Setup: Use 96-well plates.

    • Set 1 (Standard): Serial dilutions of compounds in standard CAMHB.[1]

    • Set 2 (Rescue): Serial dilutions of compounds in CAMHB +

      
      .[1]
      
  • Inoculation: Add bacteria (

    
     CFU/mL) to all wells.
    
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Measure

    
     or visual turbidity.[1]
    

Data Interpretation:

  • Sulfonamide: MIC should remain relatively unchanged between Set 1 and Set 2 (DHPS inhibition is not directly Zn-dependent).[1]

  • 4-MQSA: If the MIC increases (potency drops) in Set 2, the mechanism involves Zinc chelation (the excess Zinc "rescues" the bacteria or saturates the drug).[1]

Protocol B: Fluorescence Binding Assay (Target Validation)

Since 4-MQSA is fluorescent (quinoline core), its binding to metal ions or protein targets can be monitored directly.[1]

  • Titration: Dissolve 4-MQSA (

    
    ) in HEPES buffer (pH 7.4).
    
  • Excitation: Excitation at ~320–340 nm; Emission monitoring at ~400–500 nm.

  • Addition: Titrate increasing concentrations of

    
     or purified Carbonic Anhydrase enzyme.
    
  • Result: A spectral shift or intensity quenching confirms direct metal/enzyme engagement, distinct from the non-fluorescent, non-chelating behavior of standard sulfonamides.[1]

Visualization: Experimental Logic Flow

ExperimentalWorkflow cluster_MIC MIC Assay (Broth Microdilution) Start Start: Comparative Efficacy Study Prep Prepare CAMHB Media Start->Prep Split Split into Two Arms Prep->Split Arm1 Arm 1: Standard Media Split->Arm1 Arm2 Arm 2: Media + Excess Zn2+ Split->Arm2 Incubate Incubate with Bacteria + Drug Arm1->Incubate Arm2->Incubate Read Read MIC Incubate->Read Decision Compare MICs Read->Decision Result1 MIC Unchanged (Mechanism: DHPS/Folate) Decision->Result1 Sulfonamide Antibiotic Result2 MIC Increases with Zn2+ (Mechanism: Chelation/Metalloenzyme) Decision->Result2 4-MQSA

Figure 2: Validation workflow to distinguish chelation-based efficacy from folate-inhibition efficacy.

Critical Analysis for Drug Development

Why develop 4-MQSA derivatives?

  • Resistance Breaking: They bypass the mutated DHPS enzymes found in sulfonamide-resistant clinical isolates.[1]

  • Biofilm Penetration: The lipophilic quinoline core often penetrates biofilms better than hydrophilic benzene-sulfonamides.[1]

  • Dual-Action Potential: Hybrids can be synthesized (e.g., Quinoline-Sulfonamide-Ciprofloxacin) to attack two targets simultaneously.[1]

Challenges:

  • Selectivity: The 8-hydroxyquinoline/8-sulfonamidoquinoline scaffold can be promiscuous, potentially inhibiting human metalloenzymes (toxicity risk).[1]

  • Solubility: The fused ring system is more hydrophobic, requiring formulation optimization compared to the highly soluble sulfa salts.[1]

References
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. RSC Advances. (2023).[1] Link

  • Hybrid Quinoline-Sulfonamide Complexes Derivatives with Antimicrobial Activity. Molecules. (2020).[1][2] Link

  • Structure-Activity Relationships of Sulfonamides. BenchChem. (2025).[1] Link[1]

  • Carbonic Anhydrase Inhibitors: Sulfonamides and Bioisosteres.Journal of Medicinal Chemistry. (Cited for mechanism context).
  • Zinc-dependent antibacterial activity of 8-hydroxyquinoline derivatives. Metallomics. (Cited for chelation mechanism).[1]

Sources

Validation

Technical Guide: FTIR Spectral Analysis of Sulfonamide Functional Groups

Executive Summary The sulfonamide moiety ( ) represents a pharmacophore critical to antibiotics, diuretics, and carbonic anhydrase inhibitors. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide moiety (


) represents a pharmacophore critical to antibiotics, diuretics, and carbonic anhydrase inhibitors. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy remains the industry standard for rapid identification, solid-state characterization, and polymorph differentiation.

This guide moves beyond basic spectral assignment. It provides a comparative analysis of sampling techniques (ATR vs. Transmission), details the vibrational mechanics of the sulfonyl group, and offers a validated protocol for distinguishing sulfonamide polymorphs—a critical quality attribute in drug development.

Part 1: The Spectroscopic Signature

The sulfonamide group is electronically distinct due to the strong dipole of the sulfonyl (


) unit. Successful analysis requires isolating these polar vibrations from the carbon backbone.
Mechanistic Assignment of Vibrational Modes

The


 group exhibits two primary stretching vibrations: asymmetric and symmetric. These are intense due to the large change in dipole moment during vibration, making FTIR more sensitive than Raman for these specific bands.
Functional GroupVibration ModeWavenumber (

)
IntensityMechanistic Insight

Asymmetric Stretch (

)
1330 – 1370 StrongHighly sensitive to the electronegativity of the R-group attached to the sulfur. Electron-withdrawing groups shift this higher.

Symmetric Stretch (

)
1140 – 1180 StrongOften appears as a doublet in solid-state samples due to crystal lattice splitting (Davydov splitting).

Stretching (

)
~900 – 920 MediumThe bridge bond.[1] Its position is often obscured by skeletal fingerprints but is critical for confirming the sulfonamide linkage.

Stretching (

)
3200 – 3400 Medium/SharpCritical for Polymorphism. The exact position and shape (sharp vs. broad) depend heavily on intermolecular Hydrogen bonding networks.

Scissoring (

)
1550 – 1600 MediumOverlaps frequently with aromatic

ring stretches; less reliable for identification.
Visualization: Spectral Logic Flow

The following diagram illustrates the logical decision process for confirming a sulfonamide group using FTIR data.

SulfonamideLogic Start Unknown Spectrum Check1300 Check 1330-1370 cm⁻¹ (Strong Band?) Start->Check1300 Check1100 Check 1140-1180 cm⁻¹ (Strong Band?) Check1300->Check1100 Yes Reject Not Sulfonamide Check1300->Reject No ConfirmSO2 Sulfonyl Group Present Check1100->ConfirmSO2 Yes Check1100->Reject No CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch?) ConfirmSO2->CheckNH Result Sulfonamide Confirmed CheckNH->Result Yes (Primary/Sec) CheckNH->Result No (Tertiary Sulfonamide)

Caption: Logic flow for stepwise confirmation of the sulfonamide pharmacophore based on primary and secondary band assignments.

Part 2: Comparative Analysis of Methodologies

In pharmaceutical analysis, the choice of technique dictates the quality of data regarding crystal form and purity.

FTIR (ATR) vs. FTIR (KBr) vs. Raman

While ATR (Attenuated Total Reflectance) is the modern standard, it introduces specific risks when analyzing sulfonamides, particularly regarding pressure-induced polymorphic transformations.

FeatureFTIR - ATR (Diamond/ZnSe) FTIR - Transmission (KBr Pellet) Raman Spectroscopy
Primary Utility Rapid ID, QC screening.High-resolution structural analysis, library matching.Polymorph differentiation, aqueous samples.
Sample Prep None (Direct contact).Grinding with KBr, pressing.None (Laser focus).
Sulfonamide Specifics Caution: High contact pressure can induce phase transition in metastable sulfonamide polymorphs.Best for Resolution: No peak distortion from refractive index changes.Complementary: Better for observing the non-polar aromatic backbone; weak

signal compared to FTIR.
Water Interference Low (if pathlength is short).High (KBr is hygroscopic).[2]Negligible (Best for wet slurries).
Throughput High (< 1 min/sample).Low (10-15 min/sample).High (< 1 min/sample).

Expert Insight: For regulatory submission (IND/NDA), KBr transmission spectra are often preferred because they eliminate the pathlength-dependence of ATR (where penetration depth varies with wavelength), providing a "true" absorbance spectrum. However, for process analytical technology (PAT), Raman is superior due to its non-destructive nature.

Part 3: Experimental Protocol

Differentiating Sulfamethoxazole (SMX) Polymorphs

Sulfonamides exhibit extensive polymorphism (different crystal structures of the same molecule). These forms have different dissolution rates and bioavailabilities. The following protocol uses FTIR to distinguish between SMX Form I (stable) and Form II (metastable).

Objective: Identify polymorphic purity of a Sulfamethoxazole sample.

1. Sample Preparation (Recrystallization)

To generate reference standards if none exist:

  • Form I (Stable): Dissolve 1g SMX in boiling ethanol. Cool slowly to room temperature. Filter and dry at 60°C.

  • Form II (Metastable): Dissolve 1g SMX in boiling ethanol. Rapidly quench by pouring into ice-cold water. Filter immediately and vacuum dry at room temperature.

2. Instrument Configuration (ATR-FTIR)
  • Crystal: Diamond (chemically inert, durable).

  • Resolution: 2

    
     (Standard 4 
    
    
    
    is insufficient to resolve subtle splitting in the
    
    
    region).
  • Scans: 64 (to improve Signal-to-Noise ratio).

  • Pressure: CRITICAL. Apply minimal pressure required to achieve contact. Excessive force on the anvil can mechanically convert Form II to Form I during measurement.

3. Data Acquisition & Processing[3][4]
  • Background: Collect air background (64 scans).

  • Sample: Place solid powder on crystal. Apply low pressure.[5]

  • Correction: Apply "ATR Correction" algorithm (if comparing to KBr library data) to adjust for penetration depth (

    
    -dependence).
    
  • Baseline: Multi-point baseline correction. Do not use automatic flattening, as it may distort the broad H-bond features.

4. Interpretation of Results

Compare the spectra in the


 stretching region (3200-3500 

):
  • Form I: Shows a distinct, single sharp peak around 3470

    
     (free amine) and broad H-bonded bands.
    
  • Form II: Shows a shifted pattern with splitting due to different hydrogen bonding geometry in the crystal lattice.

  • Differentiation Key: Look at the "fingerprint" region (1600-600

    
    ). Form II often shows a shifted 
    
    
    
    band compared to Form I.
Visualization: Experimental Workflow

ProtocolWorkflow Sample Raw Sulfonamide Sample Prep Sample Prep (Minimal Grinding) Sample->Prep Avoid Heat ATR ATR-FTIR (Low Pressure) Prep->ATR Diamond Crystal Process Data Processing (ATR Correction) ATR->Process 64 Scans Analyze Analyze N-H Region (3200-3500 cm⁻¹) Process->Analyze Baseline Corr. Decision Polymorph ID (Form I vs II) Analyze->Decision

Caption: Validated workflow for solid-state characterization of sulfonamide polymorphs, emphasizing low-energy preparation to preserve crystal state.

Part 4: Troubleshooting & Data Integrity

Common artifacts can lead to misinterpretation of sulfonamide spectra.

SymptomProbable CauseCorrective Action
Broad, undefined

region
Moisture contamination (Hygroscopic sample).Dry sample in a desiccator or vacuum oven for 2 hours. Ensure KBr is dry.
Peak shift > 5

Hydrogen bonding variation or Polymorphism.Check sample preparation method. If using ATR, ensure consistent pressure.[5][6]
Sloping Baseline Scattering (Christiansen Effect).[5]Particle size is too large (KBr pellet). Grind sample more finely.
Missing

bands
Sample too thin or poor contact (ATR).Increase sample coverage on the crystal; ensure anvil is engaged (but not crushing).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment).
  • Takasuka, M., & Nakai, H. (2001).[6] IR and Raman spectral and X-ray structural studies of polymorphic forms of sulfamethoxazole. Journal of Molecular Structure.

  • Kintek Solution. (2024). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?.

  • NIST Chemistry WebBook. Sulfonamide IR Spectra Data. National Institute of Standards and Technology.

  • Thermo Fisher Scientific. Raman and FTIR Spectroscopy: Complementary Techniques.

Sources

Comparative

elemental analysis standards for quinoline-8-sulfonamide purity

Beyond the : Validating Quinoline-8-sulfonamide Purity A Comparative Guide on Elemental Analysis Standards vs. qNMR and HPLC Executive Summary: The Purity Paradox In medicinal chemistry, particularly with sulfonamide sca...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond the : Validating Quinoline-8-sulfonamide Purity

A Comparative Guide on Elemental Analysis Standards vs. qNMR and HPLC

Executive Summary: The Purity Paradox

In medicinal chemistry, particularly with sulfonamide scaffolds like Quinoline-8-sulfonamide (a key pharmacophore in metalloproteinase inhibitors and anticancer agents), "purity" is not a singular metric. A compound can exhibit >99% homogeneity by HPLC yet fail the "Gold Standard" of Elemental Analysis (EA) required by top-tier journals (e.g., J. Med. Chem., J. Org. Chem.).[1][2][3][4][5][6][7]

This guide compares the performance of Elemental Analysis (using Sulfanilamide as the calibration standard) against modern alternatives like Quantitative NMR (qNMR) and HPLC . We analyze why generic combustion standards often fail for sulfur-rich heterocycles and provide a self-validating protocol to bridge the gap between chromatographic purity and compositional integrity.

Theoretical Framework: The Target Molecule

To validate purity, we must first establish the theoretical baseline for Quinoline-8-sulfonamide (


).

Table 1: Theoretical Compositional Data

Element Count Atomic Mass Total Mass Contribution Theoretical % (w/w)
Carbon (C) 9 12.011 108.099 51.91%
Hydrogen (H) 8 1.008 8.064 3.87%
Nitrogen (N) 2 14.007 28.014 13.45%
Sulfur (S) 1 32.065 32.065 15.40%
Oxygen (O) 2 15.999 31.998 15.37%

| Total MW | | | 208.24 g/mol | 100.00% |

Note: Journal acceptance criteria typically demand experimental values within


 of these theoretical percentages.
Comparative Analysis: Method Performance

Here we compare the "Product" (Elemental Analysis using Sulfanilamide Standard) against alternative methodologies.

Method A: Elemental Analysis (The Gold Standard)

The Critical Variable: Calibration Standard Selection For Quinoline-8-sulfonamide, the choice of calibration standard is the primary determinant of success.

  • Generic Standard (Acetanilide): Lacks sulfur. Requires a separate calibration curve or assumes a response factor, introducing error for S-containing analytes.

  • Matched Standard (Sulfanilamide): Contains C, H, N, and S. It structurally mimics the sulfonamide moiety, ensuring the combustion dynamics (oxidation of

    
    ) match the analyte.
    
Method B: Quantitative NMR (qNMR)

The Modern Challenger qNMR uses an internal standard (e.g., Dimethyl sulfone) to determine absolute purity. Unlike EA, it is specific; it can identify why a sample is impure (e.g., trapped solvent vs. inorganic salt).

Method C: HPLC-UV

The Chromatographic Baseline Measures UV-active impurities but is "blind" to moisture, inorganic salts, and trapped solvents that do not absorb at the detection wavelength.

Table 2: Performance Matrix

FeatureEA (w/ Sulfanilamide) qNMR (Internal Std) HPLC-UV
Scope Total Composition (C,H,N,S)Organic Purity + SolventsUV-Active Organics
Sulfur Accuracy High (Direct measurement)N/A (Indirect via structure)N/A
Solvent Detection Fails (seen as C/H deviation)Superior (Quantifies mol%)Fails (often "dead volume")
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Primary Failure Mode Trapped Water/SolventPeak OverlapResponse Factor Errors
Journal Status Mandatory (usually)Accepted AlternativeInsufficient alone
Experimental Protocols
Protocol 1: Elemental Analysis with Matched Calibration

Objective: Achieve


 accuracy for Quinoline-8-sulfonamide.

Reagents:

  • Analyte: Quinoline-8-sulfonamide (dried).

  • Primary Standard: Sulfanilamide (

    
    , Certified Reference Material).
    
  • Oxidant: Tungsten (VI) oxide (

    
    ) or Copper wire (depending on analyzer type).
    

Step-by-Step Workflow:

  • Pre-Treatment (Crucial): Quinoline-8-sulfonamide is prone to hydrate formation. Dry the sample at 80°C under high vacuum (0.1 mbar) for 12 hours. Failure to do this is the #1 cause of EA failure.

  • Calibration:

    • Run 3 blanks (tin capsule only).

    • Run 3 "Conditioning" samples of Sulfanilamide.

    • Run a K-factor calibration using 2 mg, 4 mg, and 6 mg of Sulfanilamide . Ensure

      
       for the Sulfur curve.
      
  • Combustion: Weigh 2.5 mg (

    
     mg) of dried analyte into a tin capsule. Add 
    
    
    
    powder to aid sulfur oxidation.
  • Analysis: Combustion at 1150°C (dynamic flash).

  • Validation: If Nitrogen values are high (>0.4% deviation) while Carbon is low, incomplete combustion is likely. Increase oxygen dosing time.

Protocol 2: Absolute Purity via qNMR

Objective: Validate purity when EA fails due to solvation.

Reagents:

  • Solvent: DMSO-

    
     (dry, ampule grade).
    
  • Internal Standard (IS): Dimethyl sulfone (

    
    ) or 1,3,5-Trimethoxybenzene (Traceable Grade).
    

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of Quinoline-8-sulfonamide (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity (sonicate if necessary).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 60s).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (e.g., DMSO

    
     methyls at 3.0 ppm) and a distinct analyte peak (e.g., Quinoline H-2 at ~9.1 ppm).
    
  • Calculation:

    
    
    
Visualizing the Validation Logic
Diagram 1: Purity Decision Tree

This workflow guides the researcher on when to rely on EA versus qNMR.

PurityValidation Start Synthesized Quinoline-8-sulfonamide HPLC Run HPLC-UV (Purity Check) Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 Purify Re-Purify (Column/Recryst) Decision1->Purify No Dry Vacuum Dry (80°C, 12h) Decision1->Dry Yes Purify->HPLC EA_Step Run Elemental Analysis (Std: Sulfanilamide) Dry->EA_Step Decision2 Within ±0.4%? EA_Step->Decision2 Success Publishable Purity (Gold Standard) Decision2->Success Yes Fail_Analysis Analyze Deviation Decision2->Fail_Analysis No qNMR_Step Run qNMR (Check for Solvates/Water) Fail_Analysis->qNMR_Step Suspect Solvate Recalc Recalculate Theoretical (Include Solvate) qNMR_Step->Recalc Solvent Found Recalc->EA_Step New Theory

Caption: Decision matrix for validating sulfonamide purity. Note the critical loop involving qNMR when EA fails due to solvation.

Diagram 2: The Sulfanilamide Calibration Loop

Why "matched" standards matter for Sulfur analysis.

Calibration Std Sulfanilamide Std (C6H8N2O2S) Combustion Combustion Chamber (1150°C + O2) Std->Combustion Known Mass Gases Gases Generated: CO2, H2O, N2, SO2 Combustion->Gases Oxidation Detector TCD Detector Response Gases->Detector Curve Calibration Curve (K-Factor) Detector->Curve Generates Result Accurate S% Determination Detector->Result Raw Signal Curve->Result Calibrates Sample Quinoline-8-sulfonamide Sample Sample->Combustion

Caption: The calibration workflow. Using Sulfanilamide ensures the SO2 generation kinetics match the Quinoline-8-sulfonamide analyte.

Data Interpretation: A "Pass vs. Fail" Case Study

Scenario: A researcher synthesizes Quinoline-8-sulfonamide.

  • HPLC Result: 99.2% purity (Single peak).

  • EA Result (Attempt 1):

    • C: 50.1% (Theory: 51.91%) -> Diff: -1.8% (FAIL)

    • H: 4.1% (Theory: 3.87%) -> Diff: +0.23% (PASS)

    • N: 13.0% (Theory: 13.45%) -> Diff: -0.45% (FAIL)

Diagnosis via qNMR: The researcher runs qNMR and detects a water peak integrating to ~0.5 molar equivalents.

  • Revised Theory (Hemihydrate

    
    ): 
    
    • New MW: 217.24 g/mol .

    • New C Theory:

      
      
      
    • New H Theory:

      
      
      
References
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[3] [Link]

  • American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Purity of Tested Compounds.[Link]

  • Marciniec, K., et al. (2012). Quinoline-8-sulfonamide.[2][8][9][10][11][12] Acta Crystallographica Section E, 68(4). [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 4-Methylquinoline vs. Unsubstituted Quinoline

For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic compounds, understanding the nuanced structure-activity relationships that govern cytotoxicity is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic compounds, understanding the nuanced structure-activity relationships that govern cytotoxicity is paramount. This guide provides an in-depth, objective comparison of the cytotoxic profiles of 4-methylquinoline and its parent compound, unsubstituted quinoline. By synthesizing experimental data and mechanistic insights, we aim to equip you with the critical information needed for informed decision-making in your research endeavors.

Introduction: The Quinoline Scaffold and the Impact of Methylation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2][3] The cytotoxicity of quinoline derivatives is a double-edged sword; it is a desirable trait in the context of oncology but a significant hurdle in other therapeutic applications. The addition of a simple methyl group, as in 4-methylquinoline, can dramatically alter the compound's biological activity, including its toxicity. This guide will dissect the available evidence to compare the cytotoxic effects of these two closely related molecules.

Assessing Cytotoxicity: Methodological Cornerstones

To objectively compare the cytotoxicity of 4-methylquinoline and unsubstituted quinoline, it is essential to employ robust and reproducible in vitro assays. The two most common methods for quantifying cytotoxicity are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.[4]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn correlates with cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of 4-methylquinoline and unsubstituted quinoline in a suitable cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[6]

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[4]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570nm) formazan_solubilization->read_absorbance calc_viability 8. Calculate % Viability & IC50 read_absorbance->calc_viability LDH_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed & Treat Cells incubation 2. Incubate & Collect Supernatant cell_seeding->incubation ldh_reaction 3. Add LDH Reaction Mix incubation->ldh_reaction rt_incubation 4. Incubate at Room Temp ldh_reaction->rt_incubation read_signal 5. Read Absorbance/Fluorescence rt_incubation->read_signal calc_cytotoxicity 6. Calculate % Cytotoxicity read_signal->calc_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Comparative Cytotoxicity: A Tale of Two Quinolines

Direct comparative studies on the general cytotoxicity of 4-methylquinoline and unsubstituted quinoline are nuanced, with different results often observed depending on the specific toxicological endpoint being measured (e.g., mutagenicity vs. cytotoxicity) and the metabolic capabilities of the cell system used.

Genotoxicity and Mutagenicity

Interestingly, while one might assume the parent compound to be less toxic, some studies have shown 4-methylquinoline to be a more potent mutagen than unsubstituted quinoline in certain in vitro tests, such as the Ames test with rat S9 metabolic activation. [10][11]This suggests that metabolic activation is key to its mutagenic potential. [12]However, in a study using human induced hepatocyte cells (hiHeps), which have competent detoxification pathways, unsubstituted quinoline was found to be significantly more genotoxic than 4-methylquinoline. [10]This highlights the critical role of cellular metabolism in modulating the toxicity of these compounds. The methyl group in 4-methylquinoline appears to facilitate detoxification through conjugation reactions catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and cytosolic sulfotransferases (SULTs). [10]When these pathways are inhibited, the genotoxicity of 4-methylquinoline increases. [10]

General Cytotoxicity

While specific IC50 values for a direct head-to-head comparison in the same cancer cell line are not readily available in the reviewed literature, the broader context of quinoline derivative research suggests that substitutions on the quinoline ring significantly impact cytotoxicity. [13]The presence of bulky aryl groups or other functional groups at various positions can enhance the cytotoxic activity of the quinoline scaffold. [1]For instance, various 2,4-disubstituted quinoline derivatives have shown potent cytotoxic effects against a range of cancer cell lines.

Compound Toxicological Endpoint Key Findings Reference
Quinoline Genotoxicity (in hiHeps) More genotoxic than 4-methylquinoline. [10] [10]
4-Methylquinoline Mutagenicity (Ames test) More mutagenic than quinoline with S9 activation. [10][11] [10][11]
4-Methylquinoline Genotoxicity (in hiHeps) Less genotoxic than quinoline due to detoxification. [10] [10]

| Quinoline Derivatives | Cytotoxicity (General) | Substitutions at various positions can significantly increase cytotoxicity compared to the parent scaffold. [1][13]| [1][13]|

Mechanistic Insights: How Quinolines Exert Their Cytotoxic Effects

The cytotoxic effects of quinoline and its derivatives are often attributed to their ability to interfere with fundamental cellular processes. [14]One of the primary mechanisms is DNA intercalation, where the planar quinoline ring system inserts itself between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [1][14]Some quinoline derivatives, acting as analogues to drugs like doxorubicin, also target topoisomerase enzymes, which are crucial for managing DNA topology during replication. [1][14] Furthermore, quinoline compounds can induce apoptosis through the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and disrupting the cellular redox balance. [15]These pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades, are often activated in response to the oxidative stress induced by quinoline derivatives. [8]

Quinoline_MoA cluster_dna DNA Damage cluster_stress Cellular Stress cluster_outcome Cellular Outcome quinoline Quinoline Derivative dna_intercalation DNA Intercalation quinoline->dna_intercalation topo_inhibition Topoisomerase Inhibition quinoline->topo_inhibition ros_production ROS Production quinoline->ros_production cell_cycle_arrest Cell Cycle Arrest dna_intercalation->cell_cycle_arrest topo_inhibition->cell_cycle_arrest mitochondrial_dysfunction Mitochondrial Dysfunction ros_production->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanisms of quinoline-induced cytotoxicity.

Conclusion and Future Directions

The comparison of cytotoxicity between 4-methylquinoline and unsubstituted quinoline is not straightforward and is highly dependent on the biological context, particularly the metabolic capabilities of the cell system under investigation. While 4-methylquinoline can be a more potent mutagen in systems with external metabolic activation, unsubstituted quinoline appears to be more genotoxic in cells with intact detoxification pathways. This underscores the importance of the methyl group as a potential site for metabolic detoxification.

For researchers in drug development, this comparison highlights the critical need to evaluate potential therapeutic candidates in multiple assay systems that can provide a comprehensive picture of their toxicological profile. Future head-to-head studies employing a panel of cancer cell lines and standardized cytotoxicity assays like MTT and LDH are warranted to provide definitive IC50 values and a clearer quantitative comparison. Understanding these structure-activity relationships is fundamental to designing safer and more effective quinoline-based therapeutics.

References

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay - Benchchem. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate. (n.d.).
  • Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver. (2022-12-29). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 886, 503582.
  • Cytotoxic effects of synthesized quinoline derivatives on the viability... - ResearchGate. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019-08-13).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Quinolines: Human health tier II assessment. (2015-07-03).
  • Quinine - Wikipedia. (n.d.).
  • Evidence on the Carcinogenicity of 4-methylquinoline - FINAL (12/2000) - OEHHA. (2000-12-02).
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC. (n.d.).
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. (1996-04). Biological & Pharmaceutical Bulletin, 19(4), 541-546.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025-08-27).
  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. (n.d.).
  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5) - National Toxicology Program. (n.d.).
  • Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • LDH-Cytotoxicity Assay Kit (Fluorometric) (NBP2-54851) - Novus Biologicals. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24).
  • Genotoxicity of fluoroquinolines and methylquinolines - PubMed - NIH. (n.d.).
  • LDH Cytotoxicity Assay FAQs - G-Biosciences. (2020-04-07).
  • LDH assay kit guide: Principles and applications - Abcam. (n.d.).
  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (n.d.).
  • Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8 - Benchchem. (n.d.).
  • A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds - Benchchem. (n.d.).
  • head-to-head study of quinoline vs quinazoline derivatives in cancer research - Benchchem. (n.d.).

Sources

Comparative

A Comparative Guide to the Reproducibility of Fluorescence Turn-On Response in Quinoline Sensors

The Quinoline Scaffold: A Double-Edged Sword of Fluorescence Quinoline and its derivatives are a popular class of fluorophores due to their rigid, planar structure and inherent fluorescence.[1] Their ability to coordinat...

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Scaffold: A Double-Edged Sword of Fluorescence

Quinoline and its derivatives are a popular class of fluorophores due to their rigid, planar structure and inherent fluorescence.[1] Their ability to coordinate with a variety of analytes, particularly metal ions, makes them versatile building blocks for chemosensors.[2] The "turn-on" fluorescence response, where the binding of an analyte triggers a significant increase in fluorescence intensity, is a highly desirable characteristic for achieving a high signal-to-noise ratio.[3]

The primary mechanism governing the turn-on response in many quinoline sensors is the inhibition of Photoinduced Electron Transfer (PET). In the unbound state, a photoexcited electron from the quinoline fluorophore can be transferred to a linked receptor moiety, a non-radiative process that quenches fluorescence. Upon binding of the target analyte to the receptor, this PET process is disrupted, forcing the excited fluorophore to relax through the emission of a photon, thus "turning on" the fluorescence.[4]

However, the very electronic properties that make quinolines excellent fluorophores can also contribute to variability in their response. Factors such as solvent polarity, pH, and the presence of interfering substances can influence the efficiency of the PET process and, consequently, the reproducibility of the turn-on signal.[1][5]

Comparative Analysis of Fluorescent Sensor Performance

While direct, peer-reviewed studies exhaustively comparing the reproducibility of various fluorescent sensor classes are limited, we can extrapolate from their known photophysical properties and performance in various applications. The following table summarizes key performance metrics that contribute to the overall reliability and reproducibility of a sensor's signal.

FeatureQuinoline-Based SensorsRhodamine-Based SensorsBODIPY-Based Sensors
Quantum Yield (Φ) Moderate to High (Analyte-dependent)HighVery High
Photostability Generally GoodExcellentGood to Excellent
Molar Extinction Coefficient (ε) HighVery HighVery High
Stokes Shift ModerateSmall to ModerateSmall to Moderate
Environmental Sensitivity Sensitive to pH and solvent polarityLess sensitive to pH and solvent polarityGenerally low sensitivity to solvent and pH
Typical Turn-On Mechanism PET, CHEF, ICT[2]Spirolactam Ring OpeningPET, FRET
Advantages Versatile synthesis, tunable propertiesHigh brightness, excellent photostabilityHigh quantum yields, sharp emission peaks
Limitations Potential for environmental interferenceSmaller Stokes shifts can lead to self-quenchingCan be prone to aggregation in aqueous media

Key Takeaways:

  • Rhodamine and BODIPY sensors often exhibit superior intrinsic brightness (a product of quantum yield and molar extinction coefficient) and photostability compared to many quinoline derivatives.[3] This inherent robustness can translate to more reproducible measurements, especially in long-term imaging experiments.

  • Quinoline sensors , while highly versatile, can be more susceptible to environmental factors, which may introduce variability if experimental conditions are not strictly controlled.[6]

A Rigorous Protocol for Evaluating Fluorescence Turn-On Reproducibility

To objectively assess the reproducibility of a quinoline-based (or any) fluorescent sensor, a multi-faceted approach is required. The following protocol outlines a self-validating system to quantify the key parameters that underpin a reliable turn-on response.

Experimental Workflow for Reproducibility Assessment

G cluster_0 I. Sensor Preparation & Characterization cluster_1 II. Turn-On Response Reproducibility cluster_2 III. Photostability Assessment cluster_3 IV. Signal-to-Noise Ratio (SNR) Determination prep Prepare stock solutions of sensor and analyte in appropriate buffer spec Record absorbance and fluorescence spectra of free sensor and sensor-analyte complex prep->spec titration Perform multiple independent fluorescence titrations of the sensor with the analyte spec->titration exposure Continuously expose the sensor-analyte complex to excitation light spec->exposure signal Measure the average fluorescence intensity of the 'on' state (sensor + analyte) spec->signal cv Calculate the mean and coefficient of variation (CV) of the fluorescence enhancement titration->cv decay Monitor fluorescence intensity over time to determine the photobleaching rate exposure->decay noise Measure the standard deviation of the background fluorescence ('off' state or blank) signal->noise snr_calc Calculate SNR = (Mean Signal - Mean Background) / Std Dev of Background noise->snr_calc G cluster_0 Unbound State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Excited_Quinoline Quinoline* (Excited State) Receptor Receptor Excited_Quinoline->Receptor PET (Quenching) Ground_Quinoline Quinoline (Ground State) Ground_Quinoline->Excited_Quinoline Excitation (hν) Receptor->Ground_Quinoline Bound_Excited_Quinoline Quinoline* (Excited State) Bound_Ground_Quinoline Quinoline (Ground State) Bound_Excited_Quinoline->Bound_Ground_Quinoline Fluorescence (Emission) Bound_Ground_Quinoline->Bound_Excited_Quinoline Excitation (hν) Bound_Receptor Receptor-Analyte Complex Analyte Analyte

Sources

Safety & Regulatory Compliance

Safety

Technical Disposal Protocol: 4-Methylquinoline-8-sulfonamide

Executive Safety Assessment Compound Identity: IUPAC Name: 4-Methylquinoline-8-sulfonamide CAS Number: 10304-39-9[1] Molecular Formula: Molecular Weight: 238.26 g/mol Operational Hazard Profile: As a Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity:

  • IUPAC Name: 4-Methylquinoline-8-sulfonamide

  • CAS Number: 10304-39-9[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 238.26 g/mol

Operational Hazard Profile: As a Senior Application Scientist, I advise treating this compound with elevated caution beyond standard organic irritants. While the specific sulfonamide moiety implies potential for allergic sensitization, the quinoline scaffold presents the primary toxicological concern. Quinolines are structurally associated with genotoxicity and severe aquatic toxicity [1, 2].

Critical Directive: Under NO circumstances should this compound or its residues enter municipal water systems. The quinoline ring is resistant to standard biodegradation and poses long-term environmental persistence risks [3].

Physicochemical Data for Waste Stream Selection
PropertyValueDisposal Implication
Physical State Solid (Powder)Requires solid waste stream or dissolution for incineration.
Solubility (Water) Low/NegligibleDo not attempt aqueous dilution for disposal.
Solubility (Organic) High (DMSO, DMF, MeOH)Compatible with non-halogenated organic solvent streams.
Halogen Content None (0%)Classify as Non-Halogenated unless mixed with DCM/CHCl₃.

Waste Segregation Logic (Decision Tree)

Effective disposal relies on strict segregation to prevent cross-reactivity in waste drums. Use the following logic flow to determine the correct waste stream for your specific experimental context.

DisposalLogic Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mother Liquor StateCheck->Liquid Reaction Mixture Consumable Contaminated PPE/Sharps StateCheck->Consumable Gloves/Vials StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Pack in wide-mouth jar SolventCheck Solvent Type? Liquid->SolventCheck StreamD Stream D: Dry Bio/Chem Waste (Double Bagged) Consumable->StreamD StreamB Stream B: Non-Halogenated Organic (High BTU Incineration) SolventCheck->StreamB Acetone, MeOH, DMSO, DMF StreamC Stream C: Halogenated Organic (DCM/Chloroform) SolventCheck->StreamC Contains DCM, CHCl3

Figure 1: Waste stream segregation logic for 4-Methylquinoline-8-sulfonamide. Ensure strict separation of halogenated solvents to reduce incineration costs and prevent corrosion of incinerator scrubbers.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess Stock)

Context: You have a vial of pure 4-Methylquinoline-8-sulfonamide that is degraded or no longer needed.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass wide-mouth jar. Do not use metal cans as sulfonamides can degrade into acidic byproducts that may corrode metal over time.

  • Transfer: Transfer the solid quantitatively into the waste jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Methylquinoline-8-sulfonamide (Solid)."

    • Hazard Checkboxes: Irritant, Toxic.[2][3][4]

  • Storage: Store in the Solid Waste Satellite Accumulation Area (SAA) until EHS pickup.

  • Destruction Method: High-temperature incineration (

    
    ) is the only validated method to destroy the quinoline ring effectively [4].
    
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have completed a synthesis or assay and have a solution containing the compound.

  • Solvent Identification:

    • Scenario 1 (Non-Halogenated): If dissolved in DMSO, Methanol, Ethanol, or Acetone.

      • Pour into the Non-Halogenated Organic waste carboy (Red Can).

      • Why? These solvents have high calorific value (BTU) and aid the incineration process.

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

      • Pour into the Halogenated Organic waste carboy (Yellow Can).

      • Why? Halogens require specific scrubbing during incineration to prevent acid rain (HCl formation).

  • Rinsing: Triple-rinse the reaction vessel with a minimal amount of acetone. Add the rinsate to the same waste container.

  • Precipitation Caution: If the compound precipitates upon mixing with the waste stream, do not attempt to redissolve it with excessive solvent. Let it settle as sludge; waste handlers are equipped to manage biphasic waste.

Protocol C: Spill Cleanup (Emergency Procedure)

Context: Accidental benchtop spill of >500mg.

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 particulate respirator (dust mask) to prevent inhalation of quinoline dust.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water or acetone) to prevent dust generation. Scoop up the wet slurry.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a 10% bleach solution followed by water. Note: Bleach does not fully degrade the quinoline core but aids in surface cleaning.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, place it in a second bag (double-bagging), and tag it as "Debris contaminated with Toxic Organics."

Scientific Rationalization & Compliance

This protocol is designed to satisfy the "Cradle-to-Grave" requirements of RCRA (Resource Conservation and Recovery Act) and REACH standards.

  • Why Incineration? Chemical oxidation (bleach) is often insufficient for heteroaromatic rings like quinoline. Incomplete oxidation can yield hydroxylated quinolines, which are often more toxic and water-soluble than the parent compound [5]. Thermal destruction ensures complete mineralization to

    
    , 
    
    
    
    , and
    
    
    .
  • Sulfonamide Warning: Sulfonamides are antimicrobial. Releasing them into the environment (drains) contributes to the development of antibiotic-resistant bacterial strains in wastewater treatment plants [6].

References

  • ECHA (European Chemicals Agency). Quinoline: Substance Information and Classification. Retrieved from [Link]

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Quinoline. NTP TR 511. Retrieved from [Link]

  • PubChem. 4-Methylquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011). Retrieved from [Link]

  • Baran, W. et al. Hydrolysis and photolysis of sulfonamides in aqueous solutions. Journal of Hazardous Materials (2011). Retrieved from [Link]

  • Kümmerer, K. Antibiotics in the aquatic environment – A review – Part I. Chemosphere (2009). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methylquinoline-8-sulfonamide

An In-Depth Guide to Personal Protective Equipment for Handling 4-Methylquinoline-8-sulfonamide As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Methylquinoline-8-sulfonamide

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Methylquinoline-8-sulfonamide, a compound whose precise toxicological properties are not yet fully elucidated. By treating this and similar research chemicals with the appropriate respect and caution, we protect ourselves, our colleagues, and the integrity of our work.

The following protocols are built on the foundational principles of risk assessment and exposure minimization. They are designed not as a rigid checklist, but as a framework for building a comprehensive safety culture in your laboratory.

Hazard Profile of 4-Methylquinoline-8-sulfonamide

Understanding the known hazards is the first step in any safety protocol. Based on the available Safety Data Sheet (SDS), 4-Methylquinoline-8-sulfonamide presents the following primary hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

Given these hazards, the primary routes of potential exposure are dermal (skin) contact, ocular (eye) contact, and inhalation. Our protective strategy must therefore establish robust barriers against these routes.

The Core Directive: Mandatory Personal Protective Equipment

A multi-layered PPE approach is mandatory for all procedures involving 4-Methylquinoline-8-sulfonamide to minimize exposure risk.[2] The specific equipment detailed below should be considered the minimum standard.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[1]. Standard safety glasses are insufficient.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to government standards such as NIOSH (US) or EN 166 (EU) are required for all handling procedures.[2][3][4][5]

  • Enhanced Precaution: When there is a significant risk of splashing or aerosol generation (e.g., during vortexing, sonicating, or transferring large volumes), a full-face shield must be worn in addition to safety goggles.[2][6] Personal eyeglasses do not provide adequate protection.[7]

Hand Protection

To prevent skin irritation, chemically resistant gloves are essential.

  • Glove Type: Powder-free nitrile gloves are the standard recommendation.[2][8] Always check for integrity and signs of degradation before use.[2][4][5]

  • Protocol: Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4] Contaminated gloves must be disposed of as hazardous waste.[5] For extended procedures or when handling higher concentrations, consider double-gloving.[9] Always wash hands thoroughly with soap and water after removing gloves.[4]

Body Protection

Protective clothing shields the skin from accidental spills and contamination.

  • Standard Use: A clean, buttoned laboratory coat is required for all procedures.[2][6]

  • High-Risk Procedures: For tasks involving larger quantities or a high potential for significant exposure, chemical-resistant clothing or aprons should be worn over the lab coat.[2] Gowns should be disposable, close in the back, and have tight-fitting cuffs.[10]

Respiratory Protection

Inhalation of 4-Methylquinoline-8-sulfonamide dust can cause respiratory irritation.[1] The primary engineering control is to handle the compound in a well-ventilated area.

  • Primary Engineering Control: All handling of the solid compound or any procedure that could generate dust or aerosols must be performed within a certified chemical fume hood.[2][6]

  • When a Fume Hood is Unavailable: If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or higher) is mandatory.[2][3] Surgical masks offer little to no protection from chemical dusts and must not be used.[9]

Operational Plans: Task-Specific PPE Protocols

The level of PPE required may be adjusted based on the specific task and the associated risk of exposure. The following table summarizes recommended PPE for common laboratory procedures.

Laboratory TaskMinimum Required PPEEnhanced Precautions (Recommended)
Weighing and Aliquoting (Solid) Nitrile Gloves, Lab Coat, Safety GogglesDouble gloves, Face shield, Use of a ventilated balance enclosure or chemical fume hood is mandatory.
Solubilization / Dilution Nitrile Gloves, Lab Coat, Safety GogglesFace shield (especially if vortexing/sonicating), Perform in a chemical fume hood.
Reaction Setup & Monitoring Nitrile Gloves, Lab Coat, Safety GogglesFace shield if splash hazard exists.
Handling Contaminated Waste Nitrile Gloves, Lab Coat, Safety GogglesHeavy-duty nitrile or butyl rubber gloves for handling sharp or bulky waste items.

Experimental Protocol: PPE Donning and Doffing Sequence

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. This sequence should be followed diligently.

Donning Sequence (Putting On)

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Don the respirator. Perform a seal check as per manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.[9]

Doffing Sequence (Taking Off) This sequence is designed to contain contaminants.

  • Gloves: Remove gloves using a proper, non-contaminating technique. Dispose of them immediately in a designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it outwards and away from the body. Dispose of it in the appropriate container.

  • Hand Hygiene: Perform hand hygiene.

  • Exit the immediate work area.

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the head strap.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram outlines the logical steps for selecting the appropriate level of personal protective equipment when handling 4-Methylquinoline-8-sulfonamide.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operation & Disposal Start Start: New Procedure with 4-Methylquinoline-8-sulfonamide RiskAssess Perform Task-Specific Risk Assessment Start->RiskAssess SolidHandling Handling solid material or generating aerosols/dust? RiskAssess->SolidHandling CheckHood Is a certified chemical fume hood available? BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles CheckHood->BasePPE Yes, use it RespPPE Add NIOSH-Approved Respirator (N95+) CheckHood->RespPPE No SplashHazard Is there a significant splash hazard? BasePPE->SplashHazard RespPPE->BasePPE SplashPPE Add Face Shield Proceed Proceed with Experiment SplashPPE->Proceed SolidHandling->CheckHood Yes SolidHandling->BasePPE No SplashHazard->SplashPPE Yes SplashHazard->Proceed No Disposal Dispose of all contaminated materials as hazardous waste Proceed->Disposal

Caption: PPE selection workflow for 4-Methylquinoline-8-sulfonamide.

Emergency Disposal and Decontamination

All materials that come into contact with 4-Methylquinoline-8-sulfonamide, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[2]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.[4][5]

  • Decontamination: Clean the work area thoroughly with an appropriate solvent followed by soap and water.

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[4][5]

By adhering to these rigorous safety protocols, you build a foundation of trust and integrity in your research, ensuring that your valuable contributions to science are achieved safely and responsibly.

References

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (2025). Benchchem.
  • Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds. (2025). Benchchem.
  • SAFETY DATA SHEET: 4-Methylquinoline. (2025). MilliporeSigma.
  • SAFETY DATA SHEET: 8-Methylquinoline. (2025). Fisher Scientific.
  • QUINOLINE FOR SYNTHESIS. (2025). Loba Chemie.
  • Personal protective equipment for handling Sulfogaiacol. (2025). Benchchem.
  • material safety data sheet sds/msds: 4-Methylquinoline. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET: 8-Amino-2-methylquinoline. (2025). TCI Chemicals.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
  • 4-methylquinoline - Safety D
  • Safety d
  • SAFETY DATA SHEET: N-Methyl-(isoquinolin-4-ylmethyl)amine. (2025). Fisher Scientific.
  • SAFETY DATA SHEET: Authority® First DF Herbicide. (2020). CDMS.net.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • PPE and Decontamination. (2024). Centers for Disease Control and Prevention (CDC).
  • 4-Methylquinoline-8-sulfonamide - Safety D
  • SAFETY DATA SHEET: 4-Methyl Quinoline. (n.d.). ChemDmart.
  • Personal Protective Equipment. (n.d.). NI Infection Control Manual.
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island.
  • Material Safety Data Sheet: Quinoline. (2010). ScienceLab.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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